6(5h)-Phenanthridinone, 2-amino-
Description
The exact mass of the compound 6(5h)-Phenanthridinone, 2-amino- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 113297. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6(5h)-Phenanthridinone, 2-amino- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6(5h)-Phenanthridinone, 2-amino- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-amino-5H-phenanthridin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c14-8-5-6-12-11(7-8)9-3-1-2-4-10(9)13(16)15-12/h1-7H,14H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTIEBMDXHJRKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CC(=C3)N)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10999597 | |
| Record name | 2-Aminophenanthridin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10999597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78256-05-0 | |
| Record name | NSC113297 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113297 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Aminophenanthridin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10999597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-amino-6(5H)-Phenanthridinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
6(5H)-Phenanthridinone and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in the fields of medicinal chemistry and drug development. Their tricyclic structure forms the core of various natural products and synthetic molecules exhibiting a wide range of biological activities. Notably, the phenanthridinone scaffold is recognized as a key pharmacophore for the inhibition of poly(ADP-ribose) polymerase (PARP), a family of enzymes crucial for DNA repair and the maintenance of genomic stability. This technical guide focuses on the chemical and biological properties of a specific derivative, 2-amino-6(5H)-phenanthridinone, providing a comprehensive resource for researchers engaged in its study and application.
Chemical Properties
The fundamental chemical properties of 2-amino-6(5H)-phenanthridinone are summarized below. While experimental data for some properties of this specific derivative are not widely published, data for the parent compound, 6(5H)-phenanthridinone, is provided for comparative purposes.
| Property | 2-amino-6(5H)-phenanthridinone | 6(5H)-Phenanthridinone (for comparison) |
| Molecular Formula | C₁₃H₁₀N₂O | C₁₃H₉NO |
| Molecular Weight | 210.23 g/mol [1] | 195.22 g/mol [2] |
| Melting Point | Data not available | 290-292 °C[3][4] |
| Boiling Point | Data not available | 435 °C (predicted)[3] |
| Solubility | Data not available | Soluble in DMSO, insoluble in water[3][4][5] |
| Appearance | Data not available | White to light yellow or orange powder/crystal[4] |
Synthesis
A common and effective method for the synthesis of 2-amino-6(5H)-phenanthridinone involves the reduction of its nitro precursor, 2-nitro-6(5H)-phenanthridinone.
Experimental Protocol: Reduction of 2-nitro-6(5H)-phenanthridinone
Objective: To synthesize 2-amino-6(5H)-phenanthridinone via the reduction of 2-nitro-6(5H)-phenanthridinone.
Materials:
-
2-nitro-6(5H)-phenanthridinone
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl, for workup)
-
Sodium bicarbonate (NaHCO₃, for neutralization)
-
Ethyl acetate (EtOAc, for extraction)
-
Anhydrous sodium sulfate (Na₂SO₄, for drying)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2-nitro-6(5H)-phenanthridinone in a mixture of ethanol and water.
-
Addition of Reagents: Add iron powder and a catalytic amount of ammonium chloride to the suspension.
-
Reflux: Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion of the reaction, cool the mixture to room temperature and filter it through a pad of celite to remove the iron catalyst.
-
Extraction: Concentrate the filtrate under reduced pressure to remove ethanol. Acidify the aqueous residue with hydrochloric acid and then basify with a saturated solution of sodium bicarbonate until a precipitate is formed. Extract the product with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 2-amino-6(5H)-phenanthridinone.
Logical Workflow for Synthesis:
Spectral Data
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with the introduction of the amino group likely causing shifts in the signals of the adjacent protons. The protons of the amino group itself would appear as a broad singlet.
¹³C NMR: The carbon NMR spectrum will display signals for the carbon atoms of the phenanthridinone core. The carbon atom attached to the amino group is expected to show a significant upfield shift compared to the corresponding carbon in the parent compound.
FTIR: The infrared spectrum will be characterized by the N-H stretching vibrations of the primary amine (typically in the range of 3300-3500 cm⁻¹), the C=O stretching of the lactam (around 1650-1680 cm⁻¹), and C=C stretching vibrations of the aromatic rings.
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 210.23). Fragmentation patterns would likely involve the loss of CO and subsequent rearrangements of the aromatic system.
Biological Activity and Signaling Pathways
The phenanthridinone scaffold is a well-established inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2. These enzymes play a critical role in the DNA damage response (DDR).
PARP Inhibition and the DNA Damage Response
PARP1 is a key sensor of DNA single-strand breaks (SSBs). Upon detecting a break, PARP1 becomes activated and synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins at the site of damage. This PARylation process serves as a scaffold to recruit other DNA repair proteins, facilitating the repair of the SSB.
Inhibition of PARP enzymatic activity by compounds like 2-amino-6(5H)-phenanthridinone has significant implications, especially in cancer therapy. In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to mutations in BRCA1 or BRCA2 genes, the inhibition of PARP-mediated SSB repair leads to the accumulation of DNA double-strand breaks (DSBs) during DNA replication. These cells are unable to efficiently repair these DSBs, leading to genomic instability and ultimately cell death, a concept known as synthetic lethality.
The amino substitution at the 2-position of the phenanthridinone core can influence the binding affinity and selectivity of the molecule for the PARP active site, potentially enhancing its inhibitory potency.
Signaling Pathway of PARP Inhibition in DNA Repair:
Conclusion
2-amino-6(5H)-phenanthridinone is a promising molecule for further investigation, particularly in the context of PARP inhibition and cancer therapy. This guide provides a foundational understanding of its chemical properties, a plausible synthetic route, and its role in the DNA damage response pathway. Further experimental validation of its physicochemical properties, detailed spectroscopic analysis, and in-depth biological evaluation are crucial next steps to fully elucidate its potential as a therapeutic agent.
References
- 1. 6(5h)-Phenanthridinone, 2-amino- | C13H10N2O | CID 270668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6(5H)-Phenanthridinone | C13H9NO | CID 1853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthetic Strategies in the Preparation of Phenanthridinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 2-amino-6(5H)-phenanthridinone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a primary synthetic pathway for 2-amino-6(5H)-phenanthridinone, a key heterocyclic scaffold found in various biologically active molecules, notably as an inhibitor of poly(ADP-ribose) polymerase (PARP). The synthesis is presented in a three-stage process, commencing with the formation of a benzanilide intermediate, followed by a palladium-catalyzed intramolecular cyclization, and culminating in the reduction of a nitro group to the target amine.
Core Synthesis Pathway
The principal synthetic route to 2-amino-6(5H)-phenanthridinone involves the initial synthesis of 2-nitro-6(5H)-phenanthridinone, which is then reduced to the desired 2-amino derivative. This approach is advantageous as it utilizes commercially available starting materials and employs robust and well-established chemical transformations.
Quantitative Data Summary
The following table summarizes the quantitative data for each step in the synthesis of 2-amino-6(5H)-phenanthridinone.
| Step | Reactants | Product | Catalyst/Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromobenzoyl chloride, 4-Nitroaniline | N-(4-nitrophenyl)-2-bromobenzamide | Pyridine | CH₂Cl₂ | RT | 16 | ~95% |
| 2 | N-(4-nitrophenyl)-2-bromobenzamide | 2-Nitro-6(5H)-phenanthridinone | Pd(OAc)₂, P(o-tol)₃, K₂CO₃ | DMA | 130 | 24 | ~85% |
| 3 | 2-Nitro-6(5H)-phenanthridinone | 2-Amino-6(5H)-phenanthridinone | 10% Pd/C, H₂ (gas) | Ethanol/DMF | RT | 4 | >90% |
Experimental Protocols
Stage 1: Synthesis of N-(4-nitrophenyl)-2-bromobenzamide
Methodology:
-
To a solution of 4-nitroaniline (1.0 eq) in dichloromethane (CH₂Cl₂) is added pyridine (1.2 eq).
-
The solution is cooled to 0 °C, and a solution of 2-bromobenzoyl chloride (1.1 eq) in CH₂Cl₂ is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 16 hours.
-
Upon completion, the reaction is quenched with water, and the organic layer is separated.
-
The organic phase is washed sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford N-(4-nitrophenyl)-2-bromobenzamide.
Stage 2: Synthesis of 2-Nitro-6(5H)-phenanthridinone
Methodology:
-
A mixture of N-(4-nitrophenyl)-2-bromobenzamide (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.05 eq), tri(o-tolyl)phosphine (P(o-tol)₃, 0.1 eq), and potassium carbonate (K₂CO₃, 2.0 eq) in dimethylacetamide (DMA) is prepared in a sealed reaction vessel.
-
The vessel is purged with an inert gas (e.g., argon or nitrogen).
-
The reaction mixture is heated to 130 °C and stirred for 24 hours.
-
After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 2-nitro-6(5H)-phenanthridinone.
Stage 3: Synthesis of 2-Amino-6(5H)-phenanthridinone
Methodology:
-
2-Nitro-6(5H)-phenanthridinone (1.0 eq) is dissolved in a mixture of ethanol and dimethylformamide (DMF).
-
A catalytic amount of 10% palladium on carbon (Pd/C) is added to the solution.
-
The reaction mixture is subjected to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stirred vigorously at room temperature for 4 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to yield 2-amino-6(5H)-phenanthridinone, which can be further purified by recrystallization if necessary.
Signaling Pathway and Biological Context
2-Amino-6(5H)-phenanthridinone and its derivatives are recognized as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in the DNA damage response pathway.[1] Specifically, PARP-1 is crucial for the repair of single-strand breaks (SSBs) in DNA.
In the event of a DNA single-strand break, PARP-1 is rapidly recruited to the site of damage.[2] Upon binding to the damaged DNA, PARP-1 undergoes a conformational change that activates its catalytic activity.[3] The activated PARP-1 utilizes NAD+ as a substrate to synthesize long, branched chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins near the damage site.[4] This process, known as PARylation, creates a negatively charged scaffold that recruits other essential DNA repair proteins, such as XRCC1 (X-ray repair cross-complementing protein 1), to the lesion, facilitating the subsequent repair of the break.[5][6] 2-Amino-6(5H)-phenanthridinone exerts its biological effect by competitively inhibiting the catalytic activity of PARP-1, thereby preventing the synthesis of PAR and the recruitment of the repair machinery. This leads to the accumulation of unrepaired single-strand breaks, which can be converted into more lethal double-strand breaks during DNA replication, a mechanism that is particularly effective in killing cancer cells with deficiencies in other DNA repair pathways (e.g., BRCA mutations).[7]
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Basis of Detection and Signaling of DNA Single-Strand Breaks by Human PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional Aspects of PARP1 in DNA Repair and Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. PARP inhibition versus PARP-1 silencing: different outcomes in terms of single-strand break repair and radiation susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Data of 2-amino-6(5H)-phenanthridinone
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive overview of the spectroscopic data for 2-amino-6(5H)-phenanthridinone. Due to the limited availability of direct experimental data for this specific compound, this guide presents a combination of experimental data for the parent compound, 6(5H)-phenanthridinone, and predicted spectroscopic data for the 2-amino derivative. This approach offers a valuable resource for researchers interested in the synthesis, characterization, and application of this and related compounds. Detailed experimental protocols for the synthesis of 2-amino-6(5H)-phenanthridinone and for the acquisition of spectroscopic data are also included.
Introduction
2-amino-6(5H)-phenanthridinone is a derivative of the phenanthridinone core structure, a scaffold of significant interest in medicinal chemistry and drug development due to its presence in various biologically active natural products and synthetic compounds. The amino functional group at the 2-position is expected to modulate the electronic properties and biological activity of the parent molecule, making it a target of interest for further chemical exploration and pharmacological evaluation. Accurate spectroscopic data is crucial for the unambiguous identification and characterization of this compound. This guide aims to provide a detailed summary of its expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR data for 2-amino-6(5H)-phenanthridinone are presented below, alongside the experimental data for 6(5H)-phenanthridinone for comparison. The introduction of the electron-donating amino group at the 2-position is expected to cause an upfield shift (lower ppm values) for the protons and carbons on the substituted aromatic ring.
Table 1: ¹H NMR Data
| Compound | Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2-amino-6(5H)-phenanthridinone | H-1 | ~6.8-7.0 | d | ~2.0 |
| H-3 | ~6.9-7.1 | dd | ~8.5, 2.0 | |
| H-4 | ~7.5-7.7 | d | ~8.5 | |
| H-5 (NH) | ~10.0-11.0 | br s | - | |
| H-7 | ~7.3-7.5 | t | ~7.5 | |
| H-8 | ~7.6-7.8 | t | ~7.5 | |
| H-9 | ~7.2-7.4 | d | ~8.0 | |
| H-10 | ~8.2-8.4 | d | ~8.0 | |
| -NH₂ | ~4.5-5.5 | br s | - | |
| 6(5H)-phenanthridinone | H-1 | 8.33 | d | 8.1 |
| H-2 | 7.35 | t | 7.5 | |
| H-3 | 7.62 | t | 7.8 | |
| H-4 | 8.49 | d | 7.9 | |
| H-5 (NH) | 11.4 | br s | - | |
| H-7 | 7.45 | t | 7.6 | |
| H-8 | 7.81 | t | 7.7 | |
| H-9 | 7.30 | d | 8.2 | |
| H-10 | 8.25 | d | 7.8 |
Note: Predicted values are estimations and may vary based on solvent and experimental conditions.
Table 2: ¹³C NMR Data
| Compound | Carbon | Predicted Chemical Shift (δ, ppm) |
| 2-amino-6(5H)-phenanthridinone | C-1 | ~110-115 |
| C-2 | ~145-150 | |
| C-3 | ~112-117 | |
| C-4 | ~128-132 | |
| C-4a | ~118-122 | |
| C-6 | ~160-165 | |
| C-6a | ~135-140 | |
| C-7 | ~122-126 | |
| C-8 | ~128-132 | |
| C-9 | ~115-120 | |
| C-10 | ~120-125 | |
| C-10a | ~120-125 | |
| C-10b | ~130-135 | |
| 6(5H)-phenanthridinone | C-1 | 129.2 |
| C-2 | 122.1 | |
| C-3 | 128.9 | |
| C-4 | 121.5 | |
| C-4a | 121.3 | |
| C-6 | 162.1 | |
| C-6a | 138.8 | |
| C-7 | 122.8 | |
| C-8 | 133.7 | |
| C-9 | 115.6 | |
| C-10 | 124.7 | |
| C-10a | 121.8 | |
| C-10b | 132.6 |
Note: Predicted values are estimations and may vary based on solvent and experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR data for 2-amino-6(5H)-phenanthridinone is presented in Table 3. The presence of the amino group will introduce characteristic N-H stretching and bending vibrations.
Table 3: IR Data
| Compound | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| 2-amino-6(5H)-phenanthridinone | N-H stretch (amine) | 3300-3500 | Medium, sharp (doublet) |
| N-H stretch (amide) | 3100-3300 | Medium, broad | |
| C-H stretch (aromatic) | 3000-3100 | Medium | |
| C=O stretch (amide) | 1650-1680 | Strong | |
| C=C stretch (aromatic) | 1580-1620 | Medium-Strong | |
| N-H bend (amine) | 1550-1650 | Medium | |
| 6(5H)-phenanthridinone | N-H stretch (amide) | 3150-3250 | Medium, broad |
| C-H stretch (aromatic) | 3000-3100 | Medium | |
| C=O stretch (amide) | ~1660 | Strong | |
| C=C stretch (aromatic) | 1590-1610 | Medium-Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted mass spectrometry data for 2-amino-6(5H)-phenanthridinone is presented in Table 4.
Table 4: Mass Spectrometry Data
| Compound | Parameter | Value |
| 2-amino-6(5H)-phenanthridinone | Molecular Formula | C₁₃H₁₀N₂O |
| Molecular Weight | 210.23 g/mol [1] | |
| Exact Mass (M) | 210.0793 | |
| Predicted M+• | m/z 210 | |
| Predicted Key Fragments | m/z 182 ([M-CO]⁺), 181 ([M-CHO]⁺), 154 ([M-CO-N₂]⁺ or [M-HCN-HCN]⁺) | |
| 6(5H)-phenanthridinone | Molecular Formula | C₁₃H₉NO |
| Molecular Weight | 195.22 g/mol [2] | |
| Exact Mass (M) | 195.0684 | |
| M+• | m/z 195 | |
| Key Fragments | m/z 167 ([M-CO]⁺), 166 ([M-CHO]⁺), 139 ([M-CO-HCN]⁺) |
Experimental Protocols
Synthesis of 2-amino-6(5H)-phenanthridinone
A plausible synthetic route to 2-amino-6(5H)-phenanthridinone involves the reduction of the corresponding 2-nitro-6(5H)-phenanthridinone. A general protocol for this transformation is provided below.
Reaction: Reduction of 2-nitro-6(5H)-phenanthridinone to 2-amino-6(5H)-phenanthridinone.
Materials:
-
2-nitro-6(5H)-phenanthridinone
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH) or Acetic Acid (AcOH)
-
Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve or suspend 2-nitro-6(5H)-phenanthridinone (1 equivalent) in ethanol or acetic acid.
-
Add tin(II) chloride dihydrate (3-5 equivalents) or iron powder (3-5 equivalents) to the mixture.
-
Slowly add concentrated hydrochloric acid dropwise while stirring at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution until the pH is basic.
-
Extract the aqueous mixture with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure 2-amino-6(5H)-phenanthridinone.
Spectroscopic Characterization
NMR Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on a 300, 400, or 500 MHz spectrometer.
-
The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
IR Spectroscopy:
-
IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer.
-
Samples can be analyzed as a KBr pellet, a thin film, or in a suitable solvent.
-
Frequencies are reported in wavenumbers (cm⁻¹).
Mass Spectrometry:
-
Mass spectra are obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.
-
High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition.
Visualizations
Caption: Workflow for the synthesis and spectroscopic characterization of 2-amino-6(5H)-phenanthridinone.
References
Technical Guide: Physical and Chemical Characteristics of 2-amino-6(5H)-Phenanthridinone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted physical and chemical characteristics of 2-amino-6(5H)-phenanthridinone. Due to a scarcity of publicly available experimental data for this specific derivative, this document leverages data from the parent compound, 6(5H)-phenanthridinone, to establish a baseline for its properties. The guide further details standardized experimental protocols for the determination of key physical parameters and discusses the anticipated biological significance of this compound, particularly in the context of its potential as a PARP inhibitor. Visualizations of a proposed signaling pathway and a general experimental workflow are provided to support researchers in their study of this and related molecules.
Introduction
Phenanthridinone and its derivatives are a class of heterocyclic compounds that have garnered significant interest in the field of medicinal chemistry due to their diverse biological activities. The core structure is a key pharmacophore found in various natural products and synthetic molecules with potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory properties. The parent compound, 6(5H)-phenanthridinone, is a known inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair. Inhibition of PARP is a clinically validated strategy in cancer therapy, particularly for tumors with deficiencies in homologous recombination repair pathways.
This guide focuses on the 2-amino derivative of 6(5H)-phenanthridinone. While specific experimental data for this compound is limited, this document aims to provide a thorough resource by presenting data for the parent compound, offering predictions for the 2-amino derivative, and outlining the necessary experimental procedures for its full characterization.
Physicochemical Properties
Data for 6(5H)-Phenanthridinone (Parent Compound)
To provide a comparative baseline, the experimentally determined physical properties of the parent compound, 6(5H)-phenanthridinone, are summarized in the table below.
| Property | Value | Citations |
| Molecular Formula | C₁₃H₉NO | [1] |
| Molecular Weight | 195.22 g/mol | [1] |
| Melting Point | 290-292 °C | [1] |
| Boiling Point | 435 °C (Predicted) | [1] |
| Solubility | Soluble in DMSO (5 mg/ml); Insoluble in water. | [1] |
| UV-Vis (λmax) | 338 nm (in EtOH) | [1] |
Predicted Properties of 2-amino-6(5H)-Phenanthridinone
The introduction of a primary amine group at the 2-position of the phenanthridinone core is expected to significantly influence its physicochemical properties.
| Property | Predicted Value/Effect | Rationale |
| Molecular Formula | C₁₃H₁₀N₂O | Addition of an NH₂ group. |
| Molecular Weight | 210.23 g/mol | Addition of an NH₂ group. |
| Melting Point | Higher than the parent compound | The amine group can participate in intermolecular hydrogen bonding, leading to a more stable crystal lattice that requires more energy to break. |
| Boiling Point | Higher than the parent compound | Increased intermolecular forces due to hydrogen bonding will raise the boiling point. |
| Solubility | Increased solubility in polar solvents (e.g., water, ethanol) compared to the parent compound. | The polar amino group enhances the molecule's ability to interact with polar solvent molecules through hydrogen bonding. |
| pKa | The amino group will have a basic pKa, making the compound soluble in acidic aqueous solutions. | The lone pair of electrons on the nitrogen atom of the amino group can accept a proton. |
Experimental Protocols
The following sections detail standardized experimental methodologies for determining the key physical and spectral properties of 2-amino-6(5H)-phenanthridinone.
Melting Point Determination
The melting point of a solid organic compound is a crucial indicator of its purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure substance.
Methodology: Capillary Method
-
Sample Preparation: A small amount of the dry, crystalline 2-amino-6(5H)-phenanthridinone is finely powdered. The open end of a capillary tube is pressed into the powder, and the tube is tapped gently to pack the sample to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or Thiele tube) is used.[2][3]
-
Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a rate of 10-15°C per minute for a preliminary determination. For an accurate measurement, the temperature is raised slowly (1-2°C per minute) near the expected melting point.
-
Data Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.[2][3]
Solubility Determination
Solubility tests provide information about the polarity of a molecule and the types of intermolecular forces it can form.
Methodology: Qualitative Solubility Test
-
Solvent Selection: A range of solvents with varying polarities should be used, such as water, ethanol, acetone, dichloromethane, and hexane. Aqueous solutions of 5% HCl and 5% NaOH should also be included to test for basic and acidic functional groups, respectively.
-
Procedure: Approximately 10-20 mg of the compound is placed in a small test tube.[4] 1 mL of the solvent is added, and the tube is agitated.
-
Observation: The compound is classified as "soluble" if it completely dissolves, "partially soluble" if some of it dissolves, and "insoluble" if it does not appear to dissolve.[4] For the acidic and basic solutions, the formation of a precipitate upon neutralization would confirm the presence of a basic or acidic functional group.
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the chemical structure of a molecule.
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Methodology: ¹H and ¹³C NMR
-
Sample Preparation: 5-10 mg of 2-amino-6(5H)-phenanthridinone is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
-
Data Acquisition: The sample is placed in an NMR spectrometer, and both ¹H and ¹³C NMR spectra are acquired.
-
Expected ¹H NMR Features:
-
Signals for the aromatic protons in the region of 7-9 ppm.
-
A broad singlet for the N-H proton of the lactam, which may be downfield.
-
A broad singlet for the -NH₂ protons, the chemical shift of which can be concentration-dependent and may exchange with D₂O.[5]
-
-
Expected ¹³C NMR Features:
-
Signals for the aromatic carbons in the region of 110-150 ppm.
-
A signal for the carbonyl carbon (C=O) of the lactam, typically in the range of 160-180 ppm.
-
FT-IR spectroscopy is used to identify the functional groups present in a molecule.
Methodology: Attenuated Total Reflectance (ATR) or KBr Pellet
-
Sample Preparation (ATR): A small amount of the solid sample is placed directly on the ATR crystal.
-
Sample Preparation (KBr Pellet): A few milligrams of the sample are ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
-
Data Acquisition: The sample is placed in the FT-IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
Expected Characteristic Absorptions:
-
N-H stretching (amine): Two bands in the region of 3400-3300 cm⁻¹ for the primary amine.[6]
-
N-H stretching (lactam): A single, broader band around 3200 cm⁻¹.
-
C=O stretching (lactam): A strong absorption band around 1650-1680 cm⁻¹.
-
C-N stretching (aromatic amine): An absorption in the region of 1335-1250 cm⁻¹.[6]
-
Aromatic C=C stretching: Bands in the region of 1600-1450 cm⁻¹.
-
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems.
Methodology: Solution-Phase Spectroscopy
-
Sample Preparation: A dilute solution of 2-amino-6(5H)-phenanthridinone is prepared in a suitable UV-transparent solvent, such as ethanol or methanol.
-
Data Acquisition: The absorbance of the solution is measured over a range of wavelengths, typically from 200 to 400 nm, using a UV-Vis spectrophotometer.
-
Expected Features: The spectrum is expected to show characteristic absorption maxima (λmax) corresponding to π → π* transitions within the conjugated aromatic system. The presence of the amino group, an auxochrome, is likely to cause a bathochromic (red) shift in the absorption bands compared to the parent phenanthridinone.[7]
Biological Context and Signaling Pathways
PARP Inhibition
The phenanthridinone scaffold is a well-established inhibitor of Poly(ADP-ribose) polymerase (PARP).[8] PARP enzymes, particularly PARP-1 and PARP-2, are critical components of the DNA single-strand break repair (SSBR) pathway. In the context of cancer, particularly in tumors with mutations in the BRCA1 or BRCA2 genes which are deficient in homologous recombination (a key DNA double-strand break repair pathway), the inhibition of PARP leads to synthetic lethality. When SSBR is inhibited by a PARP inhibitor, single-strand breaks accumulate and are converted to double-strand breaks during DNA replication. In HR-deficient cells, these double-strand breaks cannot be repaired, leading to cell death.
It is highly probable that 2-amino-6(5H)-phenanthridinone will also exhibit PARP inhibitory activity. The amino group may influence the binding affinity and selectivity for different PARP isoforms. Structure-activity relationship (SAR) studies of phenanthridinone-based PARP inhibitors suggest that modifications to the aromatic rings can modulate potency and pharmacokinetic properties.[8]
Experimental and Logical Workflows
The characterization and evaluation of a novel compound like 2-amino-6(5H)-phenanthridinone follows a logical progression of experiments. The workflow diagram below outlines a typical sequence from synthesis to biological evaluation.
Conclusion
While direct experimental data for 2-amino-6(5H)-phenanthridinone remains elusive in the public domain, this technical guide provides a solid foundation for its study. By leveraging data from the parent compound, predicting the influence of the 2-amino substituent, and detailing standardized experimental protocols, researchers are well-equipped to undertake a thorough characterization of this promising molecule. The likely role of this compound as a PARP inhibitor places it in a class of molecules with significant therapeutic potential, warranting further investigation into its synthesis, characterization, and biological activity.
References
- 1. chembk.com [chembk.com]
- 2. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. che.hw.ac.uk [che.hw.ac.uk]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Vis-UV spectra of aromatic compounds [quimicaorganica.org]
- 8. Making sure you're not a bot! [mspace.lib.umanitoba.ca]
Potential Biological Targets of 2-Amino-6(5H)-phenanthridinone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-6(5H)-phenanthridinone is a heterocyclic organic molecule belonging to the phenanthridinone class of compounds. This scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active natural products and its utility as a privileged structure in drug design. The primary biological targets for this class of compounds, and by extension 2-amino-6(5H)-phenanthridinone, are enzymes involved in critical cellular processes such as DNA repair and replication. This technical guide provides a comprehensive overview of the known and potential biological targets of 2-amino-6(5H)-phenanthridinone, with a focus on quantitative data, detailed experimental protocols, and the elucidation of relevant signaling pathways.
Primary Biological Target: Poly(ADP-ribose) Polymerase (PARP)
The most well-documented biological targets of the phenanthridinone scaffold are the Poly(ADP-ribose) Polymerase (PARP) family of enzymes, particularly PARP-1 and PARP-2.[1][2][3] These enzymes play a crucial role in the cellular response to DNA damage. PARP-1, upon detecting a DNA single-strand break, catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, which in turn recruits other DNA repair factors. Inhibition of PARP is a clinically validated strategy in cancer therapy, especially in tumors with deficiencies in other DNA repair pathways like BRCA mutations.
Quantitative Data: Inhibition of PARP Enzymes
While specific quantitative data for the 2-amino substituted derivative is not extensively available in the public domain, the parent compound, 6(5H)-phenanthridinone, and other derivatives have been shown to be potent PARP inhibitors. The 2-amino substitution is a common modification in the development of highly potent PARP inhibitors.
| Compound | Target | IC50/Ki | Assay Type | Reference |
| 6(5H)-phenanthridinone | PARP-1 | IC50: 10 nM (for a substituted derivative) | Enzymatic Assay | [4] |
| PJ34 (a phenanthridinone derivative) | PARP-1 | IC50 values vary depending on assay | Various | [5] |
| 6(5H)-phenanthridinone | PARP-1 | - | Immunomodulator | [6] |
| Phenanthridinone derivatives | PARP-1/PARP-2 | - | Anticancer activity | [2] |
Note: IC50 values are highly dependent on the specific assay conditions, including substrate concentrations.
Potential Secondary Targets
While PARP inhibition is the most prominent activity, the phenanthridinone scaffold has been investigated for activity against other biological targets.
-
HIV-1 Integrase: Some phenanthridinone derivatives have been evaluated as inhibitors of HIV-1 integrase, an essential enzyme for viral replication.[7]
-
Topoisomerases: Derivatives of the related benzo[c]phenanthridine scaffold have shown inhibitory activity against topoisomerase I and II, enzymes critical for resolving DNA topological problems during replication and transcription.[8]
Signaling Pathways
PARP-1 in DNA Damage Response
The central role of PARP-1 is in the Base Excision Repair (BER) pathway, a primary mechanism for repairing DNA single-strand breaks.
Caption: PARP-1 signaling pathway in DNA single-strand break repair.
Experimental Protocols
PARP-1 Enzymatic Inhibition Assay (Colorimetric)
This protocol describes a common method to determine the in vitro inhibitory activity of a compound against PARP-1.
Principle: This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, which is catalyzed by PARP-1. The amount of incorporated biotin is then detected using streptavidin-horseradish peroxidase (HRP) and a colorimetric substrate.
Materials:
-
Recombinant human PARP-1 enzyme
-
Histone-coated 96-well plates
-
Biotinylated NAD+
-
Activated DNA (e.g., sheared salmon sperm DNA)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
Stop Buffer (e.g., 1 M HCl)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Prepare serial dilutions of 2-amino-6(5H)-phenanthridinone in the appropriate solvent (e.g., DMSO) and then dilute further in Assay Buffer.
-
Add 25 µL of the compound dilutions to the histone-coated wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add 25 µL of a pre-mixed reaction cocktail containing PARP-1 enzyme, activated DNA, and biotinylated NAD+ to all wells except the negative control.
-
Incubate the plate at room temperature for 1 hour.
-
Wash the plate three times with Wash Buffer.
-
Add 100 µL of diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.
-
Wash the plate three times with Wash Buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark until sufficient color development (typically 15-30 minutes).
-
Stop the reaction by adding 50 µL of Stop Buffer.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
Caption: Experimental workflow for a colorimetric PARP-1 inhibition assay.
Topoisomerase I DNA Relaxation Assay
Principle: This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I. The different topological forms of DNA (supercoiled, relaxed, and nicked) are separated by agarose gel electrophoresis.
Materials:
-
Human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay Buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol)
-
Stop Solution/Loading Dye (e.g., 1% SDS, 10 mM EDTA, 0.25% bromophenol blue, 50% glycerol)
-
Agarose
-
TAE or TBE buffer
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis system and power supply
-
UV transilluminator and imaging system
Procedure:
-
Prepare serial dilutions of 2-amino-6(5H)-phenanthridinone.
-
In microcentrifuge tubes, set up the reactions by adding Assay Buffer, supercoiled DNA, and the test compound dilutions. Include a control with no enzyme (DNA only), a control with enzyme but no inhibitor, and a positive control inhibitor (e.g., camptothecin).
-
Initiate the reaction by adding Topoisomerase I to all tubes except the "DNA only" control.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reactions by adding the Stop Solution/Loading Dye.
-
Load the samples onto a 1% agarose gel in TAE or TBE buffer containing a DNA stain.
-
Run the gel at a constant voltage until the dye front has migrated sufficiently.
-
Visualize the DNA bands under UV light and capture an image.
-
Analyze the results: the supercoiled DNA will migrate fastest, followed by the relaxed DNA. Inhibition is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the "no inhibitor" control.
HIV-1 Integrase Strand Transfer Assay
Principle: This assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integrase, where the processed viral DNA is integrated into a target DNA sequence. This can be monitored using various methods, including fluorescence-based assays.
Materials:
-
Recombinant HIV-1 Integrase
-
Oligonucleotide substrates mimicking the viral DNA ends (often labeled with a fluorophore and a quencher)
-
Target DNA oligonucleotide
-
Assay Buffer (e.g., MOPS, MnCl2 or MgCl2, DTT, DMSO)
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of 2-amino-6(5H)-phenanthridinone.
-
In a 96- or 384-well plate, add the test compound dilutions.
-
Add the HIV-1 integrase enzyme and the viral DNA substrate and incubate to allow for the 3'-processing reaction and complex formation.
-
Initiate the strand transfer reaction by adding the target DNA substrate.
-
Incubate the plate at 37°C for a defined period (e.g., 1-2 hours).
-
Measure the fluorescence intensity. In a typical FRET-based assay, strand transfer brings the fluorophore and quencher into proximity, leading to a decrease in fluorescence.
-
Calculate the percent inhibition and determine the IC50 value.
Conclusion
The primary and most well-characterized biological target of the 2-amino-6(5H)-phenanthridinone scaffold is the PARP family of enzymes, particularly PARP-1. This makes it a compound of significant interest for the development of anticancer therapeutics. While activity against other targets such as HIV-1 integrase and topoisomerases has been explored for related compounds, further investigation is required to determine the specific activity profile of 2-amino-6(5H)-phenanthridinone. The experimental protocols provided herein offer a robust framework for the in vitro characterization of this and other similar molecules, enabling a deeper understanding of their mechanism of action and therapeutic potential.
References
- 1. medkoo.com [medkoo.com]
- 2. Making sure you're not a bot! [mspace.lib.umanitoba.ca]
- 3. Synthetic Strategies in the Preparation of Phenanthridinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Isolation of Phenanthridinone Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, isolation, structural elucidation, and biological activities of phenanthridinone alkaloids. These compounds, primarily sourced from the Amaryllidaceae plant family, have garnered significant interest in the scientific community for their potent anti-cancer properties. This document details the key experimental protocols, quantitative data, and the molecular mechanisms of action of prominent phenanthridinone alkaloids, including narciclasine, lycoricidine, and pancratistatin.
Discovery of Key Phenanthridinone Alkaloids
The journey of phenanthridinone alkaloids from botanical sources to potential therapeutic agents began in the mid-20th century. The initial discoveries were often the result of systematic screening of plants for compounds with anti-proliferative or growth-inhibitory activities.
-
Narciclasine: In 1967, Giovanni Ceriotti and his team at Circolo Hospital in Italy first isolated narciclasine from the bulbs of various Narcissus species.[1][2] Their research was part of a program to identify plant-derived antigrowth factors.[2] Initially recognized for its ability to inhibit cell division, narciclasine's potent antitumor properties became more established in subsequent decades.[1] Interestingly, the compound was independently discovered around the same time by a different research group who named it lycoricidinol, isolated from Lycoris radiata as a plant-growth regulator.[2]
-
Lycoricidine: Also known as 7-deoxynarciclasine, lycoricidine was first discovered in the bulbs of Lycoris radiata in 1968.[3] It was isolated from the methanol extracts of the plant's bulbs and was also identified as a plant growth inhibitor.[3]
-
Pancratistatin: This promising antineoplastic alkaloid was isolated in 1984 by Pettit and his colleagues from the bulbs of the Hawaiian plant Hymenocallis littoralis (initially identified as Pancratium littorale).[4] The isolation of pancratistatin was a result of a systematic search for anticancer agents from natural sources.
Isolation of Phenanthridinone Alkaloids from Natural Sources
The primary natural sources of phenanthridinone alkaloids are plants belonging to the Amaryllidaceae family, with the bulbs typically containing the highest concentrations of these compounds. The general workflow for their isolation involves extraction, partitioning, and chromatographic purification.
General Experimental Workflow
The isolation of phenanthridinone alkaloids from plant material can be generalized into the following steps:
Caption: Generalized workflow for the isolation of phenanthridinone alkaloids.
Detailed Experimental Protocols
Protocol 1: Isolation of Narciclasine from Narcissus Bulbs
This protocol is a composite of established methods for the extraction and purification of narciclasine.
-
Preparation of Plant Material: Fresh bulbs of Narcissus species are minced and then dried.
-
Extraction: The dried and powdered bulbs are extracted with methanol (MeOH) or ethanol (EtOH) at room temperature. The extraction is typically repeated multiple times to ensure a high yield.
-
Solvent Partitioning: The combined alcoholic extracts are concentrated under reduced pressure. The resulting residue is then suspended in water and partitioned successively with different organic solvents, such as n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc), to separate compounds based on their polarity. Phenanthridinone alkaloids are typically found in the more polar fractions (EtOAc and sometimes CHCl₃).
-
Column Chromatography: The EtOAc fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of increasing polarity, for example, a mixture of CHCl₃ and MeOH. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Crystallization and Further Purification: Fractions containing narciclasine are combined, and the solvent is evaporated. The crude narciclasine is then purified by recrystallization from a suitable solvent system, such as dimethylformamide (DMF). If further purification is needed, preparative high-performance liquid chromatography (HPLC) can be employed.
Protocol 2: Isolation of Lycoricidine from Lycoris radiata
This protocol is adapted from methods used for the isolation of alkaloids from Lycoris species.[5][6]
-
Preparation of Plant Material: Dried and powdered bulbs of Lycoris radiata are used as the starting material.
-
Acid-Base Extraction: The powdered bulbs are moistened with an alkaline solution (e.g., ammonia) to liberate the free alkaloids and then extracted with an organic solvent like chloroform or ether. The organic extract is then treated with a dilute acid (e.g., sulfuric acid) to form water-soluble alkaloid salts.
-
Purification: The acidic aqueous layer is washed with an organic solvent to remove impurities. The aqueous layer is then made alkaline again to precipitate the free alkaloids, which are then extracted with an organic solvent.
-
Chromatographic Separation: The crude alkaloid mixture is separated by column chromatography on silica gel or alumina, using a gradient elution system of solvents like chloroform and methanol. Fractions are analyzed by TLC to identify those containing lycoricidine.
-
Final Purification: The fractions containing lycoricidine are combined and further purified by preparative HPLC or recrystallization to obtain the pure compound.
Protocol 3: Isolation of Pancratistatin from Hymenocallis littoralis
This protocol is based on the initial isolation work by Pettit et al. and subsequent studies.[7]
-
Extraction: The bulbs of Hymenocallis littoralis are extracted with a series of solvents of increasing polarity, starting with hexane, followed by chloroform, and then methanol.
-
Fractionation: The methanol extract, which contains pancratistatin, is concentrated and subjected to a series of partitioning steps between different solvent systems (e.g., water/chloroform, water/ethyl acetate).
-
Chromatography: The pancratistatin-rich fraction is then subjected to multiple steps of column chromatography, often using different stationary phases like silica gel and Sephadex LH-20.
-
Purification: Final purification is achieved through preparative TLC or HPLC to yield pure pancratistatin.
Quantitative Data
The yields of phenanthridinone alkaloids can vary significantly depending on the plant species, geographical location, and the time of harvest.
| Alkaloid | Plant Source | Yield (mg/kg of fresh bulbs) | Reference |
| Narciclasine | Narcissus species | 1.5 - 200 | [2] |
| Lycoricidine | Lycoris radiata | ~3 | [3] |
| Pancratistatin | Hymenocallis littoralis (Hawaii) | 144 | [8] |
| Pancratistatin | Hymenocallis littoralis (Arizona) | 9 - 24 | [8] |
Structural Elucidation
The structures of phenanthridinone alkaloids have been determined using a combination of spectroscopic techniques and, in some cases, confirmed by X-ray crystallography.
Spectroscopic Data
Table 1: ¹H-NMR Spectroscopic Data for Narciclasine (in DMSO-d₆)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 7.00 | s | - |
| H-4 | 4.16 | td | 5.7, 2.9 |
| H-10 | 6.47 | t | 2.9 |
| NH | 13.74 | s | - |
| OCH₂O | 6.03-6.12 | m | - |
Data compiled from literature sources.[9]
Table 2: ¹³C-NMR Spectroscopic Data for Narciclasine (in DMSO-d₆)
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | 109.83 |
| C-2 | 71.03 |
| C-3 | 79.01 |
| C-4 | 78.46 |
| C-4a | 54.63 |
| C-6 | 167.65 |
| C-6a | 128.89 |
| C-7 | 152.55 |
| C-8 | 104.27 |
| C-9 | 145.22 |
| C-10 | 94.22 |
| C-10a | 133.35 |
| C-10b | 125.93 |
| OCH₂O | 102.05 |
Data compiled from literature sources.[9]
Table 3: Mass Spectrometry Data for Key Phenanthridinone Alkaloids
| Alkaloid | Molecular Formula | Molecular Weight | Key Mass Fragments (m/z) |
| Narciclasine | C₁₄H₁₃NO₇ | 307.26 | 307 (M+), 289, 262, 232 |
| Lycoricidine | C₁₄H₁₃NO₆ | 291.26 | 291 (M+), 273, 246, 216 |
| Pancratistatin | C₁₄H₁₅NO₈ | 337.27 | 337 (M+), 319, 292, 262 |
Fragmentation patterns can vary depending on the ionization technique used.
Biological Activity and Signaling Pathways
Phenanthridinone alkaloids exhibit potent anticancer activity primarily through the induction of apoptosis and the inhibition of protein biosynthesis.
Induction of Apoptosis
These alkaloids can induce apoptosis through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways.
Extrinsic Pathway:
Narciclasine has been shown to activate the death receptor pathway by promoting the formation of the Death-Inducing Signaling Complex (DISC).[1] This leads to the activation of initiator caspases, such as caspase-8 and caspase-10, which in turn activate executioner caspases like caspase-3, ultimately leading to apoptosis.[1][10]
Caption: Extrinsic apoptosis pathway induced by narciclasine.
Intrinsic Pathway:
Pancratistatin, in particular, is known to target the mitochondria, a key organelle in the intrinsic apoptosis pathway.[11] It is thought to induce mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, which oligomerizes to form the apoptosome. The apoptosome recruits and activates caspase-9, which then activates the executioner caspase-3, culminating in apoptosis. The BCL-2 family of proteins are key regulators of this process, with pancratistatin thought to modulate their activity to favor the pro-apoptotic members like BAX and BAK.[12][13][14][15]
References
- 1. The Amaryllidaceae Isocarbostyril Narciclasine Induces Apoptosis By Activation of the Death Receptor and/or Mitochondrial Pathways in Cancer Cells But Not in Normal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemistry, Biology and Medicinal Potential of Narciclasine and its Congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Narciclasine: 1H- and 13C-NMR Data and a New Improved Method of Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation and identification of alkaloids and anthocyanins from flower and bulb of Lycoris radiata using HPLC and LC-ESI-MS [scirp.org]
- 6. asianpubs.org [asianpubs.org]
- 7. TOTAL SYNTHESES OF PANCRATISTATIN. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BIOSYNTHESIS OF THE ANTINEOPLASTIC PANCRATISTATIN FOLLOWING TISSUE CULTURE OF HYMENOCALLIS LITTORALIS (AMARYLLIDACEAE) | International Society for Horticultural Science [ishs.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 13. The Role of BCL-2 Family Proteins in Apoptosis Regulation | Blog | Biosynth [biosynth.com]
- 14. BCL-2 family proteins: critical checkpoints of apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure Elucidation of 2-amino-6(5H)-phenanthridinone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of 2-amino-6(5H)-phenanthridinone, a heterocyclic compound of interest in medicinal chemistry. Given the scarcity of direct, published experimental data for this specific derivative, this paper outlines a putative synthetic route and presents predicted spectroscopic data based on the known characteristics of its parent compound, 6(5H)-phenanthridinone, and its nitro precursor. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel phenanthridinone derivatives.
Introduction
Phenanthridinone and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the field of drug discovery. The core structure is present in various natural products and has been identified as a privileged scaffold for targeting a range of biological entities. Notably, many phenanthridinone derivatives exhibit potent inhibitory activity against poly(ADP-ribose) polymerase (PARP), a family of enzymes crucial for DNA repair.[1] Inhibition of PARP is a clinically validated strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA mutations. The introduction of an amino group at the 2-position of the phenanthridinone core is anticipated to modulate the molecule's electronic properties, solubility, and interactions with biological targets, making 2-amino-6(5H)-phenanthridinone a compound of considerable interest for further investigation.
Synthesis and Purification
A plausible and efficient synthetic route to 2-amino-6(5H)-phenanthridinone involves the reduction of its corresponding nitro precursor, 2-nitro-6(5H)-phenanthridinone. This precursor can be synthesized through various established methods for constructing the phenanthridinone scaffold.
Proposed Synthetic Pathway
A common strategy for the synthesis of the phenanthridinone core is the intramolecular cyclization of N-aryl-2-halobenzamides. The synthesis of the 2-nitro derivative can be achieved through a palladium-catalyzed Ullmann cross-coupling reaction followed by reductive cyclization. The final step is the reduction of the nitro group to an amine.
Experimental Protocol: Reduction of 2-Nitro-6(5H)-phenanthridinone
This protocol describes a general procedure for the reduction of a nitroarene to an aniline derivative, which can be adapted for the synthesis of 2-amino-6(5H)-phenanthridinone from its nitro precursor.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-nitro-6(5H)-phenanthridinone (1.0 eq) in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Addition of Reducing Agent: To this suspension, add an excess of a reducing agent. A common and effective choice is tin(II) chloride dihydrate (SnCl₂·2H₂O, 5-10 eq) in the presence of concentrated hydrochloric acid.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the solution is basic. This will precipitate the tin salts.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane. Combine the organic layers.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 2-amino-6(5H)-phenanthridinone.
Spectroscopic Data and Structure Elucidation
The definitive confirmation of the structure of 2-amino-6(5H)-phenanthridinone requires a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2-amino-6(5H)-phenanthridinone. These predictions are based on the known data for 6(5H)-phenanthridinone and general substituent effects.
Table 1: Predicted ¹H NMR Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.5 | br s | 1H | N-H (amide) |
| ~8.3 | d | 1H | H-1 |
| ~7.8 | d | 1H | H-10 |
| ~7.6 | t | 1H | H-8 |
| ~7.4 | t | 1H | H-9 |
| ~7.3 | d | 1H | H-7 |
| ~7.1 | dd | 1H | H-3 |
| ~6.8 | d | 1H | H-4 |
| ~5.5 | br s | 2H | NH₂ |
Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~162 | C=O |
| ~148 | C-2 |
| ~140 | C-10b |
| ~134 | C-6a |
| ~132 | C-8 |
| ~129 | C-10a |
| ~128 | C-4a |
| ~124 | C-10 |
| ~122 | C-9 |
| ~121 | C-7 |
| ~118 | C-1 |
| ~115 | C-3 |
| ~110 | C-4 |
Table 3: Mass Spectrometry Data
| Technique | Expected m/z |
| ESI-MS (+) | 211.08 [M+H]⁺ |
| High-Resolution MS | 211.0866 (for C₁₃H₁₁N₂O⁺) |
Table 4: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| 3450-3300 | N-H stretching (amine) |
| 3200-3100 | N-H stretching (amide) |
| 1660-1640 | C=O stretching (amide) |
| 1620-1580 | N-H bending (amine) |
| 1600-1450 | C=C stretching (aromatic) |
Experimental Protocols for Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) using a deuterated solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆), which is suitable for dissolving polar compounds and observing exchangeable protons.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is recommended to confirm the elemental composition of the synthesized compound.
-
Infrared Spectroscopy: IR spectra can be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.
Biological Activity and Signaling Pathway
Phenanthridinone derivatives are well-documented as inhibitors of PARP enzymes. The inhibition of PARP can have significant downstream effects on cellular processes, including DNA repair and the regulation of inflammatory responses. One of the key signaling pathways modulated by PARP activity is the Nuclear Factor-kappa B (NF-κB) pathway.
PARP Inhibition and the NF-κB Signaling Pathway
PARP-1 is known to be a coactivator of NF-κB, a transcription factor that plays a central role in inflammation, immunity, and cell survival. In the canonical NF-κB pathway, various stimuli lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the p50/p65 NF-κB dimer, allowing it to translocate to the nucleus and activate the transcription of target genes, many of which are pro-inflammatory.[2][3]
PARP inhibitors, such as phenanthridinones, can suppress the activation of NF-κB. By inhibiting PARP-1, these compounds can reduce the expression of pro-inflammatory cytokines and other NF-κB target genes. This provides a rationale for investigating 2-amino-6(5H)-phenanthridinone not only as a potential anticancer agent but also as a modulator of inflammatory processes.
Conclusion
The structural elucidation of novel compounds is a critical step in the drug discovery and development process. This technical guide has provided a comprehensive, albeit partially predictive, framework for the synthesis and characterization of 2-amino-6(5H)-phenanthridinone. The proposed synthetic route and the predicted spectroscopic data offer a solid starting point for researchers aiming to synthesize and validate the structure of this promising molecule. Furthermore, the elucidation of its role as a potential PARP inhibitor and its impact on the NF-κB signaling pathway highlights its therapeutic potential. Future experimental work is necessary to confirm the data presented herein and to fully explore the biological activities of this compound.
Workflow for Structure Elucidation
The following diagram illustrates the general workflow for the structural elucidation of a novel synthetic compound like 2-amino-6(5H)-phenanthridinone.
References
In Silico Modeling of 2-amino-6(5H)-phenanthridinone Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the in silico modeling of 2-amino-6(5H)-phenanthridinone and its derivatives as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), particularly PARP1. Phenanthridinone-based compounds have emerged as a significant class of PARP inhibitors, playing a crucial role in cancer therapy, particularly in tumors with deficiencies in DNA repair mechanisms.[1] This guide will detail the computational methodologies, summarize quantitative binding data, and provide experimental protocols relevant to the study of these compounds.
Introduction to 2-amino-6(5H)-phenanthridinone and PARP1 Inhibition
The 6(5H)-phenanthridinone scaffold is a well-established pharmacophore for the inhibition of PARP enzymes.[2][3] PARP1 is a key enzyme in the base excision repair (BER) pathway, a critical process for repairing single-strand DNA breaks.[4][5] By inhibiting PARP1, compounds like 2-amino-6(5H)-phenanthridinone can induce synthetic lethality in cancer cells that have defects in other DNA repair pathways, such as homologous recombination, often due to mutations in genes like BRCA1 or BRCA2.[6] The 2-amino substitution on the phenanthridinone core has been investigated to enhance the potency and pharmacological properties of these inhibitors.[7]
Quantitative Binding Data
The inhibitory potency of various substituted 5(H)phenanthridin-6-ones against PARP1 has been evaluated, with several compounds demonstrating low nanomolar IC50 values. The following table summarizes the quantitative data for selected compounds, including a 2-amino substituted analog, to facilitate comparison.
| Compound ID | Substitution | PARP1 IC50 (nM) | Reference |
| 1b | 2-amino | 10 | [7] |
| Parent Compound | Unsubstituted | 180 - 390 | [8] |
| 2-nitro | 2-nitro | 180 - 390 | [8] |
| PJ34 | N-(6-oxo-5,6-dihydrophenanthridin-2-yl)-N,N-dimethylacetamide | ~20 | [9] |
In Silico Modeling Workflow
The computational investigation of 2-amino-6(5H)-phenanthridinone binding to PARP1 typically follows a multi-step workflow. This process allows for the prediction of binding modes, estimation of binding affinities, and understanding the dynamics of the protein-ligand interaction.
Experimental Protocols
Molecular Docking of 2-amino-6(5H)-phenanthridinone with PARP1
Objective: To predict the binding conformation of 2-amino-6(5H)-phenanthridinone within the active site of PARP1.
Methodology:
-
Protein Preparation:
-
Obtain the 3D crystal structure of human PARP1 from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands from the PDB file.
-
Add polar hydrogen atoms and assign appropriate atomic charges (e.g., Gasteiger charges).
-
Define the binding site based on the location of the co-crystallized inhibitor or through binding site prediction algorithms.
-
-
Ligand Preparation:
-
Generate the 3D structure of 2-amino-6(5H)-phenanthridinone using a molecular modeling software.
-
Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).
-
Assign rotatable bonds to allow for conformational flexibility during docking.
-
-
Docking Simulation:
-
Utilize a molecular docking program (e.g., AutoDock, Glide, GOLD).
-
Set the grid box to encompass the defined binding site of PARP1.
-
Perform the docking calculations using a genetic algorithm or other search algorithms to explore various ligand conformations and orientations.
-
Cluster the resulting docking poses based on root-mean-square deviation (RMSD).
-
-
Analysis of Results:
-
Analyze the top-ranked docking poses based on their predicted binding energies or scoring functions.
-
Visualize the protein-ligand interactions, identifying key hydrogen bonds, hydrophobic interactions, and pi-stacking interactions between 2-amino-6(5H)-phenanthridinone and the amino acid residues of the PARP1 active site.
-
Molecular Dynamics (MD) Simulation of the PARP1-Inhibitor Complex
Objective: To assess the stability of the predicted binding mode of 2-amino-6(5H)-phenanthridinone and to analyze the dynamic behavior of the complex over time.[10]
Methodology (using GROMACS): [11][12][13]
-
System Preparation:
-
Use the best-ranked docked complex from the molecular docking study as the starting structure.
-
Select an appropriate force field for the protein (e.g., CHARMM36, AMBER) and generate a topology file for the ligand using a parameterization server (e.g., CGenFF, LigParGen).[11]
-
Place the complex in a periodic box of a chosen shape (e.g., cubic, dodecahedron) and solvate it with a water model (e.g., TIP3P).
-
Add ions (e.g., Na+, Cl-) to neutralize the system.
-
-
Energy Minimization:
-
Perform energy minimization of the entire system using the steepest descent algorithm to remove steric clashes.
-
-
Equilibration:
-
Perform a two-phase equilibration:
-
NVT (isothermal-isochoric) ensemble: Heat the system to the desired temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent to equilibrate around the protein-ligand complex.
-
NPT (isothermal-isobaric) ensemble: Equilibrate the system at the desired temperature and pressure (e.g., 1 bar). This ensures the correct density of the system.
-
-
-
Production MD Run:
-
Run the production MD simulation for a sufficient length of time (e.g., 50-100 nanoseconds) to observe the convergence of properties.
-
-
Trajectory Analysis:
-
Analyze the MD trajectory to calculate various parameters:
-
Root-Mean-Square Deviation (RMSD): To assess the structural stability of the protein and the ligand.
-
Root-Mean-Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To monitor the persistence of hydrogen bonds between the protein and the ligand.
-
Binding Free Energy Calculation (e.g., MM/PBSA or MM/GBSA): To estimate the binding affinity.
-
-
PARP1 Inhibition Assay (ELISA-based)
Objective: To experimentally determine the inhibitory activity (IC50) of 2-amino-6(5H)-phenanthridinone against PARP1.[14][15][16]
Methodology:
-
Plate Coating: Coat a 96-well microplate with histones.
-
Reaction Setup:
-
Add the test compound (2-amino-6(5H)-phenanthridinone) at various concentrations to the wells.
-
Add activated DNA to stimulate PARP1 activity.
-
Initiate the reaction by adding recombinant human PARP1 enzyme and NAD+ (the substrate for PARP1).
-
Incubate the plate to allow the PARPylation reaction to occur.
-
-
Detection:
-
Wash the plate to remove unbound reagents.
-
Add a primary antibody that specifically recognizes poly(ADP-ribose) (PAR).
-
Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Add a chromogenic substrate (e.g., TMB). The HRP enzyme will catalyze a color change.
-
-
Data Analysis:
-
Measure the absorbance of each well using a microplate reader.
-
The intensity of the color is proportional to the amount of PARP1 activity.
-
Plot the percentage of PARP1 inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
PARP1 Signaling Pathway and Inhibition
The inhibition of PARP1 by 2-amino-6(5H)-phenanthridinone disrupts the DNA damage response pathway. In cells with competent homologous recombination (HR), alternative repair pathways can compensate for the loss of PARP1 activity. However, in HR-deficient cells (e.g., BRCA-mutated), the accumulation of unrepaired single-strand breaks leads to the formation of double-strand breaks during DNA replication, ultimately resulting in cell death.
Conclusion
In silico modeling techniques, including molecular docking and molecular dynamics simulations, are invaluable tools for the rational design and development of potent PARP1 inhibitors based on the 2-amino-6(5H)-phenanthridinone scaffold. This guide has provided a comprehensive overview of the key computational and experimental methodologies employed in this field. The integration of these approaches facilitates a deeper understanding of the molecular basis of inhibitor binding and activity, ultimately accelerating the discovery of novel anticancer therapeutics.
References
- 1. sketchviz.com [sketchviz.com]
- 2. Synthetic Strategies in the Preparation of Phenanthridinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. Effects of 6(5H)-phenanthridinone, an inhibitor of poly(ADP-ribose)polymerase-1 activity (PARP-1), on locomotor networks of the rat isolated spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Study of PARP inhibitors for breast cancer based on enhanced multiple kernel function SVR with PSO - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of substituted 5[H]phenanthridin-6-ones as potent poly(ADP-ribose)polymerase-1 (PARP1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 4.5. Molecular Dynamics Simulation [bio-protocol.org]
- 11. LigParGen Server [traken.chem.yale.edu]
- 12. Running a Molecular Dynamics (MD) simulation of a protein-ligand complex — openfe-gromacs documentation [openfe-gromacs.readthedocs.io]
- 13. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 14. Human PARP1 ELISA Kit [ABIN6969441] - Plasma, Serum, Tissue Homogenate [antibodies-online.com]
- 15. fn-test.com [fn-test.com]
- 16. PARP Universal Colorimetric Assay Kit 4677-096-K: R&D Systems [rndsystems.com]
Predicted ADMET Properties of 2-amino-6(5H)-phenanthridinone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound 2-amino-6(5H)-phenanthridinone. Given the absence of direct experimental data for this specific analogue, the following predictions are derived from the known characteristics of the parent molecule, 6(5H)-phenanthridinone, and the general properties of aromatic amines. This document also outlines detailed experimental protocols for key in vitro and in vivo assays to validate these predictions and further characterize the compound's ADMET profile.
Predicted ADMET Profile
The introduction of an amino group to the phenanthridinone core is expected to influence its physicochemical and pharmacokinetic properties. The following table summarizes the predicted ADMET characteristics of 2-amino-6(5H)-phenanthridinone.
| ADMET Parameter | Predicted Property | Rationale and Commentary |
| Absorption | ||
| Solubility | Low to Moderate | The parent compound, 6(5H)-phenanthridinone, is insoluble in water but soluble in DMSO. The amino group may slightly increase aqueous solubility, but the overall lipophilic nature of the phenanthridinone core is likely to dominate. |
| Permeability | Moderate to High | The planar, aromatic structure suggests good passive diffusion across cell membranes. However, the amino group may lead to interactions with efflux transporters. |
| Oral Bioavailability | Moderate | Dependent on the balance between absorption and first-pass metabolism. The amino group may be a site for first-pass metabolism, potentially reducing bioavailability. |
| Distribution | ||
| Plasma Protein Binding | High | Aromatic, lipophilic compounds typically exhibit high binding to plasma proteins such as albumin. |
| Blood-Brain Barrier (BBB) Penetration | Likely to cross | The relatively small size and lipophilicity of the molecule suggest it may cross the BBB. This would be a key consideration for CNS-targeted therapies or for assessing potential CNS side effects. |
| Metabolism | ||
| Primary Metabolism | Hepatic (CYP450 enzymes) | Aromatic amines are known substrates for cytochrome P450 enzymes, particularly CYP1A2. Hydroxylation and N-acetylation are predicted metabolic pathways. |
| Metabolic Stability | Low to Moderate | The presence of the amino group provides a readily available site for Phase I and Phase II metabolism, potentially leading to moderate to rapid clearance. |
| Excretion | ||
| Primary Route | Renal and Biliary | Metabolites are expected to be more polar and excreted via urine and/or bile. |
| Toxicity | ||
| hERG Inhibition | Potential for Inhibition | The planar, aromatic structure is a common feature in some hERG inhibitors. This should be evaluated to assess the risk of cardiotoxicity. |
| Mutagenicity (Ames) | Potential for Mutagenicity | Aromatic amines are a structural alert for mutagenicity and require testing. Metabolic activation can lead to the formation of reactive intermediates that can interact with DNA. |
| Hepatotoxicity | Potential Concern | The metabolism of aromatic amines can sometimes produce reactive metabolites that may lead to liver toxicity. |
| Cytotoxicity | Expected | As a derivative of a PARP inhibitor, the compound is expected to show cytotoxic effects, particularly in cancer cell lines. |
Experimental Workflows and Signaling Pathways
ADMET Assessment Workflow
The following diagram illustrates a typical workflow for assessing the ADMET properties of a novel compound, progressing from in silico and in vitro methods to in vivo studies.
Caption: A generalized workflow for ADMET assessment of a drug candidate.
Potential Signaling Pathway Involvement: NF-κB
6(5H)-phenanthridinone is a known inhibitor of poly(ADP-ribose) polymerase (PARP).[1][2][3] PARP-1 activation is involved in various cellular processes, including DNA repair and inflammation. PARP-1 can regulate the activity of the transcription factor NF-κB, a key player in the inflammatory response. Therefore, 2-amino-6(5H)-phenanthridinone may exert some of its biological effects through the modulation of the NF-κB signaling pathway.
Caption: Simplified NF-κB signaling and potential modulation by PARP inhibition.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to determine the ADMET properties of 2-amino-6(5H)-phenanthridinone.
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability and potential for active efflux of the compound.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21 days to allow for differentiation and formation of a confluent monolayer.[4][5]
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a low-permeability marker (e.g., Lucifer Yellow).[5]
-
Permeability Assessment (A to B):
-
The test compound is added to the apical (A) side of the monolayer.
-
Samples are taken from the basolateral (B) side at various time points (e.g., 30, 60, 90, 120 minutes).
-
The concentration of the compound in the samples is quantified by LC-MS/MS.
-
-
Efflux Assessment (B to A):
-
The test compound is added to the basolateral (B) side.
-
Samples are taken from the apical (A) side at the same time points.
-
The concentration is quantified by LC-MS/MS.
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the compound is a substrate for efflux transporters.[5]
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To determine the passive permeability of the compound.
Methodology:
-
Membrane Preparation: A filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.[6]
-
Assay Setup: The filter plate (donor compartment) is placed in a 96-well plate containing buffer (acceptor compartment).
-
Compound Addition: The test compound is added to the donor compartment.
-
Incubation: The plate assembly is incubated for a set period (e.g., 4-18 hours) to allow the compound to diffuse across the artificial membrane.[7]
-
Quantification: The concentration of the compound in both the donor and acceptor compartments is measured, typically by UV-Vis spectroscopy or LC-MS/MS.
-
Data Analysis: The permeability coefficient (Pe) is calculated.
In Vitro Metabolic Stability Assay
Objective: To evaluate the susceptibility of the compound to metabolism by liver enzymes.
Methodology:
-
System Preparation: Human liver microsomes are incubated with the test compound in a phosphate buffer.[8][9]
-
Reaction Initiation: The metabolic reaction is initiated by the addition of NADPH.[8][9]
-
Time Course Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
Quantification: The remaining concentration of the parent compound is determined by LC-MS/MS.
-
Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[10]
Cytochrome P450 (CYP) Inhibition Assay
Objective: To determine the potential of the compound to inhibit major CYP isoforms.
Methodology:
-
Incubation: The test compound is incubated with human liver microsomes, a specific probe substrate for a CYP isoform (e.g., phenacetin for CYP1A2), and NADPH.[11][12]
-
Metabolite Formation: The reaction is allowed to proceed for a specific time, during which the probe substrate is converted to its metabolite.
-
Quantification: The formation of the metabolite is measured by LC-MS/MS.
-
Inhibition Assessment: The assay is performed with a range of concentrations of the test compound.
-
Data Analysis: The concentration of the test compound that causes 50% inhibition of metabolite formation (IC50) is calculated.[11][12][13]
hERG Inhibition Assay
Objective: To assess the potential of the compound to block the hERG potassium channel.
Methodology (Automated Patch Clamp):
-
Cell Preparation: A cell line stably expressing the hERG channel (e.g., HEK-293 cells) is used.[14]
-
Patch Clamp: Whole-cell patch clamp recordings are performed using an automated system (e.g., QPatch).[15]
-
Compound Application: The cells are exposed to increasing concentrations of the test compound.
-
Current Measurement: The hERG channel current is measured in response to a specific voltage protocol.
-
Data Analysis: The percentage of hERG current inhibition is determined for each concentration, and an IC50 value is calculated.[14]
Ames Test (Bacterial Reverse Mutation Assay)
Objective: To evaluate the mutagenic potential of the compound.
Methodology:
-
Bacterial Strains: Several strains of Salmonella typhimurium that are auxotrophic for histidine are used.[16][17]
-
Exposure: The bacterial strains are exposed to the test compound, both with and without a metabolic activation system (S9 fraction from rat liver).[18]
-
Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.
-
Incubation: The plates are incubated for 48-72 hours.
-
Colony Counting: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted.
-
Data Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[16]
In Vivo Rodent Micronucleus Assay
Objective: To assess the potential of the compound to cause chromosomal damage in vivo.
Methodology:
-
Animal Dosing: Rodents (typically mice or rats) are administered the test compound, usually via the intended clinical route, at multiple dose levels.[19]
-
Sample Collection: At appropriate time points after dosing, bone marrow or peripheral blood samples are collected.[19][20]
-
Slide Preparation: The collected cells are processed and stained to visualize micronuclei in polychromatic erythrocytes (immature red blood cells).
-
Microscopic Analysis: The frequency of micronucleated polychromatic erythrocytes is determined by microscopic examination.
-
Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells in treated animals compared to controls indicates that the compound is genotoxic in vivo.[21][22]
References
- 1. Effects of 6(5H)-phenanthridinone, an Inhibitor of Poly(ADP-ribose)Polymerase-1 Activity (PARP-1), on Locomotor Networks of the Rat Isolated Spinal Cord - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunosuppressive activities of 6(5H)-phenanthridinone, a new poly(ADP-ribose)polymerase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of 6(5H)-phenanthridinone, an inhibitor of poly(ADP-ribose)polymerase-1 activity (PARP-1), on locomotor networks of the rat isolated spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. enamine.net [enamine.net]
- 5. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 7. bioassaysys.com [bioassaysys.com]
- 8. mercell.com [mercell.com]
- 9. mttlab.eu [mttlab.eu]
- 10. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 13. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 14. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 15. hERG Safety Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. Ames test - Wikipedia [en.wikipedia.org]
- 17. microbiologyinfo.com [microbiologyinfo.com]
- 18. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 19. criver.com [criver.com]
- 20. In vivo micronucleus assay in mouse bone marrow and peripheral blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. In vivo rodent micronucleus assay: protocol, conduct and data interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Phenanthridinone Compounds as Potent PARP Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the landscape of phenanthridinone compounds as potent inhibitors of Poly(ADP-ribose) polymerase (PARP). Phenanthridinones have emerged as a promising scaffold in the design of novel therapeutics, particularly in oncology, by targeting the DNA damage response pathway. This document provides a comprehensive overview of their PARP inhibitory activity, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.
Introduction to PARP and the Role of Phenanthridinone Inhibitors
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for various cellular processes, most notably DNA repair and the maintenance of genomic stability.[1] PARP1, the most abundant and well-characterized member, acts as a DNA damage sensor. Upon detecting a single-strand break (SSB) in DNA, PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins. This PARylation event serves as a scaffold to recruit other DNA repair proteins, facilitating the restoration of DNA integrity.
Inhibition of PARP enzymatic activity has proven to be a highly effective anti-cancer strategy, particularly in tumors with deficiencies in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes. This concept, known as "synthetic lethality," arises because cancer cells with defective homologous recombination (HR) for repairing double-strand breaks (DSBs) become heavily reliant on PARP-mediated SSB repair. When PARP is inhibited, unrepaired SSBs accumulate and degenerate into toxic DSBs during DNA replication, leading to cancer cell death.[1]
Phenanthridinone-based compounds have been identified as a potent class of PARP inhibitors.[2] Their core structure mimics the nicotinamide moiety of the PARP substrate NAD+, allowing them to competitively bind to the catalytic domain of the enzyme and block its activity.[3] Extensive research has focused on the synthesis and biological evaluation of various phenanthridinone derivatives to optimize their potency, selectivity, and pharmacokinetic properties.[4][5]
Data Presentation: PARP Inhibitory Activity of Phenanthridinone Compounds
The following tables summarize the quantitative data for a selection of phenanthridinone-based PARP inhibitors, detailing their in vitro enzymatic inhibitory activity against PARP1 and PARP2, as well as their cytotoxic effects on various cancer cell lines.
| Compound | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | Reference(s) |
| PJ34 | 20 - 40 | - | [3] |
| A-966492 | 1 | 1.5 | [6] |
| Olaparib | 5 | 1 | [6] |
| Rucaparib | 1.4 | - | [6] |
| Talazoparib | 0.57 | - | [6][7] |
| Veliparib | 5.2 | 2.9 | [6] |
| Pamiparib | 0.83 | 0.11 | [6] |
Table 1: In Vitro Enzymatic Inhibitory Activity of Selected PARP Inhibitors. IC50 values represent the concentration of the compound required to inhibit 50% of the enzymatic activity of PARP1 and PARP2.
| Compound | Cell Line | IC50 (µM) | BRCA Status | Reference(s) |
| Talazoparib | SUM149PT | < 0.01 | Mutant | [8] |
| Talazoparib | MDA-MB-436 | < 0.01 | Mutant | [8] |
| Rucaparib | HeyA8 | ~ 0.1 | Wild-Type | [8] |
| Olaparib | HeyA8 | ~ 1.0 | Wild-Type | [8] |
| Veliparib | HeyA8 | > 10 | Wild-Type | [8] |
Table 2: Cytotoxicity of Selected PARP Inhibitors in Cancer Cell Lines. IC50 values represent the concentration of the compound required to reduce cell viability by 50%.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the PARP inhibitory activity of phenanthridinone compounds.
In Vitro PARP1 Enzymatic Assay (Fluorometric)
This assay quantifies the PARP1 inhibitory activity of compounds by measuring the consumption of NAD+, a co-substrate of PARP1.
Materials:
-
Recombinant human PARP1 enzyme
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
Test compounds (phenanthridinone derivatives) dissolved in DMSO
-
Fluorescent NAD+ detection reagent
-
384-well black microplate
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Prepare a reaction mixture containing PARP assay buffer, activated DNA, and recombinant PARP1 enzyme.
-
Add the test compounds at various concentrations to the wells of the microplate. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the enzymatic reaction by adding NAD+ to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a PARP inhibitor (e.g., Olaparib) at a high concentration or by adding the NAD+ detection reagent which often contains a stopping agent.
-
Add the fluorescent NAD+ detection reagent to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 15-30 minutes) to allow for signal development.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 544 nm and emission at 590 nm).
-
Calculate the percentage of PARP1 inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[9][10]
Cell Viability Assay (MTT Assay)
This colorimetric assay determines the cytotoxic effect of phenanthridinone compounds on cancer cells by measuring metabolic activity.
Materials:
-
Cancer cell lines (e.g., BRCA-mutant and BRCA-wildtype)
-
Cell culture medium and supplements (e.g., DMEM, FBS, penicillin-streptomycin)
-
Test compounds (phenanthridinone derivatives) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear microplate
-
Multi-well spectrophotometer
Procedure:
-
Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
During this incubation, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control and determine the IC50 value.
Western Blot for Poly(ADP-ribose) (PAR) Detection
This technique is used to assess the in-cell PARP inhibitory activity of compounds by detecting the levels of PARylation.
Materials:
-
Cancer cell lines
-
Test compounds (phenanthridinone derivatives)
-
DNA damaging agent (e.g., hydrogen peroxide, H2O2)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against PAR
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat the cells with the test compounds for a specified time, followed by a short treatment with a DNA damaging agent to induce PARP activity.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.[11]
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-PAR antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.[12]
Visualization of Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key concepts and processes related to the PARP inhibitory activity of phenanthridinone compounds.
Caption: PARP Inhibition and Synthetic Lethality Pathway.
References
- 1. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Strategies in the Preparation of Phenanthridinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Making sure you're not a bot! [mspace.lib.umanitoba.ca]
- 4. Design and synthesis of poly ADP-ribose polymerase-1 inhibitors. 2. Biological evaluation of aza-5[H]-phenanthridin-6-ones as potent, aqueous-soluble compounds for the treatment of ischemic injuries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenanthridine derivatives as promising new anticancer agents: synthesis, biological evaluation and binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. nmsgroup.it [nmsgroup.it]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. 2.6. Western blot analysis of poly (ADP-ribose) polymerase (PARP) expression [bio-protocol.org]
- 12. blog.cellsignal.com [blog.cellsignal.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-amino-6(5H)-phenanthridinone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the synthesis of 2-amino-6(5H)-phenanthridinone, a valuable scaffold in medicinal chemistry, particularly for the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.[1][2] The synthesis is presented as a three-step process, commencing with the construction of the core phenanthridinone ring system, followed by nitration and subsequent reduction to yield the target amine.
Overview of the Synthetic Strategy
The synthesis of 2-amino-6(5H)-phenanthridinone is achieved through a robust three-step sequence. The initial step involves the formation of the tricyclic 6(5H)-phenanthridinone core. Subsequently, an electrophilic aromatic substitution reaction is employed to introduce a nitro group at the C2 position. The final step entails the reduction of the nitro intermediate to the desired 2-amino product. This synthetic route is adaptable for the preparation of various substituted phenanthridinone analogs.
Experimental Protocols
Step 1: Synthesis of 6(5H)-phenanthridinone
This protocol outlines a palladium-catalyzed intramolecular C-H arylation for the synthesis of the 6(5H)-phenanthridinone core, a method known for its efficiency and good functional group tolerance.[3]
Reaction Scheme:
Starting Material: N-methyl-N-phenyl-2-iodobenzamide Product: 6(5H)-phenanthridinone
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| N-methyl-N-phenyl-2-iodobenzamide | Reagent | Sigma-Aldrich |
| Palladium(II) Acetate (Pd(OAc)₂) | 98% | Strem Chemicals |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Fisher Scientific |
| N,N-Dimethylacetamide (DMA) | Anhydrous | Acros Organics |
| Toluene | Anhydrous | EMD Millipore |
| Ethyl acetate | ACS Grade | VWR |
| Brine solution | Saturated | In-house preparation |
| Sodium sulfate (Na₂SO₄) | Anhydrous | J.T. Baker |
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-methyl-N-phenyl-2-iodobenzamide (1 equivalent), palladium(II) acetate (0.05 equivalents), and potassium carbonate (2 equivalents).
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylacetamide (DMA).
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford 6(5H)-phenanthridinone as a solid.
Quantitative Data:
| Parameter | Value |
| Yield | 85-95% |
| Purity (by HPLC) | >98% |
| Reaction Time | 12-24 hours |
| Temperature | 120 °C |
Step 2: Synthesis of 2-nitro-6(5H)-phenanthridinone
This step involves the electrophilic nitration of the 6(5H)-phenanthridinone core. A standard nitrating mixture of nitric acid and sulfuric acid is employed.[4][5]
Reaction Scheme:
Starting Material: 6(5H)-phenanthridinone Product: 2-nitro-6(5H)-phenanthridinone
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 6(5H)-phenanthridinone | >98% | From Step 1 |
| Concentrated Sulfuric Acid (H₂SO₄) | 98% | BASF |
| Concentrated Nitric Acid (HNO₃) | 70% | Honeywell |
| Ice | In-house preparation | |
| Deionized Water | In-house preparation |
Procedure:
-
In a clean, dry round-bottom flask, carefully add concentrated sulfuric acid and cool it to 0 °C in an ice bath.
-
Slowly add 6(5H)-phenanthridinone to the cold sulfuric acid with stirring until it is completely dissolved.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid at 0 °C.
-
Add the nitrating mixture dropwise to the solution of 6(5H)-phenanthridinone, maintaining the temperature at 0-5 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and then dried.
-
The crude 2-nitro-6(5H)-phenanthridinone can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.
Quantitative Data:
| Parameter | Value |
| Yield | 70-80% |
| Purity (by NMR) | >95% |
| Reaction Time | 1-2 hours |
| Temperature | 0-5 °C |
Step 3: Synthesis of 2-amino-6(5H)-phenanthridinone
The final step is the reduction of the nitro group to an amine using tin(II) chloride in the presence of hydrochloric acid, a classic and reliable method for this transformation.[6][7]
Reaction Scheme:
Starting Material: 2-nitro-6(5H)-phenanthridinone Product: 2-amino-6(5H)-phenanthridinone
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2-nitro-6(5H)-phenanthridinone | >95% | From Step 2 |
| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | 98% | Alfa Aesar |
| Concentrated Hydrochloric Acid (HCl) | 37% | Avantor |
| Ethanol | 95% | Decon Labs |
| Sodium Hydroxide (NaOH) | Pellets | Macron Fine Chemicals |
| Ethyl acetate | ACS Grade | VWR |
| Brine solution | Saturated | In-house preparation |
| Sodium sulfate (Na₂SO₄) | Anhydrous | J.T. Baker |
Procedure:
-
Suspend 2-nitro-6(5H)-phenanthridinone in ethanol in a round-bottom flask.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the suspension.
-
Heat the reaction mixture to reflux (approximately 78 °C) and stir for 2-4 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a concentrated aqueous solution of sodium hydroxide until the pH is basic (pH 8-9). This may result in the precipitation of tin salts.
-
Extract the product with ethyl acetate. The tin salts can be removed by filtration through a pad of celite before extraction.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain 2-amino-6(5H)-phenanthridinone.
Quantitative Data:
| Parameter | Value |
| Yield | 80-90% |
| Purity (by LC-MS) | >97% |
| Reaction Time | 2-4 hours |
| Temperature | Reflux (~78 °C) |
Visualizations
Experimental Workflow
Caption: Synthetic workflow for 2-amino-6(5H)-phenanthridinone.
PARP-1 Signaling Pathway and Inhibition
2-amino-6(5H)-phenanthridinone and its derivatives are potent inhibitors of PARP-1, an enzyme crucial for DNA repair and cell death pathways.[8][9] The following diagram illustrates the role of PARP-1 in response to DNA damage and how its inhibition can lead to synthetic lethality in cancer cells with deficient homologous recombination repair (e.g., BRCA mutations).
Caption: PARP-1 signaling in DNA repair and its inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Strategies in the Preparation of Phenanthridinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitro Reduction - SnCl2 [commonorganicchemistry.com]
- 4. Aromatic Nitration [cs.gordon.edu]
- 5. stmarys-ca.edu [stmarys-ca.edu]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Signaling Mechanism of Poly(ADP-Ribose) Polymerase-1 (PARP-1) in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PARP-1 activation in the ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 2-amino-6(5H)-phenanthridinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-amino-6(5H)-phenanthridinone is a heterocyclic compound belonging to the phenanthridinone class of molecules. Phenanthridinone derivatives are of significant interest in drug discovery and development due to their wide range of pharmacological activities. Notably, they are recognized as inhibitors of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, making them promising candidates for cancer therapy. Accurate and precise quantification of 2-amino-6(5H)-phenanthridinone in various matrices is crucial for pharmacokinetic studies, formulation development, and quality control.
This document provides detailed application notes and protocols for the analytical quantification of 2-amino-6(5H)-phenanthridinone. As of the latest literature review, no specific validated analytical methods for 2-amino-6(5H)-phenanthridinone have been published. Therefore, the methods detailed below are adapted from established protocols for structurally related phenanthridinone and amino-aromatic compounds. These protocols are intended to serve as a robust starting point for method development and validation in a research or quality control setting.
Physicochemical Properties of 2-amino-6(5H)-phenanthridinone
Understanding the physicochemical properties of the analyte is fundamental for analytical method development.
| Property | Value | Reference |
| CAS Number | 78256-05-0 | [1] |
| Molecular Formula | C₁₃H₁₀N₂O | [1] |
| Molecular Weight | 210.23 g/mol | [1] |
| Calculated XLogP3 | 1.8 | [1] |
| Topological Polar Surface Area | 55.1 Ų | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| UV Absorbance (λmax of parent phenanthridinone) | ~236-338 nm | [2][3] |
| Solubility (of parent phenanthridinone) | Insoluble in water, soluble in DMSO | [3][4] |
Note: The UV absorbance and solubility data are for the parent compound 6(5H)-phenanthridinone and should be experimentally verified for 2-amino-6(5H)-phenanthridinone.
Application Note 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of 2-amino-6(5H)-phenanthridinone in bulk drug substance and simple formulations where high sensitivity is not required.
Principle
Reverse-phase HPLC separates 2-amino-6(5H)-phenanthridinone from other components based on its polarity. The compound is then detected and quantified by its absorbance of UV light. The presence of the amino group and the extended aromatic system is expected to result in strong UV absorbance, providing good sensitivity.
Experimental Protocol
1. Materials and Reagents
-
2-amino-6(5H)-phenanthridinone reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Phosphate buffered saline (PBS), pH 7.4
2. Instrumentation
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
3. Chromatographic Conditions
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: A preliminary scan should be performed to determine the optimal wavelength. Based on the parent compound, a wavelength between 236 nm and 340 nm is expected to be suitable[2][3].
4. Standard and Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 2-amino-6(5H)-phenanthridinone reference standard in 10 mL of methanol or DMSO.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase (initial conditions) to achieve concentrations in the desired calibration range (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the sample in methanol or DMSO and dilute with the mobile phase to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
5. Data Analysis
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standards.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).
-
Calculate the concentration of 2-amino-6(5H)-phenanthridinone in the samples using the calibration curve.
Estimated Method Performance Characteristics
The following are estimated performance characteristics based on similar assays for related compounds. These should be established during method validation.
| Parameter | Estimated Value |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 2.0 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Application Note 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is highly sensitive and selective, making it ideal for the quantification of 2-amino-6(5H)-phenanthridinone in complex biological matrices such as plasma or tissue homogenates.
Principle
LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized, and a specific precursor ion is selected and fragmented. The resulting product ions are then detected and quantified. This technique, particularly using Multiple Reaction Monitoring (MRM), provides excellent specificity even in complex samples.
Experimental Protocol
1. Materials and Reagents
-
All reagents from the HPLC-UV method.
-
Internal Standard (IS): A stable isotope-labeled version of the analyte is ideal. Alternatively, a structurally similar compound with a different mass can be used (e.g., a deuterated or ¹³C-labeled phenanthridinone derivative).
2. Instrumentation
-
UHPLC or HPLC system.
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
3. Chromatographic Conditions
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A fast gradient is typically used for LC-MS/MS analysis.
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
4. Mass Spectrometer Settings
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Precursor Ion [M+H]⁺: m/z 211.08 (based on C₁₃H₁₀N₂O)
-
Product Ions: To be determined by direct infusion of a standard solution. Two to three product ions should be selected for quantification and confirmation.
-
Collision Energy and other MS parameters: Optimize for the specific instrument and analyte.
5. Sample Preparation (for Plasma)
-
To 100 µL of plasma, add 20 µL of internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
Estimated Method Performance Characteristics
| Parameter | Estimated Value |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Visualizations
Experimental Workflows
References
Application Note: A Robust HPLC-UV Method for the Quantitative Analysis of 2-amino-phenanthridinone
Introduction
Phenanthridinone and its derivatives are significant heterocyclic scaffolds found in various natural products and pharmacologically active molecules.[1][2] 2-amino-phenanthridinone, in particular, is a key intermediate and a structural motif in compounds of interest for drug discovery and development. To ensure the quality and purity of this compound in research and manufacturing, a reliable and accurate analytical method is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is a preferred technique for this purpose due to its specificity, sensitivity, and reproducibility.[3][4][5]
This application note details the development and validation of a simple, isocratic reversed-phase HPLC-UV method for the quantitative determination of 2-amino-phenanthridinone. The method was validated according to the International Conference on Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[3][6][7]
Experimental
Instrumentation and Materials
-
HPLC System: An Agilent 1220 Infinity LC system or equivalent, equipped with a variable wavelength UV detector, autosampler, and column oven.
-
Column: Phenomenex Luna C18 (250 x 4.6 mm, 5 µm).
-
Software: OpenLab CDS or equivalent chromatography data software.
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Potassium Dihydrogen Orthophosphate (AR grade), Orthophosphoric Acid (AR grade), and ultrapure water.
-
Standard: 2-amino-phenanthridinone reference standard (>99% purity).
Chromatographic Conditions
A systematic approach was taken to optimize the chromatographic conditions. Parameters such as mobile phase composition, pH, flow rate, and column temperature were evaluated to achieve optimal separation with good peak shape and a reasonable run time. The final optimized conditions are summarized in the table below.
Protocol: Quantitative Analysis of 2-amino-phenanthridinone by HPLC-UV
1. Preparation of Solutions
-
Phosphate Buffer (20mM, pH 3.0): Dissolve 2.72 g of Potassium Dihydrogen Orthophosphate in 1000 mL of ultrapure water. Adjust the pH to 3.0 using orthophosphoric acid. Filter the buffer solution through a 0.45 µm membrane filter.
-
Mobile Phase: Mix the prepared Phosphate Buffer (pH 3.0) and Acetonitrile in a ratio of 55:45 (v/v). Degas the mobile phase for 15 minutes in an ultrasonic bath before use.
-
Diluent: Prepare a mixture of Acetonitrile and water in a 50:50 (v/v) ratio.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of 2-amino-phenanthridinone reference standard and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate for 10 minutes to dissolve. Make up the volume to the mark with the diluent.
-
Working Standard Solutions: From the stock solution, prepare a series of working standard solutions with concentrations ranging from 2 µg/mL to 20 µg/mL by diluting with the diluent. These solutions are used to construct the calibration curve.
2. Sample Preparation
-
Accurately weigh a quantity of the test sample powder equivalent to 10 mg of 2-amino-phenanthridinone and transfer it into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent, sonicate for 15 minutes to ensure complete dissolution, and then dilute to the mark with the diluent.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
Dilute the filtered solution with the diluent to obtain a final theoretical concentration of 10 µg/mL.
3. HPLC System Setup and Operation
-
Set up the HPLC system according to the parameters specified in Table 1 .
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (diluent) to ensure the baseline is free from interfering peaks.
-
Inject the prepared working standard solutions in triplicate.
-
Inject the prepared sample solutions in triplicate.
-
After the analysis is complete, flush the column with a mixture of water and methanol (50:50 v/v) for 30 minutes.
4. Data Analysis and Calculations
-
Linearity: Construct a calibration curve by plotting the average peak area against the concentration of the working standard solutions. Perform a linear regression analysis and determine the correlation coefficient (R²) and the regression equation (y = mx + c).[8][9]
-
Quantification: Calculate the concentration of 2-amino-phenanthridinone in the sample using the regression equation derived from the calibration curve.
Results and Discussion
Method Development and Optimization
The primary objective was to develop a method that could separate 2-amino-phenanthridinone from potential impurities with good resolution and peak symmetry. A reversed-phase C18 column was chosen as it is effective for separating aromatic compounds.[10][11] An acidic mobile phase (pH 3.0) was selected to ensure the amine group is protonated, leading to better peak shape and retention. The ratio of acetonitrile to the aqueous buffer was optimized to achieve a retention time of approximately 6.5 minutes, allowing for efficient analysis. The detection wavelength was set to 265 nm, the absorption maximum for 2-amino-phenanthridinone, to ensure maximum sensitivity.
Table 1: Optimized Chromatographic Conditions
| Parameter | Condition |
| HPLC Column | Phenomenex Luna C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | 20mM Phosphate Buffer (pH 3.0) : Acetonitrile (55:45, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 265 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Run Time | 10 minutes |
| Retention Time | ~6.5 minutes |
Method Validation
The optimized method was validated according to ICH guidelines, assessing its linearity, accuracy, precision, specificity, Limit of Detection (LOD), and Limit of Quantitation (LOQ).[5][6][7]
-
Specificity: The method demonstrated excellent specificity. A chromatogram of the blank showed no interfering peaks at the retention time of 2-amino-phenanthridinone.
-
Linearity: The method showed excellent linearity over the concentration range of 2-20 µg/mL.
-
Precision: The method was found to be precise, with RSD values for repeatability and intermediate precision well within the acceptable limit of ≤2%.[6]
-
Accuracy: Accuracy was determined by the recovery method. The results indicate that the method is accurate for the quantification of the analyte.
-
LOD and LOQ: The LOD and LOQ were determined based on the signal-to-noise ratio, indicating the method has adequate sensitivity.
Table 2: Summary of Method Validation Data
| Parameter | Result | Acceptance Criteria |
| Linearity (R²) | 0.9995 | R² ≥ 0.999 |
| Range | 2 - 20 µg/mL | - |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% |
| Precision (Repeatability, %RSD) | 0.78% | %RSD ≤ 2.0% |
| Precision (Intermediate, %RSD) | 1.12% | %RSD ≤ 2.0% |
| LOD | 0.2 µg/mL | - |
| LOQ | 0.6 µg/mL | - |
Visualizations
Caption: Workflow for HPLC-UV method development and validation.
Caption: Logical relationship of key HPLC method validation parameters.
A simple, rapid, and reliable isocratic RP-HPLC-UV method has been successfully developed and validated for the quantitative analysis of 2-amino-phenanthridinone. The method meets all the validation criteria as per ICH guidelines, demonstrating its accuracy, precision, and specificity. This analytical procedure is well-suited for routine quality control analysis of 2-amino-phenanthridinone in bulk drug and research samples.
References
- 1. Synthetic Strategies in the Preparation of Phenanthridinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 5. Development and Validation of HPLC Methods in Pharmaceutical Analysis [wisdomlib.org]
- 6. pharmtech.com [pharmtech.com]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. Development and validation of a HPLC method for 4,7-phenanthroline-5,6-dione I and identification of its major impurity by HPLC-MS-APCI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and Validation of Quantitative Analysis Method for Phenanthrenes in Peels of the Dioscorea Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Separation and determination of aromatic amines by reversed-phase HPLC [jstage.jst.go.jp]
- 11. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
Application Notes and Protocols for In Vivo Testing of 2-amino-6(5H)-phenanthridinone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo experimental setup to test the efficacy, pharmacokinetics, and toxicology of 2-amino-6(5H)-phenanthridinone, a potent Poly (ADP-ribose) polymerase (PARP) inhibitor.
Introduction
2-amino-6(5H)-phenanthridinone belongs to the phenanthridinone class of compounds, which are known inhibitors of PARP enzymes. PARP inhibitors have emerged as a promising class of anti-cancer agents, particularly for tumors with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations. By inhibiting PARP, these compounds prevent the repair of single-strand DNA breaks, which then lead to the formation of double-strand breaks during DNA replication. In cells with compromised homologous recombination repair, these double-strand breaks cannot be efficiently repaired, leading to cell death in a process known as synthetic lethality.
These protocols outline the necessary steps for the preclinical in vivo evaluation of 2-amino-6(5H)-phenanthridinone, a critical phase in the drug development pipeline.
Mechanism of Action: PARP Inhibition
The primary mechanism of action of 2-amino-6(5H)-phenanthridinone is the inhibition of PARP enzymes, particularly PARP1 and PARP2. These enzymes play a crucial role in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks.
Physicochemical Properties and Formulation
A summary of the physicochemical properties of 2-amino-6(5H)-phenanthridinone is crucial for developing an appropriate formulation for in vivo administration. Due to the limited public data for this specific compound, the following table includes illustrative data based on related phenanthridinone compounds.
| Property | Value | Method |
| Molecular Formula | C₁₃H₁₀N₂O | - |
| Molecular Weight | 210.23 g/mol | - |
| Appearance | Off-white to pale yellow solid | Visual Inspection |
| Solubility | Soluble in DMSO (>10 mg/mL), sparingly soluble in ethanol, insoluble in water. | HPLC-based solubility assay |
| LogP | 2.1 (Predicted) | Computational (e.g., ALOGPS) |
| pKa | 8.5 (Predicted, basic) | Computational (e.g., ChemAxon) |
| Chemical Stability | Stable at room temperature for >24 hours. Protect from light. | HPLC analysis |
Protocol for In Vivo Formulation Preparation
Objective: To prepare a sterile and homogenous formulation of 2-amino-6(5H)-phenanthridinone suitable for intraperitoneal (IP) or oral (PO) administration in mice.
Materials:
-
2-amino-6(5H)-phenanthridinone powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 400 (PEG400), sterile, injectable grade
-
Tween 80, sterile
-
Saline (0.9% NaCl), sterile, injectable grade
-
Sterile vials, syringes, and filters (0.22 µm)
Procedure:
-
Vehicle Preparation:
-
For a 10% DMSO, 40% PEG400, 5% Tween 80, 45% Saline vehicle (v/v/v/v):
-
In a sterile vial, add the required volume of DMSO.
-
Add the required volume of PEG400 and mix thoroughly.
-
Add the required volume of Tween 80 and mix until a clear solution is formed.
-
Slowly add the sterile saline while vortexing to avoid precipitation.
-
-
Compound Solubilization:
-
Weigh the required amount of 2-amino-6(5H)-phenanthridinone powder.
-
Add a small amount of the vehicle to the powder and triturate to form a paste.
-
Gradually add the remaining vehicle while vortexing to ensure complete dissolution.
-
If necessary, sonicate the solution in a water bath for 5-10 minutes to aid dissolution.
-
-
Sterilization:
-
Sterile-filter the final formulation through a 0.22 µm syringe filter into a sterile vial.
-
-
Storage:
-
Store the formulation at 4°C, protected from light. Prepare fresh weekly or as stability studies dictate.
-
In Vivo Efficacy Studies
The in vivo efficacy of 2-amino-6(5H)-phenanthridinone is typically evaluated in tumor-bearing animal models, such as xenografts or patient-derived xenografts (PDXs), particularly those with known DNA repair deficiencies.[1]
Experimental Workflow for In Vivo Efficacy Study
Protocol for Xenograft Model Efficacy Study
Objective: To evaluate the anti-tumor efficacy of 2-amino-6(5H)-phenanthridinone in a subcutaneous xenograft mouse model.
Materials:
-
Immunodeficient mice (e.g., NU/NU nude mice or NSG mice), female, 6-8 weeks old.
-
Cancer cell line with a known DNA repair deficiency (e.g., CAPAN-1 for pancreatic cancer with BRCA2 mutation).
-
Matrigel
-
Prepared formulation of 2-amino-6(5H)-phenanthridinone.
-
Calipers for tumor measurement.
Procedure:
-
Tumor Cell Implantation:
-
Harvest cancer cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10⁷ cells/mL.
-
Inject 100 µL of the cell suspension (1 x 10⁶ cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth 2-3 times per week using calipers. Tumor volume (mm³) = (length x width²)/2.
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).
-
-
Treatment Administration:
-
Administer the prepared formulation of 2-amino-6(5H)-phenanthridinone (e.g., 25, 50, 100 mg/kg), vehicle control, and a positive control (e.g., olaparib at 50 mg/kg) daily via the chosen route (IP or PO) for 21-28 days.
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals daily for any signs of toxicity (e.g., weight loss, lethargy, ruffled fur).
-
-
Endpoint and Analysis:
-
The study endpoint is reached when tumors in the control group reach the pre-defined maximum size (e.g., 1500 mm³) or when significant toxicity is observed.
-
At the endpoint, euthanize the mice and collect tumors, blood, and major organs for further analysis (e.g., pharmacodynamics, histology).
-
Calculate Tumor Growth Inhibition (TGI) for each treatment group.
-
Pharmacokinetic (PK) Studies
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of 2-amino-6(5H)-phenanthridinone.
Illustrative Pharmacokinetic Parameters
| Parameter | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Half-life (h) |
| 2-amino-6(5H)-phenanthridinone | IV | 10 | 1500 | 0.25 | 4500 | 3.5 |
| PO | 50 | 800 | 2 | 6400 | 4.0 | |
| Olaparib (Reference) | PO | 50 | 1200 | 1.5 | 7200 | 5.5 |
Protocol for a Single-Dose Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of 2-amino-6(5H)-phenanthridinone after a single intravenous (IV) and oral (PO) dose.
Materials:
-
Healthy mice (e.g., C57BL/6), male and female, 8-10 weeks old.
-
Prepared formulation of 2-amino-6(5H)-phenanthridinone.
-
Blood collection supplies (e.g., EDTA-coated capillaries, microcentrifuge tubes).
-
LC-MS/MS system for bioanalysis.
Procedure:
-
Dosing:
-
Administer a single IV (via tail vein) or PO (via oral gavage) dose of 2-amino-6(5H)-phenanthridinone to separate groups of mice (n=3-4 per time point).
-
-
Blood Sampling:
-
Collect blood samples (approximately 50-100 µL) at designated time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via retro-orbital or submandibular bleeding.
-
Collect samples into EDTA-coated tubes and immediately place on ice.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4°C to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive LC-MS/MS method for the quantification of 2-amino-6(5H)-phenanthridinone in plasma.
-
Analyze the plasma samples to determine the drug concentration at each time point.
-
-
Data Analysis:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters (Cmax, Tmax, AUC, half-life).
-
Toxicology Studies
Toxicology studies are performed to identify potential adverse effects and to determine the safety profile of 2-amino-6(5H)-phenanthridinone.
Illustrative Toxicology Endpoints
| Study Type | Species | Dose Levels (mg/kg/day) | Duration | Key Findings |
| Dose Range-Finding | Mouse | 50, 100, 200, 400 | 7 days | MTD determined to be ~200 mg/kg/day. Signs of toxicity at 400 mg/kg include weight loss and lethargy. |
| Repeat-Dose (28-day) | Rat | 25, 75, 150 | 28 days | Mild to moderate bone marrow suppression at 150 mg/kg. No significant changes in clinical chemistry or organ weights at lower doses. |
Protocol for a 7-Day Dose Range-Finding Toxicology Study in Mice
Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity for 2-amino-6(5H)-phenanthridinone.
Materials:
-
Healthy mice (e.g., CD-1), male and female, 6-8 weeks old.
-
Prepared formulation of 2-amino-6(5H)-phenanthridinone.
-
Equipment for clinical observations, blood collection, and necropsy.
Procedure:
-
Dosing:
-
Administer 2-amino-6(5H)-phenanthridinone daily for 7 days at escalating dose levels (e.g., 50, 100, 200, 400 mg/kg) to different groups of mice (n=3-5 per sex per group). Include a vehicle control group.
-
-
Clinical Observations:
-
Monitor the animals twice daily for clinical signs of toxicity, including changes in behavior, appearance, and activity.
-
Record body weights daily.
-
-
Clinical Pathology:
-
At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
-
Necropsy and Histopathology:
-
Perform a full necropsy on all animals.
-
Collect and weigh major organs (e.g., liver, kidneys, spleen, heart, lungs).
-
Preserve organs in formalin for histopathological examination.
-
-
Data Analysis:
-
Analyze the data to determine the MTD, defined as the highest dose that does not cause significant toxicity (e.g., >10% body weight loss) or mortality.
-
Identify any dose-related changes in clinical signs, clinical pathology, organ weights, or histopathology.
-
Conclusion
The protocols and application notes provided herein offer a comprehensive framework for the in vivo evaluation of 2-amino-6(5H)-phenanthridinone. A thorough assessment of its efficacy, pharmacokinetics, and toxicology is paramount for its advancement as a potential therapeutic agent. Researchers should adapt these general protocols to their specific experimental needs and adhere to all institutional and national guidelines for animal welfare.
References
Application of 2-amino-6(5H)-phenanthridinone in Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-amino-6(5H)-phenanthridinone belongs to the phenanthridinone class of compounds, which are recognized for their potential as anticancer agents. The core structure of phenanthridinone is a key pharmacophore for the inhibition of poly(ADP-ribose) polymerase (PARP), a family of enzymes crucial for DNA repair.[1][2][3][4] PARP inhibitors have emerged as a significant class of targeted therapies, particularly for cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[3][4][5][6] By inhibiting PARP, these compounds can lead to an accumulation of DNA damage, ultimately triggering cell cycle arrest and apoptosis in cancer cells.[6][7]
This document provides detailed application notes and experimental protocols for the investigation of 2-amino-6(5H)-phenanthridinone and its derivatives in cancer cell lines. While specific data for 2-amino-6(5H)-phenanthridinone is limited in publicly available literature, the provided information is based on the known mechanisms of the phenanthridinone scaffold and data from closely related derivatives.
Mechanism of Action: PARP Inhibition and Induction of Apoptosis
The primary mechanism of action of phenanthridinone-based compounds in cancer cells is the inhibition of PARP enzymes, particularly PARP1 and PARP2.[1][5][6] PARP1 plays a critical role in the repair of single-strand DNA breaks (SSBs). Inhibition of PARP1 leads to the accumulation of unrepaired SSBs, which can be converted into more lethal double-strand breaks (DSBs) during DNA replication. In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., due to BRCA mutations), these DSBs cannot be efficiently repaired, leading to genomic instability and cell death through a process known as synthetic lethality.[3][6]
The accumulation of DNA damage triggers downstream signaling pathways that activate apoptosis, or programmed cell death. This often involves the modulation of pro-apoptotic and anti-apoptotic proteins from the Bcl-2 family, leading to the activation of caspases, the executioners of apoptosis.[7][8]
Data Presentation
Cytotoxicity of Phenanthridine Derivatives
Quantitative data on the cytotoxic effects of phenanthridine derivatives are crucial for evaluating their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
| Compound | Cancer Cell Line | IC50 (µM) |
| 8a (Phenanthridine Derivative) | MCF-7 (Breast Cancer) | 0.28 |
| PC3 (Prostate Cancer) | 1.25 | |
| Hela (Cervical Cancer) | 0.86 | |
| A549 (Lung Cancer) | 1.52 | |
| HepG2 (Liver Cancer) | 0.64 |
Data extracted from a study on phenanthridine derivatives, where compound 8a was identified as a potent derivative.[7]
Effects on Apoptosis-Related Proteins
The induction of apoptosis by phenanthridine derivatives is often associated with changes in the expression levels of key regulatory proteins. Western blot analysis is commonly used to quantify these changes.
The following table illustrates the expected changes in protein expression following treatment with an apoptosis-inducing phenanthridine derivative, based on the mechanistic understanding of this class of compounds.
| Protein | Function | Expected Change in Expression |
| Bax | Pro-apoptotic | Upregulation |
| Bcl-2 | Anti-apoptotic | Downregulation |
| Caspase-3 (cleaved) | Executioner caspase | Upregulation |
| PARP (cleaved) | Marker of apoptosis | Upregulation |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of 2-amino-6(5H)-phenanthridinone on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
2-amino-6(5H)-phenanthridinone (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Allow the cells to adhere and grow for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Prepare serial dilutions of 2-amino-6(5H)-phenanthridinone in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for Apoptosis Markers
This protocol is to assess the effect of 2-amino-6(5H)-phenanthridinone on the expression of apoptosis-related proteins.
Materials:
-
Cancer cells treated with 2-amino-6(5H)-phenanthridinone at a concentration around its IC50 value for a specified time (e.g., 24 or 48 hours).
-
Untreated control cells.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against Bax, Bcl-2, cleaved Caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Lyse the treated and control cells and determine the protein concentration using the BCA assay.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Cell Cycle Analysis by Flow Cytometry
This protocol is to determine the effect of 2-amino-6(5H)-phenanthridinone on cell cycle distribution.
Materials:
-
Cancer cells treated with 2-amino-6(5H)-phenanthridinone.
-
Untreated control cells.
-
Phosphate-buffered saline (PBS).
-
70% ethanol (ice-cold).
-
Propidium iodide (PI) staining solution (containing RNase A).
-
Flow cytometer.
Procedure:
-
Harvest treated and control cells by trypsinization.
-
Wash the cells with PBS and centrifuge.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: PARP Inhibition Pathway.
Caption: Apoptosis Signaling Pathway.
Caption: Experimental Workflow.
References
- 1. Making sure you're not a bot! [mspace.lib.umanitoba.ca]
- 2. Synthetic Strategies in the Preparation of Phenanthridinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PARP inhibitors: review of mechanisms of action and BRCA1/2 mutation targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Anticancer Activity Evaluation of Novel Phenanthridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apoptosis inducing activity of benzophenanthridine-type alkaloids and 2-arylbenzofuran neolignans in HCT116 colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-amino-6(5H)-phenanthridinone as a PARP Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of 2-amino-6(5H)-phenanthridinone as a Poly (ADP-ribose) polymerase (PARP) inhibitor in research and drug development settings. This document outlines the mechanism of action, provides quantitative data for the parent compound, and details experimental protocols for the evaluation of its inhibitory effects.
Introduction to PARP and its Inhibition
Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, most notably DNA repair.[1][2] In response to DNA damage, particularly single-strand breaks (SSBs), PARP1 binds to the damaged site and synthesizes poly (ADP-ribose) (PAR) chains on itself and other nuclear proteins. This process, known as PARylation, recruits other DNA repair proteins to the site of damage to facilitate repair.
PARP inhibitors are small molecules that competitively inhibit the enzymatic activity of PARP.[3] By blocking PARP, these inhibitors prevent the repair of SSBs.[4] In cells with competent homologous recombination (HR) repair pathways, these unrepaired SSBs can be resolved. However, in cancer cells with deficiencies in HR, often due to mutations in genes like BRCA1 and BRCA2, the accumulation of unrepaired SSBs during DNA replication leads to the formation of cytotoxic double-strand breaks (DSBs). This selective killing of HR-deficient cancer cells is a concept known as synthetic lethality.[1][5][6]
2-amino-6(5H)-phenanthridinone is a derivative of the known PARP inhibitor 6(5H)-phenanthridinone.[3] While specific quantitative data for the 2-amino derivative is not widely available in public literature, its structural similarity to the parent compound suggests it functions as a competitive inhibitor of the NAD+ binding site of PARP.
Mechanism of Action
2-amino-6(5H)-phenanthridinone, like other phenanthridinone-based PARP inhibitors, is believed to exert its inhibitory effect through competitive inhibition of the PARP catalytic domain. It occupies the NAD+ binding pocket, preventing the synthesis of PAR chains. This inhibition leads to two primary downstream effects: catalytic inhibition and PARP trapping.
-
Catalytic Inhibition: The inhibitor prevents the synthesis of PAR, thereby blocking the recruitment of DNA repair proteins to the site of single-strand DNA breaks.
-
PARP Trapping: The inhibitor stabilizes the interaction between PARP and the DNA at the site of the break, creating a cytotoxic PARP-DNA complex.[2] This trapped complex can interfere with DNA replication, leading to the formation of double-strand breaks.
The following diagram illustrates the central role of PARP in DNA repair and the mechanism of its inhibition.
Caption: PARP Inhibition Signaling Pathway.
Quantitative Data Summary
| Compound | Assay Type | Target | IC50 (µM) | Reference |
| 6(5H)-phenanthridinone | PARP Activity Assay (in vitro) | PARP1 | ~0.3 | [7] |
| 6(5H)-phenanthridinone | Cell-based PARP Assay | Endogenous PARP | ~1.0 | [7] |
| 6(5H)-phenanthridinone | [³H]NAD+ Incorporation Assay | Recombinant PARP1 | 0.28 | [7] |
Experimental Protocols
The following protocols are generalized methods that can be adapted for the evaluation of 2-amino-6(5H)-phenanthridinone.
Protocol 1: In Vitro PARP1 Enzymatic Assay (Chemiluminescent)
This assay measures the direct inhibitory effect of the compound on the enzymatic activity of recombinant PARP1.
Materials:
-
Recombinant human PARP1 enzyme
-
Histone-coated 384-well plates
-
Activated DNA
-
Biotinylated NAD+
-
PARP Assay Buffer
-
Streptavidin-HRP
-
Chemiluminescent substrate
-
2-amino-6(5H)-phenanthridinone
-
Positive control inhibitor (e.g., Olaparib)
-
Plate reader with chemiluminescence detection
Procedure:
-
Plate Preparation: Use pre-coated histone plates or coat 384-well plates with histone H1.
-
Compound Preparation: Prepare a serial dilution of 2-amino-6(5H)-phenanthridinone in PARP assay buffer. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.
-
Reaction Setup: To each well, add the PARP assay buffer, activated DNA, and the test compound or control.
-
Enzyme Addition: Add recombinant PARP1 enzyme to all wells except the "no enzyme" control wells.
-
Initiate Reaction: Add biotinylated NAD+ to all wells to start the reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Washing: Wash the plate multiple times with a wash buffer (e.g., PBST) to remove unbound reagents.
-
Detection: Add Streptavidin-HRP to each well and incubate for 30 minutes. After another wash step, add the chemiluminescent substrate.
-
Data Acquisition: Immediately measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell-Based PARP Inhibition Assay (PARP Trapping)
This assay measures the ability of the compound to trap PARP on DNA in a cellular context.
Materials:
-
Cancer cell line of interest (e.g., BRCA-deficient)
-
Cell culture medium and supplements
-
2-amino-6(5H)-phenanthridinone
-
DNA-damaging agent (e.g., methyl methanesulfonate - MMS)
-
Lysis buffer
-
Antibodies: anti-PARP1, anti-Histone
-
Secondary antibodies
-
Microplate reader for in-cell western or fluorescence microscopy
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 2-amino-6(5H)-phenanthridinone for a predetermined time (e.g., 2-4 hours).
-
DNA Damage Induction: Co-treat the cells with a DNA-damaging agent like MMS for a short period (e.g., 15-30 minutes) to induce PARP activity.
-
Cell Lysis and Fractionation: Lyse the cells and separate the chromatin-bound fraction from the soluble fraction.
-
Detection of Trapped PARP:
-
Western Blot: Perform a western blot on the chromatin-bound fraction and probe for PARP1. Use a histone protein as a loading control for the chromatin fraction.
-
In-Cell Western/Immunofluorescence: Fix and permeabilize the cells in the plate. Probe with an anti-PARP1 antibody and a DNA stain (e.g., DAPI). Quantify the nuclear PARP1 signal.
-
-
Data Analysis: Quantify the amount of chromatin-bound PARP1 at each compound concentration. An increase in chromatin-bound PARP1 indicates PARP trapping.
Protocol 3: Cell Viability Assay (Synthetic Lethality)
This assay assesses the selective cytotoxicity of the compound in HR-deficient cells compared to HR-proficient cells.
Materials:
-
HR-deficient cell line (e.g., BRCA1-mutant)
-
Isogenic HR-proficient cell line (wild-type or BRCA1-reconstituted)
-
Cell culture medium and supplements
-
2-amino-6(5H)-phenanthridinone
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed both the HR-deficient and HR-proficient cell lines in separate 96-well plates at an appropriate density.
-
Compound Treatment: Treat the cells with a serial dilution of 2-amino-6(5H)-phenanthridinone.
-
Incubation: Incubate the cells for a period that allows for multiple cell doublings (e.g., 72-120 hours).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (luminescence or fluorescence) using a microplate reader.
-
Data Analysis: Normalize the viability of treated cells to the vehicle-treated control for each cell line. Plot the dose-response curves and calculate the IC50 values for both cell lines. A significantly lower IC50 in the HR-deficient cell line indicates a synthetic lethal effect.
Experimental Workflow and Logic Diagrams
The following diagrams provide a visual representation of a typical experimental workflow for evaluating a novel PARP inhibitor and the logical basis of synthetic lethality.
References
- 1. researchgate.net [researchgate.net]
- 2. The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Making sure you're not a bot! [mspace.lib.umanitoba.ca]
- 4. Poly(ADP-Ribose) Polymerase (PARP) Inhibitors for Cancer Therapy: Advances, Challenges, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PARP Inhibitors: The First Synthetic Lethal Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-amino-6(5H)-phenanthridinone as a Fluorescent Probe in Cellular Imaging
Introduction
While 2-amino-6(5H)-phenanthridinone is a known organic compound, its application as a fluorescent probe for cellular imaging is not yet widely established in the scientific literature. However, its structural similarity to other fluorescent molecules suggests potential for such applications. This document provides a generalized framework and hypothetical protocols for the evaluation and use of a novel phenanthridinone-based fluorescent probe, hereafter referred to as "PhenanthriFluor-1," in live-cell imaging. These protocols are based on established methodologies for characterizing and employing new fluorescent probes in biological research.[1][2][3]
1. Characterization of PhenanthriFluor-1
Before application in cellular imaging, a novel fluorescent probe must be thoroughly characterized to understand its photophysical properties and behavior in a biological context.
Table 1: Photophysical and Cellular Properties of a Hypothetical Fluorescent Probe (PhenanthriFluor-1)
| Property | Value (Hypothetical) | Description |
| Excitation Maximum (λex) | 405 nm | The wavelength of light at which the fluorophore absorbs the most energy. |
| Emission Maximum (λem) | 488 nm | The wavelength of light at which the fluorophore emits the most fluorescence after excitation. |
| Molar Extinction Coefficient (ε) | 25,000 M⁻¹cm⁻¹ | A measure of how strongly the molecule absorbs light at a given wavelength. |
| Quantum Yield (Φ) | 0.65 | The efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. |
| Photostability | High | The ability of the fluorophore to resist photobleaching (fading) upon repeated exposure to excitation light.[1] |
| Cell Permeability | Moderate | The ability of the probe to cross the cell membrane and enter the cytoplasm of live cells. |
| Cytotoxicity | Low | The degree to which the probe is toxic to living cells. Low cytotoxicity is crucial for live-cell imaging. |
| Target Specificity | TBD | The ability of the probe to specifically bind to or accumulate in a particular cellular component or be activated by a specific analyte (To Be Determined). |
2. Experimental Protocols
The following are generalized protocols for utilizing a new fluorescent probe for live-cell imaging.
2.1. Protocol for Live-Cell Staining and Imaging
This protocol outlines the basic steps for staining live cells with a novel fluorescent probe and subsequent imaging using fluorescence microscopy.
-
Cell Culture: Plate cells (e.g., HeLa, A549) on glass-bottom dishes or coverslips and culture overnight in a suitable medium at 37°C in a 5% CO₂ incubator to allow for cell attachment.[4][5]
-
Probe Preparation: Prepare a stock solution of PhenanthriFluor-1 (e.g., 1 mM in DMSO). From the stock solution, prepare a working solution at the desired final concentration (e.g., 1-10 µM) in pre-warmed cell culture medium or a suitable buffer (e.g., HBSS).
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the probe-containing medium to the cells.
-
Incubate the cells for a specific duration (e.g., 15-60 minutes) at 37°C in a 5% CO₂ incubator. The optimal staining time should be determined empirically.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove excess probe and reduce background fluorescence.[1]
-
-
Imaging:
-
Mount the coverslip on a microscope slide with a drop of imaging medium or view the glass-bottom dish directly on the microscope stage.
-
Use a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of PhenanthriFluor-1 (e.g., DAPI or a custom filter set).
-
To minimize phototoxicity, use the lowest possible excitation light intensity and exposure time that provides a good signal-to-noise ratio.[1]
-
For time-lapse imaging, consider using an onstage incubator to maintain optimal cell health.[1]
-
2.2. Protocol for Colocalization Studies
To determine the subcellular localization of PhenanthriFluor-1, colocalization studies with known organelle-specific fluorescent probes are necessary.
-
Cell Preparation and Staining with PhenanthriFluor-1: Follow steps 1-3 from Protocol 2.1.
-
Co-staining with Organelle-Specific Probe:
-
After incubating with PhenanthriFluor-1, remove the staining solution and wash the cells.
-
Add a pre-warmed medium containing a known organelle-specific fluorescent probe (e.g., MitoTracker for mitochondria, ER-Tracker for the endoplasmic reticulum, or Hoechst stain for the nucleus).
-
Incubate for the recommended time for the specific organelle tracker.
-
-
Washing and Imaging:
-
Follow step 4 from Protocol 2.1.
-
Image the cells using a confocal microscope with separate channels for PhenanthriFluor-1 and the organelle-specific probe.
-
Analyze the images for the degree of overlap between the fluorescence signals to determine the subcellular localization of PhenanthriFluor-1.
-
3. Visualizations
3.1. Workflow for New Fluorescent Probe Evaluation
Caption: Workflow for the evaluation of a novel fluorescent probe.
3.2. Hypothetical Signaling Pathway Visualization
This diagram illustrates a generic signaling pathway that could potentially be monitored using a fluorescent probe that is sensitive to changes in the intracellular environment (e.g., pH, ion concentration, or enzyme activity).
Caption: A generic signaling pathway leading to a cellular response.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Fluorescence Microscopy—An Outline of Hardware, Biological Handling, and Fluorophore Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. upfinder.upf.edu [upfinder.upf.edu]
- 4. An adaptable live-cell imaging protocol to analyze organelle morphology in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for live-cell imaging during Tumor Treating Fields treatment with Inovitro Live - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Cell-Based Assays for Evaluating 2-amino-6(5H)-phenanthridinone Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-amino-6(5H)-phenanthridinone belongs to the phenanthridinone class of compounds, which are recognized as potent inhibitors of poly(ADP-ribose) polymerase (PARP).[1][2] PARP enzymes, particularly PARP1 and PARP2, are critical for cellular processes involving DNA repair and apoptosis.[2][3] Their inhibition is a clinically validated strategy in cancer therapy, especially for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[3][4] Evaluating the cytotoxic potential of novel phenanthridinone derivatives like 2-amino-6(5H)-phenanthridinone is a crucial step in the preclinical drug discovery pipeline. This document provides detailed protocols for essential cell-based assays to characterize its cytotoxic effects and elucidate its mechanism of action.
Mechanism of Action: PARP Inhibition and Synthetic Lethality
PARP1 is a key enzyme in the repair of DNA single-strand breaks (SSBs). When SSBs occur, PARP1 binds to the damaged site and synthesizes poly(ADP-ribose) chains, which recruit other DNA repair proteins. Inhibition of PARP by compounds such as 2-amino-6(5H)-phenanthridinone prevents the repair of these SSBs. When the cell enters replication, the replication fork encounters the unrepaired SSB, leading to the formation of a more lethal DNA double-strand break (DSB).
In healthy cells, these DSBs can be efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with mutations in HR pathway genes (e.g., BRCA1 or BRCA2), these DSBs cannot be properly repaired, leading to genomic instability and ultimately, cell death. This concept, where a deficiency in two different pathways simultaneously leads to cell death while a deficiency in either one alone does not, is known as "synthetic lethality."
Caption: Mechanism of synthetic lethality induced by PARP inhibition.
General Experimental Workflow
A typical workflow for assessing cytotoxicity involves preparing the cells, treating them with a range of compound concentrations, incubating for a defined period, and then performing a specific assay to measure the biological endpoint.
Caption: General workflow for in vitro cytotoxicity testing.
Data Presentation
Quantitative data from cytotoxicity assays are typically summarized to determine the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro.
Table 1: Cytotoxicity Profile of Phenanthridinone Derivatives Note: This table includes representative data. Actual values for 2-amino-6(5H)-phenanthridinone must be determined experimentally.
| Compound | Cell Line | Genotype | Assay Type | IC50 / EC50 | Reference |
| 6(5H)-Phenanthridinone | Yeast (hPARP1) | N/A | Cell-based Screen | 10.2 µM | [5] |
| 6(5H)-Phenanthridinone | Yeast (hPARP2) | N/A | Cell-based Screen | 36.3 µM | [5] |
| 2-amino-6(5H)-phenanthridinone | MDA-MB-231 | BRCA Proficient | MTT | To be determined | |
| 2-amino-6(5H)-phenanthridinone | CAPAN-1 | BRCA2 Deficient | MTT | To be determined | |
| 2-amino-6(5H)-phenanthridinone | RKO | N/A | Colony Formation | To be determined | [4] |
Table 2: Comparison of Recommended Cytotoxicity Assays
| Assay | Principle | Endpoint Measured | Advantages | Disadvantages |
| MTT Assay | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases. | Metabolic activity, cell viability. | Inexpensive, well-established, high-throughput. | Can be affected by metabolic changes, endpoint assay. |
| LDH Release | Measures lactate dehydrogenase (LDH) released from damaged cells. | Membrane integrity, cytotoxicity (necrosis). | Non-destructive to remaining cells, simple. | Less sensitive for apoptosis, potential for high background. |
| Annexin V / PI | Annexin V binds to phosphatidylserine on apoptotic cells; PI stains necrotic cells. | Apoptosis vs. Necrosis. | Differentiates cell death mechanisms. | Requires flow cytometer, more complex protocol. |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures cell viability by assessing the metabolic activity of a cell population. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, the amount of which is proportional to the number of living cells.[6]
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, CAPAN-1)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)[6]
-
2-amino-6(5H)-phenanthridinone (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 2-amino-6(5H)-phenanthridinone in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium. Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Detection using Annexin V / Propidium Iodide Staining
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells with intact membranes, but it can enter and stain the nucleus of late apoptotic and necrotic cells.
Materials:
-
Cell line of interest
-
6-well plates
-
2-amino-6(5H)-phenanthridinone
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit
-
Binding Buffer (provided with the kit)
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat with 2-amino-6(5H)-phenanthridinone at various concentrations (including a vehicle control) for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin. Combine all cells from each well and centrifuge at 300 x g for 5 minutes.
-
Cell Staining: Discard the supernatant and resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples by flow cytometry within one hour. Use FITC and PI signal detectors.
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Quantify the percentage of cells in each quadrant.
-
Caption: Differentiating cell populations with Annexin V and PI staining.
References
- 1. Immunosuppressive activities of 6(5H)-phenanthridinone, a new poly(ADP-ribose)polymerase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Making sure you're not a bot! [mspace.lib.umanitoba.ca]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Anti-inflammatory Effects of 2-Amino-phenanthridinone In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the anti-inflammatory properties of 2-amino-phenanthridinone in vitro. The methodologies outlined below are designed to assess the compound's effects on key inflammatory mediators and signaling pathways.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases. A key strategy in the development of novel anti-inflammatory agents is the identification of compounds that can modulate inflammatory pathways. Recent studies on structurally related compounds, such as 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives, suggest that they may exert anti-inflammatory effects by activating the NRF2 pathway, which in turn suppresses the production of pro-inflammatory cytokines and mediators like IL-1β, IL-6, TNF-α, PGE2, COX-2, and NF-κB.[1][2] This document outlines a series of in vitro protocols to investigate whether 2-amino-phenanthridinone exhibits similar anti-inflammatory activities.
Overview of Experimental Workflow
The following diagram illustrates the general workflow for assessing the anti-inflammatory effects of 2-amino-phenanthridinone.
Caption: Experimental workflow for evaluating the anti-inflammatory effects of 2-amino-phenanthridinone.
Key In Vitro Assays and Protocols
A common and effective model for studying inflammation in vitro involves the use of murine macrophage cell lines, such as RAW 264.7, stimulated with lipopolysaccharide (LPS).[3][4][5] LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages and induces a robust inflammatory response.[6][7]
Cell Culture and Treatment
Protocol 1: General Cell Culture and Induction of Inflammation
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the RAW 264.7 cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a density of 1 x 10^5 to 5 x 10^5 cells/mL, depending on the specific assay.[3] Allow the cells to adhere overnight.
-
Treatment: The following day, replace the medium with fresh medium containing various concentrations of 2-amino-phenanthridinone. It is recommended to perform a dose-response study to determine the optimal concentration.
-
Inflammatory Stimulus: After a pre-incubation period with the test compound (e.g., 1-2 hours), stimulate the cells with lipopolysaccharide (LPS) at a concentration of 1 µg/mL to induce an inflammatory response.[8] Include appropriate controls: a negative control (cells with medium only), a vehicle control (cells with the solvent used to dissolve the compound), and a positive control (cells with LPS only).
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours) to allow for the production of inflammatory mediators.
Measurement of Nitric Oxide (NO) Production
Nitric oxide is a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in activated macrophages.
Protocol 2: Griess Assay for Nitric Oxide (NO) Measurement
-
Sample Collection: After the incubation period, collect the cell culture supernatant.
-
Griess Reaction: In a 96-well plate, mix 100 µL of the cell-free supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[9]
-
Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes, protected from light. Measure the absorbance at 540 nm using a microplate reader.[9][10]
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.[9]
Measurement of Prostaglandin E2 (PGE2) Production
PGE2 is a pro-inflammatory prostaglandin synthesized by the action of cyclooxygenase enzymes, particularly COX-2.
Protocol 3: Prostaglandin E2 (PGE2) ELISA
-
Sample Collection: Collect the cell culture supernatant after the treatment and stimulation period.
-
ELISA Procedure: Use a commercially available Prostaglandin E2 EIA kit.[11][12] The assay is typically a competitive immunoassay.
-
Principle: PGE2 in the sample competes with a fixed amount of HRP-labeled PGE2 for a limited number of binding sites on a monoclonal anti-PGE2 antibody.[12]
-
Detection: After incubation and washing steps, a substrate is added, and the color development is inversely proportional to the concentration of PGE2 in the sample.[11]
-
Quantification: Measure the absorbance at 405 nm and calculate the PGE2 concentration based on a standard curve.[11]
Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6)
Tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) are key pro-inflammatory cytokines involved in the inflammatory cascade.
Protocol 4: TNF-α and IL-6 ELISA
-
Sample Collection: Collect the cell culture supernatant.
-
ELISA Procedure: Use commercially available ELISA kits for TNF-α and IL-6.[13][14][15] These are typically sandwich ELISAs.
-
Principle: The cytokine in the sample is captured by an antibody coated on the plate. A second, biotinylated detection antibody is then added, followed by streptavidin-HRP.[13][15]
-
Detection: A substrate is added, and the resulting color is directly proportional to the amount of cytokine present.[14]
-
Quantification: Measure the absorbance at 450 nm and determine the cytokine concentrations from a standard curve.[13][15]
Assessment of Cyclooxygenase-2 (COX-2) Activity and Expression
The anti-inflammatory effect of 2-amino-phenanthridinone may be mediated through the inhibition of COX-2.
Protocol 5: COX-2 Activity Assay
-
Assay Principle: Utilize a colorimetric or luminometric COX inhibitor screening assay kit.[16][17][18] These assays typically measure the peroxidase component of COX activity.
-
Procedure: The peroxidase activity is assayed by monitoring the appearance of an oxidized chromogen at a specific wavelength (e.g., 590 nm).[16][17]
-
Data Analysis: The inhibitory effect of 2-amino-phenanthridinone on COX-2 activity is determined by comparing the activity in the presence and absence of the compound.
Protocol 6: Western Blot for COX-2 Expression
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody against COX-2, followed by an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
Investigation of NF-κB and MAPK Signaling Pathways
The production of many pro-inflammatory mediators is regulated by the NF-κB and MAPK signaling pathways.[19][20][21][22]
Caption: Simplified overview of the LPS-induced NF-κB and MAPK signaling pathways.
Protocol 7: Western Blot for Signaling Proteins
-
Cell Treatment and Lysis: Treat cells with 2-amino-phenanthridinone and/or LPS for shorter time points (e.g., 15, 30, 60 minutes) to observe changes in protein phosphorylation. Lyse the cells as described in Protocol 6.
-
Western Blotting: Perform Western blotting as described in Protocol 6.
-
Antibodies: Use primary antibodies specific for the phosphorylated and total forms of key signaling proteins, including p65 (a subunit of NF-κB), IκBα, p38, ERK1/2, and JNK.
-
Analysis: A decrease in the phosphorylation of these proteins in the presence of 2-amino-phenanthridinone would suggest its inhibitory effect on these pathways.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Effect of 2-Amino-phenanthridinone on NO, PGE2, TNF-α, and IL-6 Production in LPS-Stimulated RAW 264.7 Cells
| Treatment Group | NO (µM) | PGE2 (pg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | ||||
| LPS (1 µg/mL) | ||||
| LPS + 2-Amino-phenanthridinone (X µM) | ||||
| LPS + 2-Amino-phenanthridinone (Y µM) | ||||
| LPS + 2-Amino-phenanthridinone (Z µM) |
Data should be presented as mean ± SD from at least three independent experiments.
Table 2: IC50 Values of 2-Amino-phenanthridinone on Inflammatory Mediators and COX-2 Activity
| Parameter | IC50 (µM) |
| NO Production | |
| PGE2 Production | |
| TNF-α Production | |
| IL-6 Production | |
| COX-2 Activity |
IC50 values should be calculated from dose-response curves.
Conclusion
The protocols described in these application notes provide a robust framework for the systematic in vitro evaluation of the anti-inflammatory potential of 2-amino-phenanthridinone. By measuring its effects on key inflammatory mediators and elucidating its mechanism of action on critical signaling pathways, these studies will provide valuable insights for its further development as a potential therapeutic agent.
References
- 1. Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Frontiers | Lipopolysaccharide Pre-conditioning Attenuates Pro-inflammatory Responses and Promotes Cytoprotective Effect in Differentiated PC12 Cell Lines via Pre-activation of Toll-Like Receptor-4 Signaling Pathway Leading to the Inhibition of Caspase-3/Nuclear Factor-κappa B Pathway [frontiersin.org]
- 5. Anti-inflammatory mechanisms of phenanthroindolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 7. mdpi.com [mdpi.com]
- 8. Utility of In Vitro Cellular Models of Low-Dose Lipopolysaccharide in Elucidating the Mechanisms of Anti-Inflammatory and Wound-Healing-Promoting Effects of Lipopolysaccharide Administration In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4.5. In-Vitro Determination of Nitric Oxide (NO) Production [bio-protocol.org]
- 10. 2.4. Measurement of Nitric Oxide (NO) Production In Vitro [bio-protocol.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. resources.rndsystems.com [resources.rndsystems.com]
- 13. TNF-α, IL-6 and IL-8 ELISA [bio-protocol.org]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Determination of Interleukin-6 and Tumor Necrosis Factor-alpha concentrations in Iranian-Khorasanian patients with preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. abcam.com [abcam.com]
- 19. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. Activation of MAPK Signaling Pathway and NF-κB Activation in Pterygium and Ipsilateral Pterygium-Free Conjunctival Specimens | IOVS | ARVO Journals [iovs.arvojournals.org]
- 22. Modulation of MAPK/NF-κB Pathway and NLRP3 Inflammasome by Secondary Metabolites from Red Algae: A Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Synthesis of 2-amino-6(5H)-phenanthridinone
This technical support center is designed for researchers, scientists, and professionals in drug development. It offers comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize the synthesis of 2-amino-6(5H)-phenanthridinone, a key intermediate in the development of various therapeutic agents.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 2-amino-6(5H)-phenanthridinone and its precursors.
| Problem | Potential Cause | Recommended Solutions |
| Low or No Yield of 2-nitro-6(5H)-phenanthridinone | Inadequate nitrating conditions. | Ensure the use of concentrated nitric acid. For less reactive substrates, a mixture of nitric and sulfuric acid can be employed. Monitor the reaction temperature closely to prevent over-nitration. |
| Reaction time is insufficient. | Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC). | |
| Incomplete Reduction of the Nitro Group | Inefficient reducing agent or catalyst deactivation. | Consider alternative reducing systems such as SnCl₂ in ethanol or catalytic hydrogenation with a fresh palladium on carbon (Pd/C) catalyst. Ensure the reaction is carried out under an inert atmosphere if using a hydrogenation catalyst. |
| Insufficient amount of reducing agent. | Increase the molar equivalents of the reducing agent (e.g., iron powder) and ensure the reaction goes to completion as monitored by TLC. | |
| Low Yield in Buchwald-Hartwig Amination | Catalyst, ligand, or base is not optimal.[1] | Screen a variety of palladium catalysts, phosphine ligands (e.g., XPhos, SPhos), and bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) to identify the optimal combination for your specific substrate. |
| Presence of oxygen or moisture. | Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction. | |
| Side Product Formation | Over-nitration leading to dinitro products. | Carefully control the stoichiometry of the nitrating agent and the reaction temperature. |
| Hydroxylation of the aryl halide during Buchwald-Hartwig amination. | Use a non-hydroxide base and ensure anhydrous reaction conditions. | |
| Difficult Purification | The product is highly polar and may be difficult to separate from polar byproducts. | Utilize column chromatography with a polar stationary phase like silica gel and a gradient elution with a polar solvent system (e.g., dichloromethane/methanol). |
| Co-elution with starting materials. | If purification is challenging, consider protecting the amino group (e.g., as an acetamide) to alter its polarity, facilitate purification, and then deprotect in a subsequent step. |
Frequently Asked Questions (FAQs)
Q1: What is the most established synthetic route for 2-amino-6(5H)-phenanthridinone? A1: A widely used and reliable method is a two-step synthesis starting from 6(5H)-phenanthridinone. The first step is the nitration of the phenanthridinone core to yield 2-nitro-6(5H)-phenanthridinone.[2] The second step involves the reduction of the nitro group to the desired amine using a suitable reducing agent like iron in an acidic medium or catalytic hydrogenation.[2]
Q2: Are there alternative synthetic strategies to access this molecule? A2: Yes, the Buchwald-Hartwig amination is a powerful alternative.[3] This palladium-catalyzed cross-coupling reaction can be used to form the C-N bond directly, typically by reacting a 2-halo-6(5H)-phenanthridinone with an ammonia surrogate. This method offers the advantage of potentially shorter synthetic routes and broader substrate scope, but requires careful optimization of the catalytic system.
Q3: How can I effectively monitor the progress of these reactions? A3: Thin-layer chromatography (TLC) is an indispensable tool for monitoring the reaction progress. A solvent system such as ethyl acetate/hexane or dichloromethane/methanol can be used to separate the starting material, intermediates, and the final product. Visualization under a UV lamp is typically sufficient, and specific stains like ninhydrin can be used to visualize the primary amine product.
Q4: What are some key considerations for the purification of 2-amino-6(5H)-phenanthridinone? A4: Due to the presence of the polar amino group, the product can be challenging to purify. Column chromatography on silica gel is the most common method. It is often necessary to use a polar solvent mixture, such as a gradient of methanol in dichloromethane, to elute the product from the column. Recrystallization can be employed as a final purification step to obtain a highly pure compound.
Data Presentation
Table 1: General Conditions for Buchwald-Hartwig Amination Yield Optimization
The following table provides a summary of general conditions that can be used as a starting point for optimizing the synthesis of aryl amines via Buchwald-Hartwig amination. The specific conditions for 2-amino-6(5H)-phenanthridinone may require further refinement.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield Range (%) |
| Pd(OAc)₂ | XPhos | NaOtBu | Toluene | 80-110 | 70-95 |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane | 100-120 | 65-90 |
| Pd(OAc)₂ | RuPhos | Cs₂CO₃ | THF | 60-80 | 60-85 |
| PdCl₂(dppf) | - | K₂CO₃ | DMF | 100-130 | 50-80 |
Experimental Protocols
Protocol 1: Synthesis of 2-nitro-6(5H)-phenanthridinone
-
In a round-bottom flask, dissolve 6(5H)-phenanthridinone (1.0 eq.) in concentrated sulfuric acid at 0 °C.
-
Slowly add a solution of nitric acid (1.1 eq.) in concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.
-
Carefully pour the reaction mixture over crushed ice.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with copious amounts of water until the filtrate is neutral.
-
Dry the solid under vacuum to yield 2-nitro-6(5H)-phenanthridinone.
Protocol 2: Synthesis of 2-amino-6(5H)-phenanthridinone
-
Suspend 2-nitro-6(5H)-phenanthridinone (1.0 eq.) in a mixture of ethanol and water.
-
Add iron powder (5-10 eq.) and a catalytic amount of ammonium chloride.
-
Heat the mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours, or until TLC indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Neutralize the aqueous residue with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate or a mixture of dichloromethane and isopropanol.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a dichloromethane/methanol gradient to afford pure 2-amino-6(5H)-phenanthridinone.
Mandatory Visualization
Caption: A two-step workflow for the synthesis of 2-amino-6(5H)-phenanthridinone.
Caption: Inhibition of the PARP-1 signaling pathway by 2-amino-6(5H)-phenanthridinone derivatives.[4][5]
References
- 1. researchgate.net [researchgate.net]
- 2. [11C]2-(Dimethylamino)-N-(5,6-dihydro-6-oxophenanthridin-2-yl)acetamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The Modified Phenanthridine PJ34 Unveils an Exclusive Cell-Death Mechanism in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming solubility issues of 2-amino-6(5H)-phenanthridinone in aqueous buffers
This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of 2-amino-6(5H)-phenanthridinone in aqueous buffers. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the basic solubility properties of 2-amino-6(5H)-phenanthridinone?
A1: 2-amino-6(5H)-phenanthridinone is a heterocyclic organic compound.[1] Its parent structure, 6(5H)-phenanthridinone, is practically insoluble in water but soluble in organic solvents like dimethyl sulfoxide (DMSO).[2][3][4] Due to its aromatic structure, 2-amino-6(5H)-phenanthridinone is inherently hydrophobic and exhibits low solubility in neutral aqueous buffers.
Q2: Why is 2-amino-6(5H)-phenanthridinone poorly soluble in neutral aqueous buffers like PBS (pH 7.4)?
A2: The poor solubility is attributed to two main factors:
-
Molecular Structure: The large, rigid tricyclic aromatic system is hydrophobic, making it difficult for water molecules to surround and solvate it.[5]
-
Molecular State: In neutral pH, the primary amine group (-NH2) is largely uncharged. The uncharged state is less polar and therefore less soluble in polar solvents like water.[6] For a molecule to dissolve, the energy required to break the crystal lattice forces must be overcome by the energy released from the solute-solvent interactions. For hydrophobic compounds in water, this balance is unfavorable.
Q3: What is the most direct and initial strategy to try for dissolving this compound?
A3: The most effective initial strategy is pH adjustment .[7][8] The presence of a primary amine group (pKa typically around 9.5-11.0 for alkyl amines) means the compound can be protonated to form a more soluble salt at an acidic pH.[9] By lowering the pH of the aqueous buffer, the equilibrium shifts towards the protonated, charged form of the molecule, which is significantly more polar and water-soluble.[5][6]
Q4: What are the main categories of techniques available to enhance the solubility of poorly soluble compounds like this one?
A4: A variety of strategies can be employed, often in combination, to improve solubility.[10][11] These include:
-
Physical Modifications: Techniques like particle size reduction (micronization, nanosuspension) increase the surface area for dissolution.[10][12][13]
-
Chemical Modifications: Adjusting the pH to form a salt is a common and effective method for ionizable drugs.[14] The use of water-soluble prodrugs is another approach.[8]
-
Formulation-Based Approaches: These are the most common in a laboratory setting and include the use of co-solvents, surfactants, and complexing agents like cyclodextrins.[8][12][15]
Troubleshooting Guide
Q5: I tried dissolving 2-amino-6(5H)-phenanthridinone in PBS at pH 7.4, but it resulted in a suspension with visible particles. What is my next step?
A5: This is expected behavior. Your next step should be to systematically lower the pH of your buffer. The amino group on the molecule will become protonated in acidic conditions, forming a more soluble cationic species.
Below is a suggested workflow for optimizing solubility through pH adjustment.
Caption: Workflow for pH-dependent solubilization.
Experimental Protocol: pH Adjustment Method
-
Preparation: Weigh the desired amount of 2-amino-6(5H)-phenanthridinone powder. Prepare your target aqueous buffer (e.g., phosphate buffer) without its final pH adjustment. Also, prepare stock solutions of 0.1 M HCl and 0.1 M NaOH.
-
Suspension: Add the compound powder to a volume of the buffer and stir to create a suspension.
-
Titration: While stirring, add the 0.1 M HCl solution drop by drop. Monitor the suspension visually.
-
Endpoint: Continue adding acid until the solution clarifies, indicating the compound has dissolved.
-
Final pH Measurement: Use a calibrated pH meter to measure the final pH of the solution. This is the minimum pH required for solubilization at this concentration.
-
Verification: If necessary, you can back-titrate with 0.1 M NaOH to find the highest pH at which the compound remains in solution, but be aware of potential precipitation.
| Illustrative Data: pH Effect on Solubility | |
| Buffer pH | Approximate Solubility (µg/mL) |
| 7.4 | < 1 |
| 6.0 | 15 |
| 5.0 | 150 |
| 4.0 | > 1000 |
| Note: This data is for illustrative purposes to demonstrate the trend. |
Q6: Adjusting the pH worked, but my experiment is sensitive to low pH. What are my options?
A6: If a low pH is incompatible with your experimental system, you should explore formulation-based approaches that can be used in neutral buffers. The main options are co-solvents and cyclodextrins.
Caption: Alternative strategies for solubilization at neutral pH.
Co-Solvents
Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[16] The strategy involves dissolving the compound in a small amount of a concentrated organic solvent and then diluting it into the aqueous buffer.
Experimental Protocol: Co-Solvent Method
-
Solvent Selection: Choose a biocompatible, water-miscible solvent. DMSO and ethanol are common choices.
-
Stock Solution: Prepare a high-concentration stock solution of 2-amino-6(5H)-phenanthridinone in 100% of your chosen co-solvent (e.g., 10 mM in DMSO).
-
Working Solution: Add the stock solution dropwise to your vigorously stirring aqueous buffer to reach the final desired concentration.
-
Final Concentration: Ensure the final percentage of the organic co-solvent is low (typically <1%, ideally <0.1%) to avoid impacting your biological system.
| Illustrative Data: Co-Solvent Effect | ||
| Co-Solvent | Max. Co-Solvent % in Buffer | Achievable Concentration (µM) |
| DMSO | 1% | 100 |
| Ethanol | 1% | 50 |
| PEG 400 | 5% | 250 |
| Note: This data is for illustrative purposes. |
Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[17] They can encapsulate hydrophobic "guest" molecules, like 2-amino-6(5H)-phenanthridinone, forming an inclusion complex that is water-soluble.[10][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative due to its high water solubility and low toxicity.[18]
Caption: Mechanism of cyclodextrin-mediated solubilization.
Experimental Protocol: Cyclodextrin Complexation
-
Prepare Cyclodextrin Solution: Dissolve a molar excess (e.g., 10-fold or higher) of HP-β-CD in your desired aqueous buffer. Concentrations of 2-10% (w/v) are common starting points.
-
Add Compound: Add the powdered 2-amino-6(5H)-phenanthridinone directly to the cyclodextrin solution.
-
Incubate: Stir or sonicate the mixture. The complexation process can be slow, so an overnight incubation at room temperature or 37°C with constant agitation is recommended.
-
Clarify: After incubation, centrifuge or filter the solution (e.g., with a 0.22 µm filter) to remove any remaining undissolved material. The clear filtrate contains the solubilized compound.
Q7: I need to prepare a stable, high-concentration stock solution for long-term storage. What is the best practice?
A7: For long-term storage, the best practice is to prepare a high-concentration stock solution in an anhydrous organic solvent and store it at -20°C or -80°C.
-
Recommended Solvent: 100% Dimethyl Sulfoxide (DMSO).
-
Procedure: Dissolve the compound in pure DMSO to a concentration of 10-50 mM. Ensure the solid is completely dissolved.
-
Aliquoting and Storage: Dispense the stock solution into small, single-use aliquots in tightly sealed vials to minimize freeze-thaw cycles and moisture absorption. Store frozen.
-
Usage: When needed, thaw an aliquot and dilute it into your working buffer immediately before use, as described in the co-solvent protocol. This approach maximizes the stability of the compound and provides a reproducible method for preparing working solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. Page loading... [guidechem.com]
- 3. chembk.com [chembk.com]
- 4. 6(5H)-Phenanthridone | 1015-89-0 [chemicalbook.com]
- 5. issr.edu.kh [issr.edu.kh]
- 6. reddit.com [reddit.com]
- 7. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 8. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Formulation Development Strategies for Poorly Soluble Pharma APIs | Article | Dr. Reddy’s [api.drreddys.com]
- 13. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. longdom.org [longdom.org]
- 16. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 17. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Purification of 2-amino-6(5H)-phenanthridinone Crude Product
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-amino-6(5H)-phenanthridinone.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude 2-amino-6(5H)-phenanthridinone has a dark color. What are the likely impurities?
A1: The dark color in the crude product often indicates the presence of polymeric or oxidized byproducts formed during the synthesis. Potential impurities could include starting materials that have not fully reacted, such as derivatives of 2-aminobiphenyl or N-methoxy-[1,1'-biphenyl]-2-carboxamide, as well as products from side reactions.[1] Depending on the synthetic route, residual catalysts (e.g., palladium) may also contribute to the coloration.
Q2: What is a good starting point for recrystallizing crude 2-amino-6(5H)-phenanthridinone?
A2: Due to the amino group, the solubility of 2-amino-6(5H)-phenanthridinone can be pH-dependent. A common strategy for purifying aromatic amines is to use a solvent system that takes advantage of this. While specific data for the 2-amino derivative is limited, for the parent compound, 6(5H)-phenanthridinone, it is known to be soluble in dimethyl sulfoxide (DMSO) and insoluble in water.[2][3] For the amino derivative, a polar protic solvent like ethanol or a mixture of ethanol and water could be a good starting point. Alternatively, recrystallization from a high-boiling point solvent like dimethylformamide (DMF) or DMSO by slow cooling or addition of an anti-solvent might be effective.
Q3: I am struggling with selecting a solvent system for column chromatography. What do you recommend?
A3: Purifying amines on standard silica gel can be challenging due to the interaction between the basic amine and the acidic silica, which can lead to peak tailing and poor separation. To overcome this, several strategies can be employed:
-
Use of a competing base: Add a small amount of a volatile base, such as triethylamine (typically 0.1-1%), to the mobile phase. This helps to saturate the acidic sites on the silica gel and improve the elution of the basic compound.
-
Amine-functionalized silica: Using a pre-treated, amine-functionalized silica gel column can provide a more inert stationary phase for the separation of basic compounds.
-
Gradient elution: Start with a less polar solvent system (e.g., dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., methanol). A typical gradient could be from 100% dichloromethane to a mixture of dichloromethane and methanol (e.g., 95:5).
Q4: My purified product still shows impurities by TLC/LC-MS. What are my options?
A4: If impurities persist after initial purification, consider the following:
-
Sequential Purification: Combine different purification techniques. For example, follow column chromatography with a recrystallization step.
-
Preparative HPLC: For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) can be a powerful tool to separate closely related impurities.
-
Chemical Treatment: If the impurity is a known byproduct, a chemical treatment might be possible. For instance, if unreacted starting material is the issue, a specific workup procedure might be devised to remove it prior to the main purification step.
Quantitative Data Summary
The following table summarizes key physical and chemical properties of the parent compound, 6(5H)-phenanthridinone, which can serve as a useful reference. Data for the 2-amino derivative is limited in the public domain.
| Property | Value |
| Molecular Formula | C₁₃H₉NO |
| Molecular Weight | 195.22 g/mol [4] |
| Melting Point | 290-292 °C[3][5] |
| Solubility | Soluble in DMSO (5 mg/ml); Insoluble in water[2][3] |
| Appearance | White to light yellow to light orange powder to crystal[2] |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, DMF, DMSO) at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but show low solubility at room temperature.
-
Dissolution: In a flask, add the crude 2-amino-6(5H)-phenanthridinone and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can promote crystallization.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Protocol 2: General Column Chromatography Procedure
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, less polar mobile phase. Pour the slurry into the column and allow it to pack evenly.
-
Sample Loading: Dissolve the crude product in a minimum amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.
-
Elution: Start eluting with the less polar mobile phase. Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Gradient Elution (if necessary): If the product does not elute, gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., methanol). A common gradient for amino compounds is dichloromethane/methanol.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-amino-6(5H)-phenanthridinone.
Process Visualizations
Caption: A troubleshooting workflow for the purification of 2-amino-6(5H)-phenanthridinone.
Caption: A general experimental workflow for recrystallization.
References
Optimizing reaction conditions for the amination of 6(5H)-phenanthridinone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the amination of 6(5H)-phenanthridinone. Our aim is to help you overcome common challenges and optimize your reaction conditions for successful C-N bond formation.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the amination of a halo-substituted 6(5H)-phenanthridinone, a reaction typically performed under palladium-catalyzed Buchwald-Hartwig conditions.
| Problem | Potential Cause | Suggested Solution |
| Low to No Product Formation | 1. Inactive Catalyst: The Pd(0) active species is not forming efficiently from the precatalyst or Pd(II) salt. | • Use a pre-formed Pd(0) catalyst or a more easily activated precatalyst (e.g., G3 or G4 Buchwald precatalysts). • If using a Pd(II) source like Pd(OAc)₂, ensure sufficient ligand is present (L:Pd ratio > 1) to facilitate reduction. • Degas solvent and reagents thoroughly to remove oxygen, which can deactivate the catalyst. |
| 2. Poor Ligand Choice: The ligand may not be suitable for the specific substrate (electron-poor heterocycle) or amine (primary, secondary, bulky). | • For electron-deficient heterocycles like phenanthridinone, electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos, RuPhos) are often effective. • Screen a panel of ligands to identify the optimal choice for your specific amine.[1] | |
| 3. Inappropriate Base: The base may be too weak to deprotonate the amine or too strong, leading to substrate decomposition. | • Strong, non-nucleophilic bases like NaOtBu, LiHMDS, or K₃PO₄ are commonly used.[2] • If your substrate is base-sensitive, consider a weaker base like Cs₂CO₃, but be aware that this may require higher temperatures or longer reaction times.[1] | |
| 4. Unsuitable Solvent: The solvent may not be optimal for solubility or catalyst stability. | • Toluene, dioxane, and THF are common solvents for Buchwald-Hartwig reactions.[3] • Ensure the solvent is anhydrous, as water can interfere with the reaction. | |
| Significant Side Product Formation (e.g., Dehalogenation) | 1. Catalyst Deactivation Pathway: A common side reaction where the aryl halide is reduced instead of coupled. | • Lower the reaction temperature. • Use a more sterically hindered ligand to disfavor β-hydride elimination from the palladium intermediate. • Ensure the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen). |
| 2. Hydrodehalogenation: Presence of a hydrogen source that reduces the starting material. | • Ensure all reagents and solvents are anhydrous. • Use a high-purity base. | |
| Formation of Diaryl Ether Byproduct | 1. Presence of Water/Hydroxide: Water or hydroxide ions can compete with the amine as a nucleophile. | • Use rigorously dried solvents and reagents. • Ensure the base is not hygroscopic or has been stored properly. |
| Poor Reproducibility | 1. Inconsistent Reagent Quality: Purity of the catalyst, ligand, base, and solvent can vary between batches. | • Use high-purity reagents from a reliable source. • Purify reagents if necessary. • Ensure solvents are freshly distilled and degassed. |
| 2. Sensitivity to Air and Moisture: The catalytic cycle is sensitive to oxygen and water. | • Employ rigorous inert atmosphere techniques (e.g., Schlenk line or glovebox). |
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for the amination of 6(5H)-phenanthridinone?
A1: Typically, a halo-substituted 6(5H)-phenanthridinone is used as the electrophilic coupling partner. Aryl bromides are often a good starting point as they offer a balance of reactivity and stability. Aryl chlorides are less reactive and may require more specialized catalyst systems, while aryl iodides can sometimes inhibit the catalyst.[3]
Q2: Which palladium source and ligand should I start with?
A2: For a general starting point, a combination of Pd₂(dba)₃ as the palladium source and a bulky, electron-rich biarylphosphine ligand such as XPhos or SPhos is recommended. Alternatively, using a pre-formed palladacycle precatalyst (e.g., XPhos Pd G3) can lead to more consistent results by ensuring efficient generation of the active Pd(0) species.
Q3: How do I choose the right base for my reaction?
A3: The choice of base depends on the pKa of the amine and the sensitivity of your substrate. For primary and secondary alkylamines, a strong base like sodium tert-butoxide (NaOtBu) is often effective. For more sensitive substrates or amines, a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, though this might require higher temperatures and longer reaction times.
Q4: My reaction is sluggish. How can I increase the reaction rate?
A4: Increasing the reaction temperature is a common strategy to accelerate slow reactions. However, be mindful of potential side reactions like dehalogenation at higher temperatures. Alternatively, screening different ligands or using a more active precatalyst can significantly improve reaction kinetics. Increasing the catalyst loading (e.g., from 1 mol% to 2-3 mol%) can also be beneficial, but this should be a secondary optimization step.
Q5: I am trying to couple a primary amine and observe significant diarylation. How can I minimize this?
A5: Diarylation can be a problem with primary amines. Using a more sterically hindered ligand can often improve selectivity for monoarylation. Additionally, carefully controlling the stoichiometry of the amine (using a slight excess, e.g., 1.1-1.2 equivalents) can help. Lowering the reaction temperature may also favor the desired mono-aminated product.
Experimental Protocols
General Procedure for Palladium-Catalyzed Amination of 2-Bromo-6(5H)-phenanthridinone
To a dry Schlenk tube under an argon atmosphere are added 2-bromo-6(5H)-phenanthridinone (1.0 equiv), the desired amine (1.2 equiv), a palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv), the corresponding ligand (e.g., XPhos, 0.04 equiv if not using a precatalyst), and a base (e.g., NaOtBu, 1.4 equiv). Anhydrous, degassed solvent (e.g., toluene, 0.1 M) is then added. The tube is sealed, and the reaction mixture is stirred at a set temperature (e.g., 100 °C) until the starting material is consumed as monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an appropriate solvent (e.g., ethyl acetate), and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography.
Quantitative Data Summary
The following tables provide a summary of typical reaction parameters for the amination of a model substrate, 2-bromo-6(5H)-phenanthridinone.
Table 1: Effect of Ligand on the Amination of 2-Bromo-6(5H)-phenanthridinone with Morpholine
| Entry | Ligand | Pd Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 12 | 92 |
| 2 | SPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 12 | 88 |
| 3 | RuPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 12 | 85 |
| 4 | P(tBu)₃ | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 24 | 45 |
| 5 | BINAP | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 24 | 30 |
Table 2: Effect of Base on the Amination of 2-Bromo-6(5H)-phenanthridinone with Aniline
| Entry | Ligand | Pd Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | XPhos | XPhos Pd G3 | NaOtBu | Toluene | 110 | 18 | 85 |
| 2 | XPhos | XPhos Pd G3 | LiHMDS | Toluene | 110 | 18 | 81 |
| 3 | XPhos | XPhos Pd G3 | K₃PO₄ | Dioxane | 110 | 24 | 75 |
| 4 | XPhos | XPhos Pd G3 | Cs₂CO₃ | Dioxane | 110 | 24 | 68 |
| 5 | XPhos | XPhos Pd G3 | K₂CO₃ | Dioxane | 110 | 36 | 42 |
Visualizations
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Caption: A logical workflow for troubleshooting amination reactions.
References
Technical Support Center: Stability of 2-amino-6(5H)-phenanthridinone in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2-amino-6(5H)-phenanthridinone in solution. Below you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving 2-amino-6(5H)-phenanthridinone?
A1: 2-amino-6(5H)-phenanthridinone, similar to its parent compound 6(5H)-phenanthridinone, is expected to have low solubility in aqueous solutions and some common organic solvents.[1] For optimal solubility, it is recommended to use dimethyl sulfoxide (DMSO).[1] For aqueous buffers, a stock solution in DMSO can be prepared and then diluted to the final concentration, ensuring the final DMSO concentration is compatible with your experimental system.
Q2: How should I store solutions of 2-amino-6(5H)-phenanthridinone?
A2: For short-term storage, solutions should be kept at 2-8°C and protected from light. For long-term storage, it is advisable to store aliquots of the stock solution at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.
Q3: What are the likely degradation pathways for 2-amino-6(5H)-phenanthridinone in solution?
A3: While specific degradation pathways for 2-amino-6(5H)-phenanthridinone are not extensively documented, similar heterocyclic compounds can be susceptible to hydrolysis, oxidation, and photolysis.[2][3] The lactam ring in the phenanthridinone structure may be susceptible to hydrolysis under strong acidic or basic conditions. The amino group and the aromatic rings could be prone to oxidation. Exposure to UV light may also induce degradation.
Q4: Is 2-amino-6(5H)-phenanthridinone sensitive to pH?
A4: Yes, compounds with lactam and amino functionalities are often pH-sensitive. Extreme pH values (highly acidic or basic) are likely to accelerate the hydrolysis of the lactam ring, leading to the degradation of the compound. It is recommended to maintain the pH of the solution within a neutral range (pH 6-8) for enhanced stability, unless the experimental design requires otherwise.
Q5: What is the role of 2-amino-6(5H)-phenanthridinone in signaling pathways?
A5: 2-amino-6(5H)-phenanthridinone belongs to the phenanthridinone class of molecules, which are known inhibitors of Poly(ADP-ribose) polymerase (PARP).[4][5][6] PARP enzymes are crucial for DNA repair mechanisms.[4] By inhibiting PARP, these compounds can prevent the repair of single-strand DNA breaks, which can then lead to the formation of double-strand breaks during DNA replication. In cancer cells with deficient homologous recombination repair pathways (e.g., those with BRCA1/2 mutations), this inhibition can lead to synthetic lethality and cell death.
Troubleshooting Guide
Issue 1: The compound precipitates out of my aqueous buffer.
-
Possible Cause: The concentration of 2-amino-6(5H)-phenanthridinone exceeds its solubility limit in the aqueous buffer, or the final concentration of the organic co-solvent (like DMSO) is too low.
-
Solution:
-
Ensure your final DMSO concentration is sufficient to maintain solubility, but still compatible with your assay (typically ≤ 1%).
-
Try preparing a more dilute stock solution in DMSO before adding it to the aqueous buffer.
-
Consider using a different co-solvent if your experimental system allows, such as ethanol, though solubility may be lower.[1]
-
Use sonication to aid dissolution, but be cautious of potential heating and degradation.
-
Issue 2: I am observing rapid degradation of the compound in my experiment.
-
Possible Cause: The experimental conditions are too harsh. This could be due to extreme pH, high temperature, exposure to light, or the presence of oxidizing agents in the medium.
-
Solution:
-
pH: Check the pH of your solution and adjust it to a neutral range if possible.
-
Temperature: Avoid high temperatures. If heating is necessary, minimize the duration.
-
Light: Protect your samples from light by using amber vials or covering them with aluminum foil.
-
Oxidation: If oxidative degradation is suspected, consider degassing your solvents or adding an antioxidant, if compatible with your experiment.
-
Issue 3: My analytical results (e.g., HPLC) are inconsistent between samples.
-
Possible Cause: This could be due to incomplete dissolution, degradation during sample preparation, or issues with the analytical method itself.
-
Solution:
-
Dissolution: Ensure the compound is fully dissolved before each experiment. Visually inspect for any particulate matter.
-
Sample Preparation: Standardize your sample preparation procedure. Minimize the time between sample preparation and analysis.
-
Analytical Method: Validate your analytical method to ensure it is stability-indicating. This involves demonstrating that the method can separate the intact drug from its degradation products.[7][8]
-
Experimental Protocols
Protocol: Forced Degradation Study of 2-amino-6(5H)-phenanthridinone
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of 2-amino-6(5H)-phenanthridinone under various stress conditions.[2][3][8][9]
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of 2-amino-6(5H)-phenanthridinone in DMSO.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place 1 mL of the stock solution in a clear vial and incubate at 60°C for 24 hours, protected from light.
-
Photolytic Degradation: Place 1 mL of the stock solution in a clear vial and expose it to a UV lamp (e.g., 254 nm) or a photostability chamber for 24 hours at room temperature. A control sample should be wrapped in aluminum foil to exclude light.
3. Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute the samples to a suitable concentration with an appropriate mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC-UV method.
4. HPLC-UV Method Parameters (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile and water with 0.1% formic acid (gradient elution may be required to separate degradation products).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 338 nm (based on the λmax of the parent compound 6(5H)-phenanthridinone)[1]
-
Injection Volume: 10 µL
Data Presentation
Table 1: Example Solubility of 2-amino-6(5H)-phenanthridinone in Various Solvents
| Solvent | Solubility at 25°C (mg/mL) |
| Water | < 0.1 |
| Phosphate Buffered Saline (pH 7.4) | < 0.1 |
| Ethanol | ~1.0 |
| Dimethyl Sulfoxide (DMSO) | > 25 |
Note: This is example data based on the properties of similar compounds.
Table 2: Example Summary of Forced Degradation Study of 2-amino-6(5H)-phenanthridinone
| Stress Condition | Incubation Time (hours) | % Degradation | Number of Degradation Products |
| 0.1 M HCl (60°C) | 24 | ~15% | 2 |
| 0.1 M NaOH (60°C) | 24 | ~25% | 3 |
| 3% H₂O₂ (RT) | 24 | ~10% | 1 |
| Heat (60°C) | 24 | ~5% | 1 |
| UV Light (254 nm, RT) | 24 | ~18% | 2 |
Note: This is example data and the actual degradation will depend on the specific experimental conditions.
Visualizations
Caption: Experimental workflow for the forced degradation study of 2-amino-6(5H)-phenanthridinone.
Caption: Simplified signaling pathway of PARP inhibition by 2-amino-6(5H)-phenanthridinone.
References
- 1. Page loading... [guidechem.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Making sure you're not a bot! [mspace.lib.umanitoba.ca]
- 5. 6(5H)-Phenanthridinone | C13H9NO | CID 1853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Effects of 6(5H)-phenanthridinone, an inhibitor of poly(ADP-ribose)polymerase-1 activity (PARP-1), on locomotor networks of the rat isolated spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. biopharminternational.com [biopharminternational.com]
- 9. biopharminternational.com [biopharminternational.com]
Troubleshooting low efficacy of 2-amino-6(5H)-phenanthridinone in assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low efficacy with 2-amino-6(5H)-phenanthridinone and related compounds in various assays.
Troubleshooting Guide
Low efficacy or inconsistent results with 2-amino-6(5H)-phenanthridinone can stem from various factors, from compound stability to assay conditions. This guide provides a systematic approach to identifying and resolving common issues.
Issue 1: Lower than Expected Potency or Complete Lack of Activity
If 2-amino-6(5H)-phenanthridinone is showing little to no effect in your assay, consider the following potential causes and solutions.
Potential Cause & Troubleshooting Steps
-
Compound Solubility and Stability: 6(5H)-phenanthridinone and its derivatives are often soluble in DMSO but have poor water solubility.[1][2][3][4]
-
Solution: Ensure the compound is fully dissolved in the stock solution. After dilution into aqueous assay buffers, visually inspect for any precipitation. Consider using a phase-contrast microscope to check for microprecipitates. The final DMSO concentration in the assay should be kept low (typically <1%) and consistent across all wells.[5]
-
-
Inaccurate Compound Concentration: Errors in weighing the compound or in serial dilutions can lead to a final concentration that is much lower than intended.
-
Solution: Re-weigh the compound and prepare a fresh stock solution. Use calibrated pipettes and perform serial dilutions carefully.
-
-
Assay Conditions Not Optimal for PARP Inhibition: The efficacy of PARP inhibitors is highly dependent on the specific assay conditions.
-
Enzyme Inactivity: The PARP enzyme itself may be inactive or have low activity.
-
Solution: Test the activity of the enzyme with a known, potent PARP inhibitor as a positive control.[7] Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles.
-
Issue 2: High Variability Between Replicate Wells
Inconsistent results across replicates can obscure the true effect of the compound.
Potential Cause & Troubleshooting Steps
-
Incomplete Dissolution of Compound: If the compound is not evenly distributed in the assay plate, it can lead to significant well-to-well variability.
-
Solution: After adding the compound to the assay plate, mix thoroughly by gentle shaking or pipetting.
-
-
Pipetting Errors: Inaccurate or inconsistent pipetting can introduce significant variability.
-
Solution: Use calibrated pipettes and ensure proper pipetting technique. For multi-well plates, consider using a multichannel pipette for more consistent additions.
-
-
Edge Effects in Multi-well Plates: Wells on the outer edges of a plate are more prone to evaporation, which can concentrate reactants and affect results.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile water or PBS to maintain a humid environment.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of 2-amino-6(5H)-phenanthridinone?
Q2: How should I prepare my stock solution of 2-amino-6(5H)-phenanthridinone?
A2: 6(5H)-phenanthridinone is soluble in DMSO at approximately 5 mg/mL.[1][2][3] It is insoluble in water.[1][2][3] We recommend preparing a high-concentration stock solution in 100% DMSO and then diluting it further in your assay medium. Ensure the final DMSO concentration in your assay does not exceed a level that affects cell viability or enzyme activity (typically below 1%).
Q3: What are some common assays where 2-amino-6(5H)-phenanthridinone is used?
A3: As a PARP inhibitor, this compound is frequently used in:
-
PARP enzymatic assays: To determine its direct inhibitory effect on PARP activity.
-
Cell viability/cytotoxicity assays (e.g., MTT, XTT): To assess its effect on cell proliferation, often in combination with DNA-damaging agents.[11][12][13][14]
-
Apoptosis assays (e.g., Caspase-3 activation): To determine if the compound induces programmed cell death.[15][16][17] PARP is a substrate of caspase-3, and its cleavage is a hallmark of apoptosis.[17]
Q4: My results suggest the compound is not entering the cells. What could be the issue?
A4: Poor cellular uptake can be a reason for low efficacy in cell-based assays. This can be due to the physicochemical properties of the compound or active efflux from the cells by transporters. If you suspect poor uptake, you could consider using a cell line with known differences in drug transporter expression or using techniques to measure intracellular compound concentration.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of 6(5H)-phenanthridinone against PARP1 and PARP2 from a study using a cell-based screen in yeast.
| Enzyme | EC50 (µM) |
| PARP1 | 10.2 |
| PARP2 | 36.3 |
| Data from Perkins, E., et al. (2001). Cancer Res. 61(10), 4175-4183. |
Experimental Protocols
General PARP Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of 2-amino-6(5H)-phenanthridinone against PARP enzymes.
Materials:
-
Purified, active PARP enzyme
-
Assay buffer (specific to the PARP enzyme)
-
NAD+ (substrate)
-
Activated DNA (for PARP1/2)
-
2-amino-6(5H)-phenanthridinone
-
Detection reagent (e.g., colorimetric or fluorescent substrate for PARP activity)
-
96-well assay plate
Procedure:
-
Prepare serial dilutions of 2-amino-6(5H)-phenanthridinone in assay buffer.
-
In a 96-well plate, add the PARP enzyme, activated DNA (if required), and the diluted compound.
-
Incubate for a pre-determined time at the optimal temperature for the enzyme.
-
Initiate the reaction by adding NAD+.
-
Incubate for the desired reaction time.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Read the plate on a suitable plate reader at the appropriate wavelength.
-
Calculate the percent inhibition and determine the IC50 value.
MTT Cell Viability Assay
This protocol is for assessing the effect of 2-amino-6(5H)-phenanthridinone on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
2-amino-6(5H)-phenanthridinone
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plate
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of 2-amino-6(5H)-phenanthridinone (and a vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT reagent to each well and incubate for 2-4 hours at 37°C.[12]
-
During this incubation, viable cells will reduce the yellow MTT to purple formazan crystals.[13]
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength between 550 and 600 nm.[13]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
Caption: PARP Inhibition by 2-amino-6(5H)-phenanthridinone in the DNA Damage Response.
Caption: Troubleshooting workflow for low efficacy of 2-amino-6(5H)-phenanthridinone.
References
- 1. 6(5H)-Phenanthridinone, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. chembk.com [chembk.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 6(5H)-Phenanthridone | 1015-89-0 [chemicalbook.com]
- 5. docs.abcam.com [docs.abcam.com]
- 6. PASTA: PARP activity screening and inhibitor testing assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. medkoo.com [medkoo.com]
- 9. caymanchem.com [caymanchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 14. broadpharm.com [broadpharm.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
Preventing Degradation of 2-Amino-6(5H)-phenanthridinone: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of 2-amino-6(5H)-phenanthridinone to prevent its degradation. By understanding the potential degradation pathways and implementing appropriate preventative measures, the integrity and reliability of experimental results can be ensured.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of 2-amino-6(5H)-phenanthridinone?
A1: The degradation of 2-amino-6(5H)-phenanthridinone is primarily influenced by three factors:
-
Oxidation: The aromatic amine group is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and certain metal ions. This can lead to the formation of colored impurities.
-
Hydrolysis: The lactam ring in the phenanthridinone structure can undergo hydrolysis, particularly under acidic or basic conditions, leading to ring-opening and loss of activity.
-
Photodegradation: As a fluorescent aromatic compound, 2-amino-6(5H)-phenanthridinone is susceptible to degradation upon exposure to light, especially UV and near-UV radiation.[1][2][3] This can result in the loss of fluorescence and the formation of various photoproducts.
Q2: What are the visual or analytical indicators of 2-amino-6(5H)-phenanthridinone degradation?
A2: Degradation can be indicated by:
-
Visual Changes: A noticeable change in the color of the solid compound, often to a yellowish or brownish hue, can suggest oxidative degradation.
-
Analytical Changes: When analyzed by techniques such as High-Performance Liquid Chromatography (HPLC), the appearance of new peaks or a decrease in the area of the main peak corresponding to 2-amino-6(5H)-phenanthridinone indicates the presence of degradation products. A decrease in fluorescence intensity can also be a sign of degradation.
Q3: What are the recommended long-term storage conditions for this compound?
A3: For optimal long-term stability, 2-amino-6(5H)-phenanthridinone should be stored in a tightly sealed, light-resistant container, preferably under an inert atmosphere (e.g., argon or nitrogen), and at a low temperature.
Q4: How should I handle the compound during experimental use to minimize degradation?
A4: To minimize degradation during use, it is advisable to:
-
Allow the container to warm to room temperature before opening to prevent moisture condensation.
-
Weigh out the required amount quickly and reseal the container promptly.
-
Prepare solutions fresh for each experiment whenever possible.
-
Protect solutions from light by using amber vials or wrapping containers in aluminum foil.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Discoloration of Solid Compound | Oxidation of the aromatic amine functional group. | Store the compound under an inert atmosphere (argon or nitrogen) and protect it from light. Ensure the container is tightly sealed. |
| Appearance of Extra Peaks in HPLC | Degradation due to hydrolysis, oxidation, or photolysis. | Review storage and handling procedures. Conduct a forced degradation study to identify the nature of the degradants and optimize storage conditions. |
| Loss of Fluorescence in Solution | Photodegradation from exposure to ambient or experimental light sources. | Prepare solutions fresh and store them in light-protecting (amber) containers. Minimize exposure to light during experiments. |
| Inconsistent Experimental Results | Partial degradation of the stock solution or solid compound. | Discard old stock solutions and prepare fresh ones from a properly stored solid sample. Re-evaluate storage conditions for both solid and solution forms. |
Recommended Storage Conditions
To ensure the long-term stability of 2-amino-6(5H)-phenanthridinone, the following storage conditions are recommended. These are based on general principles for storing aromatic amines and fluorescent compounds.
| Parameter | Solid Compound | In Solution (e.g., in DMSO) |
| Temperature | -20°C for long-term storage. 4°C for short-term. | -20°C for long-term storage. 4°C for short-term (days). |
| Atmosphere | Inert gas (Argon or Nitrogen) is highly recommended. | Store under an inert atmosphere if possible, especially for long-term storage. |
| Light | Store in an amber, light-resistant container. | Store in amber vials or wrap clear vials in aluminum foil. |
| Container | Tightly sealed glass vial. | Tightly sealed vial with a PTFE-lined cap. |
| Humidity | Store in a desiccator or with a desiccant. | Ensure the solvent is anhydrous if the compound is sensitive to hydrolysis. |
Experimental Protocols
Protocol for Forced Degradation Study
A forced degradation study is essential to understand the stability of 2-amino-6(5H)-phenanthridinone and to develop a stability-indicating analytical method.[4][5][6][7]
Objective: To identify potential degradation products and pathways for 2-amino-6(5H)-phenanthridinone under various stress conditions.
Materials:
-
2-amino-6(5H)-phenanthridinone
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Phosphate buffer (pH 7.4)
-
HPLC system with a UV or photodiode array (PDA) detector and a C18 column
-
LC-MS system for identification of degradation products
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of 2-amino-6(5H)-phenanthridinone at a concentration of 1 mg/mL in a suitable solvent (e.g., a small amount of DMSO followed by dilution with methanol or acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.[4]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.[4]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.[4]
-
Thermal Degradation: Keep 1 mL of the stock solution at 60°C for 48 hours, protected from light.
-
Photodegradation: Expose 1 mL of the stock solution in a transparent vial to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[1][2][3][8][9] A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 12, 24, 48 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute the samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze the samples by a stability-indicating HPLC method.
-
Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating 2-amino-6(5H)-phenanthridinone from its potential degradation products.[10][11][12][13]
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a low percentage of B and gradually increase to elute more hydrophobic compounds. A typical starting gradient could be 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Monitor at the λmax of 2-amino-6(5H)-phenanthridinone and also at other wavelengths using a PDA detector to detect degradants with different chromophores.
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
The method should be optimized to achieve good resolution between the parent compound and all degradation peaks. The peak purity of the parent compound should be assessed using a PDA detector to ensure no co-eluting peaks.
Visualizations
Caption: Inferred degradation pathways for 2-amino-6(5H)-phenanthridinone.
Caption: Workflow for a forced degradation study.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. 3 Important Photostability Testing Factors [sampled.com]
- 4. ijrpp.com [ijrpp.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. rdlaboratories.com [rdlaboratories.com]
- 9. slideshare.net [slideshare.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. scispace.com [scispace.com]
- 12. ijtsrd.com [ijtsrd.com]
- 13. ijtsrd.com [ijtsrd.com]
Technical Support Center: Functionalization of 2-amino-6(5H)-phenanthridinone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the protocol for the functionalization of 2-amino-6(5H)-phenanthridinone.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges encountered during the functionalization of the 2-amino group on the 6(5H)-phenanthridinone scaffold?
A1: Researchers may face several challenges, including:
-
Low reactivity of the amino group: The electron-withdrawing nature of the phenanthridinone core can decrease the nucleophilicity of the 2-amino group, making reactions sluggish.
-
Poor solubility: The planar, aromatic structure of 2-amino-6(5H)-phenanthridinone and its derivatives often leads to poor solubility in common organic solvents, complicating reaction setup and purification.[1]
-
Side product formation: Over-acylation, -sulfonylation, or -alkylation can occur, leading to di-substituted products. Additionally, reactions at the lactam nitrogen (N5) are possible under certain conditions.
-
Difficult purification: The low solubility and potential for closely related side products can make purification by standard column chromatography challenging.
Q2: What are suitable protecting groups for the 2-amino group of 6(5H)-phenanthridinone?
A2: The choice of protecting group is critical to prevent unwanted side reactions. Common protecting groups for aromatic amines that can be employed include:
-
tert-Butoxycarbonyl (Boc): This is a widely used protecting group that can be introduced using di-tert-butyl dicarbonate (Boc)₂O and a base. It is stable to many reaction conditions and can be removed with a strong acid, such as trifluoroacetic acid (TFA).
-
Fluorenylmethyloxycarbonyl (Fmoc): This protecting group is stable under acidic conditions and is cleaved by a base, typically piperidine in DMF. This offers an orthogonal protection strategy to the Boc group.
Q3: How can I improve the solubility of 2-amino-6(5H)-phenanthridinone for a reaction?
A3: To address solubility issues, consider the following:
-
Solvent selection: Highly polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are often required.[1]
-
Heating: Gently heating the reaction mixture can help to dissolve the starting material.
-
Sonication: Using an ultrasonic bath can aid in the dissolution of suspended solids.
-
Salt formation: In some cases, converting the amine to a more soluble salt form prior to the reaction (and then neutralizing in situ) can be a useful strategy, though this is dependent on the specific reaction.
Troubleshooting Guides
Troubleshooting Incomplete Acylation Reactions
| Problem | Possible Cause | Suggested Solution |
| Low or no conversion of starting material | Insufficiently activated acylating agent. | Add a catalytic amount of a stronger activating agent like 4-dimethylaminopyridine (DMAP). |
| Low reaction temperature. | Increase the reaction temperature, monitoring for potential side product formation. | |
| Steric hindrance from a bulky acylating agent. | Switch to a less sterically hindered acylating agent or use a more reactive derivative (e.g., acyl chloride instead of anhydride). | |
| Formation of di-acylated product | Excess acylating agent. | Use a stoichiometric amount (1.0-1.1 equivalents) of the acylating agent. |
| Prolonged reaction time or high temperature. | Monitor the reaction closely by TLC or LC-MS and stop it once the mono-acylated product is maximized. | |
| Hydrolysis of the acylating agent | Presence of water in the reaction. | Ensure all glassware is oven-dried and use anhydrous solvents. |
Troubleshooting Sulfonylation Reactions
| Problem | Possible Cause | Suggested Solution |
| Reaction is sluggish or does not proceed | Weak base. | Use a stronger, non-nucleophilic base such as triethylamine or pyridine. |
| Poor solubility of the starting material. | Use a co-solvent system (e.g., DCM/DMF) or a higher reaction temperature. | |
| Significant formation of the di-sulfonylated product | Excess sulfonyl chloride. | Add the sulfonyl chloride dropwise to the reaction mixture to maintain a low concentration. |
| High reactivity of the mono-sulfonylated product. | Consider using a protecting group strategy if selective mono-sulfonylation is not achievable. | |
| Degradation of starting material | Harsh reaction conditions. | Perform the reaction at a lower temperature and monitor for decomposition. |
Experimental Protocols
Detailed Protocol for Acylation of 2-amino-6(5H)-phenanthridinone with Acetic Anhydride
This protocol is a representative example for the N-acetylation of 2-amino-6(5H)-phenanthridinone.
Materials:
-
2-amino-6(5H)-phenanthridinone
-
Acetic anhydride
-
Pyridine (anhydrous)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-amino-6(5H)-phenanthridinone (1.0 eq) in anhydrous DCM.
-
Add anhydrous pyridine (2.0 eq) and a catalytic amount of DMAP (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred suspension.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired 2-acetamido-6(5H)-phenanthridinone.[2][3]
Data Presentation
Table 1: Representative Conditions for Acylation of 2-amino-6(5H)-phenanthridinone
| Acylating Agent | Base | Catalyst | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Acetic Anhydride | Pyridine | DMAP | DCM | 0 to RT | 2-4 | 85-95 |
| Benzoyl Chloride | Triethylamine | None | THF | 0 to RT | 3-6 | 80-90 |
| Acetyl Chloride | Pyridine | None | DCM | 0 | 1-2 | 90-98 |
Note: Yields are estimates based on similar reactions and may vary depending on the specific substrate and reaction scale.
Visualizations
Caption: PARP1 signaling pathway and inhibition by 2-amino-6(5H)-phenanthridinone derivatives.
Caption: Experimental workflow for the functionalization of 2-amino-6(5H)-phenanthridinone.
Caption: Troubleshooting logic for functionalization reactions.
References
- 1. Page loading... [guidechem.com]
- 2. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Preparative high-performance liquid chromatography for the purification of natural acylated anthocyanins from red radish (Raphanus sativus L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
Challenges in the scale-up synthesis of phenanthridinone compounds
Welcome to the technical support center for the synthesis of phenanthridinone compounds. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during experimental work and scale-up operations.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing phenanthridinones? A1: Phenanthridinones are important heterocyclic frameworks found in many natural products and pharmaceuticals.[1][2] Common synthetic strategies include palladium-catalyzed reactions, such as C-H activation, annulation of benzynes, and cross-coupling reactions.[3][4][5] Other methods involve transition-metal-free approaches, mechanochemical synthesis, and photocatalyzed reactions.[1][6][7]
Q2: Why are palladium-catalyzed methods so prevalent for this synthesis? A2: Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of organic molecules on both laboratory and industrial scales.[8] These methods are highly versatile and efficient for forming the necessary C-C and C-N bonds to construct the phenanthridinone scaffold, often with good yields and tolerance for various functional groups.[1][4]
Q3: What are the primary challenges when scaling up phenanthridinone synthesis from the lab bench to a pilot plant? A3: Key challenges include non-linear changes in reaction kinetics, fluid dynamics, and thermodynamics.[9] Heat and mass transfer inefficiencies become critical at larger scales, potentially leading to temperature gradients and localized hotspots.[10] Impurity profiles can also change, as minor byproducts at a small scale may become significant upon scale-up.[10] Furthermore, the cost and availability of reagents, particularly palladium catalysts and specialized ligands, become major considerations.
Q4: Are there more environmentally friendly or "green" approaches to phenanthridinone synthesis? A4: Yes, research is moving towards more sustainable methods. Mechanochemical synthesis, for example, offers a solvent-free approach with minimal purification and fewer byproducts.[6][7] Additionally, developing transition-metal-free reactions or using photocatalysis with visible light are active areas of research to reduce reliance on heavy metals and harsh conditions.[1]
Troubleshooting Guide
Problem 1: My reaction yield is significantly lower upon scale-up. What are the likely causes?
Answer: Low yield on a larger scale can stem from several factors that are less pronounced in a lab setting:
-
Inefficient Mixing: Inadequate agitation in large reactors can lead to poor mixing of reagents, catalysts, and bases, resulting in incomplete reactions.
-
Poor Heat Transfer: Exothermic reactions that are easily managed in a small flask can overheat in a large reactor due to a lower surface-area-to-volume ratio. This can cause degradation of starting materials, products, or the catalyst.
-
Catalyst Deactivation: The catalyst may be sensitive to trace impurities in lower-grade bulk starting materials or solvents. On a larger scale, the absolute amount of these impurities increases, potentially poisoning the catalyst.
-
Kinetic Changes: Complicated kinetics, especially in heterogeneous reactions (e.g., with solid bases), can become problematic during scale-up.[11]
Problem 2: I am observing a significant amount of an unexpected byproduct, particularly a triphenylene derivative. What is happening?
Answer: The formation of triphenylene is a known side reaction in syntheses that proceed through an aryne intermediate, which can be generated from precursors like 2-bromobenzoic acid in the presence of a palladium catalyst.[4] The generated aryne can undergo a rapid trimerization reaction to yield triphenylenes, competing with the desired annulation reaction.[4] To mitigate this, reaction conditions such as temperature, catalyst, and ligand choice must be carefully optimized.[4]
Problem 3: The purification of my phenanthridinone product is difficult at a larger scale. What can I do?
Answer: Purification is a common bottleneck in scale-up.
-
Column Chromatography: While effective at the lab scale, silica gel chromatography can be costly and generate significant solvent waste at industrial scales. Consider optimizing the reaction to minimize impurities, which may allow for purification by crystallization or trituration instead.
-
Emulsion Formation: During aqueous workup, emulsions can form, especially when using certain solvents and bases.[5] This complicates phase separation. Performing a solvent swap or adding brine can help break these emulsions.
-
Continuous Purification: For continuous flow synthesis, inline purification techniques like automated liquid chromatography systems can be employed, though they may become the rate-limiting step.[12]
Problem 4: How do I choose the right catalyst and ligand for my palladium-catalyzed synthesis?
Answer: The choice of catalyst and ligand is critical and often substrate-dependent.
-
Catalyst Source: Common palladium sources include Pd(OAc)₂ and Pd₂(dba)₃.[13]
-
Ligand Selection: The ligand stabilizes the palladium center and facilitates key steps like oxidative addition and reductive elimination. The design and implementation of novel ancillary ligands have played a crucial role in advancing cross-coupling reactions.[8][13] For challenging transformations, electron-rich and bulky phosphine ligands are often employed.
-
High-Throughput Experimentation (HTE): To optimize conditions efficiently, HTE techniques can be used to screen a wide array of catalysts, ligands, bases, and solvents in parallel using multi-well plates.[13]
Data Presentation
Table 1: Comparison of Reaction Conditions for Palladium-Catalyzed Phenanthridinone Synthesis
| Method | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd-Catalyzed Annulation | Pd(OAc)₂ (10) | PPh₃ (20) | Cs₂CO₃ | DMF | 120 | 10 | 59-88 | [4] |
| Annulation of Benzyne | Pd(OAc)₂ (5) | dppm (10) | Na₂CO₃, CsF | Toluene/ACN | 110 | 24 | 56 | [5] |
| Pd/Norbornene Catalysis | Pd(OAc)₂ (5) | Norbornene (20) | K₂CO₃ | Dioxane | 110 | 24 | 60-80 | [1] |
| Phosphine-Free Pd Catalysis | Pd(OAc)₂ (5) | - | K₂CO₃ | DMAc | 130 | 12 | up to 95 | [6] |
Abbreviations: ACN: Acetonitrile, dppm: bis(diphenylphosphino)methane, DMAc: N,N-dimethylacetamide, DMF: N,N-dimethylformamide.
Table 2: Lab Scale vs. Gram Scale Synthesis via Pd-Catalyzed Annulation
| Scale | Starting Material (1) | Starting Material (2) | Pd(OAc)₂ | PPh₃ | Cs₂CO₃ | Solvent (DMF) | Yield | Reference |
| Lab Scale | 0.50 mmol | 0.60 mmol | 0.05 mmol | 0.10 mmol | 1.0 mmol | 5.0 mL | 75% | [4] |
| Gram Scale | 1.0 mmol | 1.2 mmol | 0.10 mmol | 0.20 mmol | 2.0 mmol | 10.0 mL | 75% | [4] |
Note: Data is based on reported reaction conditions which were successfully performed on a 1 mmol scale, demonstrating scalability.[4]
Experimental Protocols
General Protocol for Palladium-Catalyzed Annulation Synthesis of Phenanthridinones
This protocol is a representative example based on common literature procedures.[4][5]
1. Reaction Setup:
-
To a dry Schlenk tube or round-bottomed flask equipped with a magnetic stir bar and reflux condenser, add the 2-bromobenzamide starting material (1.0 equiv), 2-bromobenzoic acid (1.5 equiv), Palladium(II) acetate (Pd(OAc)₂, 0.10 equiv), and triphenylphosphine (PPh₃, 0.20 equiv).
-
Add cesium carbonate (Cs₂CO₃, 1.0 equiv) as the base.
-
Seal the vessel with a septum, and purge the system with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes.
2. Solvent and Reagent Addition:
-
Under the inert atmosphere, add anhydrous N,N-dimethylformamide (DMF) via cannula or syringe. The typical concentration is around 0.1 M with respect to the limiting reagent.
-
Ensure the mixture is stirring to create a uniform suspension.
3. Reaction Execution:
-
Place the reaction vessel in a preheated oil bath at 120 °C.
-
Allow the reaction to stir vigorously for approximately 10-12 hours.
-
Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
4. Workup and Extraction:
-
Once the reaction is complete, remove the vessel from the oil bath and allow it to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the DMF.
-
Take up the resulting residue in a suitable organic solvent, such as ethyl acetate.
-
Wash the organic layer sequentially with water and brine to remove inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
5. Purification:
-
Purify the crude product by flash column chromatography on silica gel.[4]
-
A typical eluent system is a gradient of petroleum ether/ethyl acetate (e.g., starting from 30:1).[4]
-
Combine the fractions containing the pure product and concentrate under reduced pressure to afford the final phenanthridinone compound.
Visualizations
Caption: General experimental workflow for phenanthridinone synthesis.
Caption: Troubleshooting logic for low yield in scale-up synthesis.
Caption: Phenanthridinone as a PARP inhibitor in DNA repair pathways.
References
- 1. Synthetic Strategies in the Preparation of Phenanthridinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Strategies in the Preparation of Phenanthridinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. orgsyn.org [orgsyn.org]
- 6. mdpi.com [mdpi.com]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Synthesis on Scale: Process Chemistry in the Pharmaceutical Industry — Princeton - American Chemical Society [princeton-acs.org]
- 11. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 12. beilstein-journals.org [beilstein-journals.org]
- 13. Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Palladium-Catalyzed Amination of Phenanthridinone
Welcome to the technical support center for the palladium-catalyzed amination of phenanthridinone. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their reactions and minimize the formation of common byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in the palladium-catalyzed amination of halo-phenanthridinones?
A1: The most frequently encountered byproducts are:
-
Hydrodehalogenation Product: The halogen on the phenanthridinone is replaced by a hydrogen atom (Ar-X → Ar-H). This is often a major byproduct and can arise from several mechanisms, including β-hydride elimination or the presence of water or other proton sources.[1][2][3]
-
Diaryl- or Triarylamine: If a primary amine (R-NH₂) is used, a second amination can occur on the product, leading to Ar₂NH or Ar₃N, especially with less sterically hindered ligands.[4][5]
-
Phenol/Hydroxylated Product: In the presence of water or hydroxide ions, a competing C-O bond formation can occur, leading to the corresponding phenanthridinol. This is particularly relevant when using hydroxide bases.[4][5][6]
-
Homocoupling Product: Dimerization of the phenanthridinone starting material (Ar-Ar) can sometimes be observed.[7]
-
Degradation of Ligands: Phosphine ligands can be oxidized to phosphine oxides, which can reduce catalytic activity.
Q2: How does the choice of ligand impact byproduct formation?
A2: The ligand is arguably the most critical component for controlling selectivity and minimizing byproducts.
-
Steric Bulk: Sterically hindered, electron-rich phosphine ligands (e.g., biarylphosphines like XPhos, RuPhos, or BrettPhos) are generally preferred. The bulkiness of the ligand facilitates the final C-N reductive elimination step, which is often turnover-limiting, and can outcompete side reactions like β-hydride elimination.[3][4][8] Bulky ligands are also crucial for suppressing the formation of diarylamine side products when using primary amines.[4]
-
Chelation: Bidentate ligands like BINAP can be effective but may be less prone to undesirable side reactions compared to some monodentate phosphines.[9]
-
Specialized Ligands: For challenging substrates or specific side reactions, specialized ligands have been developed. For instance, KPhos has been shown to suppress phenol formation when using aqueous ammonia and hydroxide bases.[4][5][6]
Q3: Which palladium precursor is best for this reaction?
Q4: What is the role of the base, and how does it affect the reaction?
A4: The base is required to deprotonate the amine, forming the palladium-amido complex necessary for reductive elimination.
-
Strong Bases (e.g., NaOt-Bu, KOt-Bu, LHMDS): These are most common and promote high reaction rates, often allowing for lower temperatures and catalyst loadings.[12] However, they are not compatible with base-sensitive functional groups (e.g., esters, enolizable ketones).[9][12]
-
Weaker Bases (e.g., Cs₂CO₃, K₃PO₄, K₂CO₃): These are used for substrates with sensitive functional groups. Reactions with weaker bases typically require higher temperatures or longer reaction times to achieve full conversion.[13]
-
Impact on Byproducts: The choice of base can influence side reactions. For instance, strong bases may accelerate hydrodehalogenation.[2] Using hydroxide bases can lead to the formation of unwanted phenol byproducts.[4][5]
Troubleshooting Guide
This guide addresses common issues encountered during the palladium-catalyzed amination of phenanthridinone.
| Problem | Possible Causes | Recommended Solutions |
| 1. Low or No Conversion of Starting Material | 1. Inactive Catalyst: The Pd(0) active species is not forming efficiently or has decomposed. Oxygen can deactivate the catalyst. | • Use a pre-formed catalyst (e.g., XPhos Pd G4) for more reliable activation.[11]• Ensure all reagents and solvents are thoroughly deoxygenated (e.g., by sparging with argon or nitrogen).• Check the quality and age of the palladium source and ligands. |
| 2. Insufficiently Strong Base: The chosen base is not strong enough to deprotonate the amine under the reaction conditions. | • Switch to a stronger base, such as NaOt-Bu or LHMDS, if your substrate is compatible.[12]• Increase the reaction temperature. | |
| 3. Poor Substrate Reactivity: Aryl chlorides are significantly less reactive than aryl bromides or iodides. | • For aryl chlorides, use specialized, highly active catalyst systems (e.g., those with bulky biarylphosphine ligands like XPhos or RuPhos).[10]• If possible, switch the substrate to the corresponding aryl bromide or iodide. | |
| 2. Significant Hydrodehalogenation Byproduct | 1. Presence of Water or Protic Solvents: Water or alcohol solvents can act as a proton source, leading to hydrodehalogenation.[1][14] | • Use rigorously dried, anhydrous solvents (e.g., toluene, dioxane).• Dry all reagents thoroughly before use. |
| 2. Unfavorable Reaction Kinetics: The rate of hydrodehalogenation is competitive with the desired C-N coupling. This can be influenced by the ligand and base. | • Screen different bulky phosphine ligands; some are better at promoting reductive elimination over side reactions.• Lowering the reaction temperature may disfavor the dehalogenation pathway.[11]• Avoid excessively strong bases or screen alternatives (e.g., switch from NaOt-Bu to Cs₂CO₃). | |
| 3. β-Hydride Elimination Pathway: An alternative mechanism for hydrodehalogenation, competing with reductive elimination.[3] | • Use a ligand with high steric bulk around the palladium center to sterically disfavor the conformation required for β-hydride elimination. | |
| 3. Formation of Phenol Byproduct | 1. Reaction with Hydroxide/Water: The aryl halide is reacting with hydroxide ions or water instead of the amine. | • This is common when using bases like KOH or NaOH. Switch to a non-hydroxide base like NaOt-Bu or K₂CO₃.[4][5]• Use rigorously anhydrous conditions to minimize water content. |
| 2. Slow C-N Coupling: If the desired amination is slow, the competing C-O coupling pathway can become significant. | • Optimize the catalyst system (ligand, Pd source) to accelerate the C-N coupling rate. The use of specialized ligands like KPhos can suppress hydroxylation.[6] | |
| 4. Incomplete Reaction / Stalling | 1. Catalyst Decomposition: The active catalyst is degrading over the course of the reaction. | • Use a more robust pre-catalyst.• Lower the reaction temperature if thermal decomposition is suspected.• Ensure the ligand-to-palladium ratio is optimal (typically 1.5:1 to 2:1 for monodentate ligands). |
| 2. Product Inhibition: The product may coordinate to the palladium center, slowing down or stopping the catalytic cycle. | • This is a complex issue that may require screening different ligand systems to find one less susceptible to inhibition.[15] |
Visual Guides & Workflows
General Reaction and Key Byproduct Pathway
Caption: Catalytic cycle for amination and the competing hydrodehalogenation pathway.
Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting common amination issues.
General Experimental Protocol
This protocol provides a starting point for the amination of a bromo-phenanthridinone. Note: All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Materials:
-
Bromo-phenanthridinone (1.0 equiv)
-
Amine (1.2–1.5 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 1–2 mol%)
-
Ligand (if not using a precatalyst, e.g., XPhos, 2–4 mol%)
-
Base (e.g., NaOt-Bu, 1.5–2.0 equiv)
-
Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane, ~0.1 M concentration)
Procedure:
-
To a dry reaction vessel (e.g., a Schlenk tube or oven-dried flask) equipped with a magnetic stir bar, add the bromo-phenanthridinone, the palladium precatalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the anhydrous, deoxygenated solvent via syringe.
-
Add the amine coupling partner (if liquid, add via syringe; if solid, add along with the other solids in Step 1).
-
Seal the vessel and place it in a preheated oil bath at the desired temperature (typically 80–110 °C).
-
Stir the reaction mixture vigorously for the specified time (monitor by TLC or LCMS, typically 4–24 hours).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Filter the mixture through a pad of celite to remove inorganic salts and palladium residues. Wash the pad with additional solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired N-substituted phenanthridinone.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development [organic-chemistry.org]
- 7. organic chemistry - Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. Scope and limitations of the Pd/BINAP-catalyzed amination of aryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. reddit.com [reddit.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cris.iucc.ac.il [cris.iucc.ac.il]
- 15. uwindsor.ca [uwindsor.ca]
Validation & Comparative
Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of Amino-Substituted Phenanthridinones
A deep dive into the structure-activity relationship (SAR) of amino-substituted phenanthridinones reveals critical insights for the rational design of potent enzyme inhibitors and anticancer agents. This guide provides a comparative analysis of these compounds, supported by experimental data and detailed protocols, to aid researchers and drug development professionals in navigating this promising chemical space.
Phenanthridinones, a class of heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their diverse biological activities. The strategic placement of amino substituents on the phenanthridinone scaffold has proven to be a powerful approach to modulate their pharmacological properties, leading to the development of potent inhibitors of enzymes such as poly(ADP-ribose) polymerase (PARP) and compounds with significant cytotoxic effects against various cancer cell lines. This guide synthesizes key findings on the SAR of amino-substituted phenanthridinones, offering a valuable resource for the design of next-generation therapeutics.
Comparative Analysis of Biological Activity
The biological activity of amino-substituted phenanthridinones is profoundly influenced by the position, nature, and substitution pattern of the amino group on the core structure. The following tables summarize the quantitative data from various studies, highlighting the impact of these structural modifications on their inhibitory and cytotoxic potency.
Table 1: Structure-Activity Relationship of Amino-Substituted Phenanthridinones as PARP-1 Inhibitors
| Compound ID | Substitution Position | R Group on Amino Substituent | PARP-1 IC50 (nM) | Reference |
| PJ34 | - | - | Moderate Potency | [1] |
| 1b | 2 | Unspecified | 10 | [2] |
| Generic | 1, 3, 4, 8, or 10 | Various | Potent Inhibition | [2] |
| Scaffold 1 | Nicotinamide & Phosphate Binding Sites | Hydroxyl arm | ~10-fold more potent than PJ34 | [1] |
| Scaffold 2 | Nicotinamide & Adenine Binding Sites | Warheads | ~10-fold more potent than PJ34 | [1] |
Note: This table is a representative summary. Specific IC50 values for a wider range of compounds would be populated from full-text articles.
The data indicates that substitutions at various positions on the phenanthridinone ring can lead to potent PARP-1 inhibition.[2] Notably, compound 1b demonstrated a low nanomolar IC50 value, highlighting the potential of this scaffold.[2] Computational studies have further guided the design of novel inhibitors that interact with key amino acid residues in the PARP enzyme, resulting in compounds with potency comparable to the benchmark inhibitor olaparib.[1]
Table 2: Cytotoxicity of Amino-Substituted Phenanthridinones in Cancer Cell Lines
| Compound Series | Substitution Pattern | Cell Line(s) | Cytotoxicity (e.g., IC50, GI50) | Target/Mechanism | Reference |
| Benzo[c]phenanthridine derivatives | 6-[(dimethylamino)alkyl]amino side chain | L1210, Calc 18 | Correlation with topoisomerase poisoning | Topoisomerase I and II inhibitors | [3] |
| Phenanthridine-based Bcl-XL inhibitors | Analogues of chelerythrine and sanguinarine | - | Potent IC50 values | Bcl-XL inhibition | [4] |
| Imidazoacridinones | 5-amino-substituted with OH, OCH3, etc. | P388 leukemia | Potent in vivo activity | - | [5] |
| Bis(substituted aminoalkylamino)anthraquinones | Varied aminoalkylamino side chains | P-388 leukemia, B-16 melanoma | High in vivo efficacy (T/C values) | - | [6] |
Note: This table provides a qualitative comparison based on the available abstracts. A comprehensive guide would include specific IC50 values for each compound against various cell lines.
The cytotoxic properties of amino-substituted phenanthridinones are linked to their ability to act as topoisomerase poisons and Bcl-XL inhibitors.[3][4] The nature and position of the amino side chain are critical for antineoplastic activity.[6] For instance, 8-hydroxy-substituted imidazoacridinones have demonstrated potent in vivo activity against murine leukemia.[5]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of SAR data, detailed experimental protocols are essential. The following are generalized methodologies for key assays cited in the literature.
PARP-1 Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of PARP-1.
Materials:
-
Recombinant human PARP-1 enzyme
-
Histones (as a substrate for poly(ADP-ribosyl)ation)
-
Biotinylated NAD+
-
Streptavidin-coated plates
-
Anti-PAR antibody conjugated to a reporter enzyme (e.g., HRP)
-
Substrate for the reporter enzyme (e.g., TMB)
-
Test compounds and reference inhibitors (e.g., Olaparib, PJ34)
Procedure:
-
Histones are coated onto the wells of a microplate.
-
A reaction mixture containing PARP-1 enzyme, activated DNA, and the test compound at various concentrations is added to the wells.
-
The enzymatic reaction is initiated by the addition of biotinylated NAD+.
-
The plate is incubated to allow for the poly(ADP-ribosyl)ation of histones.
-
After incubation, the plate is washed to remove unbound reagents.
-
The amount of incorporated biotinylated PAR is detected by adding streptavidin-HRP conjugate, followed by a colorimetric substrate.
-
The absorbance is measured using a plate reader.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Cell Viability/Cytotoxicity Assay (e.g., MTT or Resazurin Assay)
This assay determines the effect of a compound on the viability or proliferation of cancer cells.
Materials:
-
Cancer cell lines (e.g., L1210, MCF-7)
-
Cell culture medium and supplements
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin sodium salt
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Test compounds
-
96-well plates
Procedure:
-
Cells are seeded into 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the MTT or resazurin reagent is added to each well.
-
The plates are incubated for a further 2-4 hours to allow for the conversion of the reagent by viable cells into a colored formazan product (MTT) or a fluorescent resorufin product (resazurin).
-
If using MTT, a solubilization solution is added to dissolve the formazan crystals.
-
The absorbance (for MTT) or fluorescence (for resazurin) is measured using a plate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows relevant to the study of amino-substituted phenanthridinones.
Caption: PARP-1 inhibition and synthetic lethality pathway.
Caption: Experimental workflow for SAR studies.
References
- 1. Making sure you're not a bot! [mspace.lib.umanitoba.ca]
- 2. Synthesis of substituted 5[H]phenanthridin-6-ones as potent poly(ADP-ribose)polymerase-1 (PARP1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of new 6-amino-substituted benzo[c]phenanthridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship studies of phenanthridine-based Bcl-XL inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship for antineoplastic imidazoacridinones: synthesis and antileukemic activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antineoplastic agents. Structure-activity relationship study of bis(substituted aminoalkylamino)anthraquinones - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anticancer Potential of 2-amino-6(5H)-phenanthridinone: A Comparative Guide to PARP Inhibitor Efficacy in Xenograft Models
For Immediate Distribution to the Research Community
This guide provides a comparative framework for validating the anticancer effects of 2-amino-6(5H)-phenanthridinone, a known inhibitor of poly(ADP-ribose) polymerase (PARP), in xenograft models.[1] In the absence of direct in vivo xenograft data for this specific compound, this document leverages its established mechanism of action to draw parallels with clinically approved and extensively studied PARP inhibitors. By presenting experimental data and detailed protocols from xenograft studies of compounds with a similar molecular target, researchers can effectively design and contextualize preclinical studies for 2-amino-6(5H)-phenanthridinone.
The Central Role of PARP Inhibition in Cancer Therapy
Poly(ADP-ribose) polymerases (PARPs), particularly PARP1 and PARP2, are crucial enzymes in the cellular response to DNA damage. They are key players in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[2][3] When PARP is inhibited, these SSBs are not efficiently repaired. During DNA replication, an unrepaired SSB can lead to the collapse of the replication fork, resulting in a more lethal DNA double-strand break (DSB).[3][4]
In healthy cells, these DSBs can be effectively repaired by the homologous recombination (HR) pathway. However, many cancers, particularly those with mutations in the BRCA1 or BRCA2 genes, have a deficient HR pathway.[5] The inhibition of PARP in these HR-deficient cancer cells leads to an accumulation of unrepaired DSBs, genomic instability, and ultimately, cell death.[4] This concept, known as synthetic lethality, is the foundational principle behind the use of PARP inhibitors as targeted cancer therapies.[6]
The following diagram illustrates the signaling pathway of PARP-mediated DNA repair and the mechanism of action for PARP inhibitors.
References
- 1. Effects of 6(5H)-phenanthridinone, an inhibitor of poly(ADP-ribose)polymerase-1 activity (PARP-1), on locomotor networks of the rat isolated spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. google.com [google.com]
- 5. Targeting DNA repair for cancer treatment: Lessons from PARP inhibitor trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-amino-6(5H)-phenanthridinone and its Parent Compound, 6(5H)-phenanthridinone, as PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the poly (ADP-ribose) polymerase (PARP) inhibitor 2-amino-6(5H)-phenanthridinone and its parent compound, 6(5H)-phenanthridinone. While direct comparative quantitative data for the 2-amino derivative is not extensively available in peer-reviewed literature, this guide synthesizes existing data on the parent compound and related structures to provide a comprehensive overview for research and drug development purposes.
Introduction
The phenanthridinone scaffold is a well-established pharmacophore in the development of inhibitors for poly (ADP-ribose) polymerase (PARP), a family of enzymes critical for DNA repair.[1] Inhibition of PARP, particularly PARP1 and PARP2, has emerged as a successful therapeutic strategy in oncology, especially for cancers harboring mutations in BRCA1 and BRCA2 genes, leveraging the principle of synthetic lethality.[2][3] 6(5H)-phenanthridinone is a foundational molecule in this class and has been identified as an inhibitor of both PARP1 and PARP2. Its derivatives are actively being explored to enhance potency and selectivity. This guide focuses on the introduction of an amino group at the 2-position of the phenanthridinone core, a modification anticipated to influence the compound's biological activity. While specific IC50 values for 2-amino-6(5H)-phenanthridinone are not readily found in the public domain, the potent activity of other 2-substituted phenanthridinones, such as 2-nitro-6(5H)-phenanthridinone, suggests that this position is crucial for interaction with the PARP active site.[1] This analysis will, therefore, present the known data for the parent compound and provide the necessary experimental framework to conduct a direct comparison.
Chemical Structures
| Compound | Chemical Structure |
| 6(5H)-phenanthridinone | NH=O |
| 2-amino-6(5H)-phenanthridinone | NH=OH2N |
Comparative Biological Activity
The primary biological activity of interest for these compounds is the inhibition of PARP enzymes.
PARP Inhibition
6(5H)-phenanthridinone has been shown to inhibit PARP1 and PARP2. The reported inhibitory concentrations vary across different assay platforms.
| Compound | Target | Assay Type | IC50 / EC50 | Reference |
| 6(5H)-phenanthridinone | PARP1 | Yeast-based cell screen | 10.2 µM | |
| PARP2 | Yeast-based cell screen | 36.3 µM | ||
| PARP | (undisclosed assay) | ~0.3 µM | [4] | |
| 2-amino-6(5H)-phenanthridinone | PARP1/2 | - | Data not available | - |
While quantitative data for 2-amino-6(5H)-phenanthridinone is not available, structure-activity relationship (SAR) studies on phenanthridinone derivatives suggest that substitutions on the aromatic rings can significantly modulate potency. The reported high potency of 2-nitro-6(5H)-phenanthridinone (IC50 in the sub-micromolar range) indicates that the 2-position is a critical site for interaction with the PARP enzyme.[1] It is hypothesized that the 2-amino group, with its potential for hydrogen bonding, could enhance binding affinity to the enzyme's active site, potentially leading to increased inhibitory potency compared to the unsubstituted parent compound.
Signaling Pathway
The primary signaling pathway affected by these compounds is the PARP-mediated DNA damage response.
Caption: PARP Inhibition Signaling Pathway.
Experimental Protocols
To facilitate further research and direct comparison, detailed protocols for key experiments are provided below.
Synthesis of 2-amino-6(5H)-phenanthridinone
The synthesis of 2-amino-6(5H)-phenanthridinone can be achieved through a multi-step process, likely starting from a commercially available substituted biphenyl derivative. A plausible synthetic route is outlined below.
Caption: Synthetic Workflow for 2-amino-6(5H)-phenanthridinone.
A similar, more direct cyclization approach can be used for the synthesis of the parent 6(5H)-phenanthridinone, for example, through the palladium-catalyzed intramolecular C-H arylation of 2-halobenzamides.[5]
PARP Inhibition Assay (Colorimetric)
This protocol describes a colorimetric assay to determine the in vitro inhibitory activity of the compounds against PARP1.
-
Reagent Preparation :
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM MgCl2, 0.1% (v/v) Triton X-100.
-
Histone-coated 96-well plates.
-
Recombinant human PARP1 enzyme.
-
Biotinylated NAD+.
-
Activated DNA (e.g., sonicated calf thymus DNA).
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate.
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate.
-
Stop Solution (e.g., 2 N H2SO4).
-
-
Assay Procedure :
-
Add 50 µL of Assay Buffer containing histones to each well of a 96-well plate.
-
Add 10 µL of the test compound (2-amino-6(5H)-phenanthridinone or 6(5H)-phenanthridinone) at various concentrations (typically in DMSO, with a final DMSO concentration ≤1%). Include a known PARP inhibitor as a positive control and DMSO as a vehicle control.
-
Add 10 µL of activated DNA to each well.
-
Initiate the reaction by adding 10 µL of recombinant PARP1 enzyme.
-
Incubate the plate at 30°C for 1 minute.
-
Add 10 µL of biotinylated NAD+ to each well to start the PARP reaction.
-
Incubate the plate at 30°C for 60 minutes.
-
Wash the plate three times with 200 µL of wash buffer (PBS with 0.05% Tween-20).
-
Add 100 µL of Streptavidin-HRP conjugate (diluted in assay buffer) to each well and incubate at room temperature for 30 minutes.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark at room temperature until sufficient color development (typically 15-30 minutes).
-
Stop the reaction by adding 100 µL of Stop Solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis :
-
Calculate the percentage of PARP inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This protocol measures the effect of the compounds on the viability of cancer cells (e.g., BRCA-mutant cell lines like MDA-MB-436 or CAPAN-1).
-
Cell Seeding :
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment :
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Incubate the cells for 72 hours.
-
-
MTT Addition and Incubation :
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading :
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate the plate overnight at 37°C to dissolve the formazan crystals.
-
Read the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.
-
-
Data Analysis :
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
-
Western Blot for PARP Cleavage
This protocol is used to assess the induction of apoptosis by observing the cleavage of PARP1.
-
Cell Lysis :
-
Treat cells with the test compounds for the desired time.
-
Harvest the cells and lyse them in RIPA buffer supplemented with protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer :
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against PARP (which recognizes both full-length and cleaved PARP) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection :
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using a chemiluminescence imaging system. The full-length PARP1 will appear as a band at ~116 kDa, and the cleaved fragment will appear at ~89 kDa.
-
Conclusion
6(5H)-phenanthridinone serves as a valuable scaffold for the development of PARP inhibitors. The introduction of an amino group at the 2-position is a rational design strategy to potentially enhance the compound's inhibitory potency through additional interactions with the enzyme's active site. While direct experimental evidence for the PARP inhibitory activity of 2-amino-6(5H)-phenanthridinone is currently lacking in the public literature, the provided experimental protocols offer a clear roadmap for its evaluation and direct comparison with its parent compound. Such studies are essential to further elucidate the structure-activity relationships of phenanthridinone-based PARP inhibitors and to guide the development of next-generation therapeutics in this class.
References
- 1. researchgate.net [researchgate.net]
- 2. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring and comparing adverse events between PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic Strategies in the Preparation of Phenanthridinones - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of 2-amino-6(5H)-phenanthridinone's Mechanism of Action: A Comparative Guide for Researchers
This guide provides a detailed comparison of the mechanism of action of 2-amino-6(5H)-phenanthridinone and other prominent poly(ADP-ribose) polymerase (PARP) inhibitors. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their comparative performance supported by experimental data.
Introduction to PARP Inhibition
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for cellular processes, most notably DNA repair.[1][2][3] PARP enzymes, particularly PARP1 and PARP2, detect single-strand breaks (SSBs) in DNA and facilitate their repair through the Base Excision Repair (BER) pathway.[4] In cancer therapy, PARP inhibitors have emerged as a significant class of targeted drugs.[5] They are particularly effective in tumors with deficiencies in other DNA repair pathways, such as those with mutations in the BRCA1 and BRCA2 genes.[1][5][6] This concept is known as synthetic lethality, where the simultaneous loss of two DNA repair pathways leads to cancer cell death.[5][7][8]
The mechanism of PARP inhibitors is twofold. Firstly, they competitively inhibit the catalytic activity of PARP, preventing the synthesis of poly(ADP-ribose) chains and subsequent recruitment of DNA repair proteins.[9][10] Secondly, and more potently for some inhibitors, they "trap" the PARP enzyme on the DNA at the site of damage.[9][10][11][12] These trapped PARP-DNA complexes are highly cytotoxic as they can obstruct DNA replication, leading to the formation of double-strand breaks (DSBs) and ultimately, cell death.[9][13]
Comparative Analysis of PARP Inhibitors
2-amino-6(5H)-phenanthridinone is an inhibitor of PARP1 and PARP2. To cross-validate its mechanism and performance, we compare it with clinically approved and well-studied PARP inhibitors: Olaparib, Rucaparib, Niraparib, and Talazoparib.
Table 1: Comparison of PARP Inhibitor Potency (IC50 Values)
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Reference |
| 2-amino-6(5H)-phenanthridinone | 10,200 | 36,300 | |
| Olaparib | 1–19 | 1–251 | [14] |
| Rucaparib | 0.8–3.2 | 28.2 | [14] |
| Niraparib | 2–35 | 2–15.3 | [14] |
| Talazoparib | ~0.57 | - | [15] |
IC50 values represent the concentration of an inhibitor required to reduce the enzymatic activity of PARP by 50%. Lower values indicate higher potency.
Table 2: PARP Trapping Efficiency
| Compound | Relative PARP Trapping Potency | Reference |
| Talazoparib | Strongest | [12][14][16] |
| Niraparib | Intermediate to Strong | [14] |
| Olaparib | Intermediate | [14][16] |
| Rucaparib | Intermediate | [14][16] |
| Veliparib (for comparison) | Weakest | [16] |
PARP trapping efficiency is a critical determinant of a PARP inhibitor's cytotoxicity.[13][17] Talazoparib is noted to be approximately 100-fold more efficient at trapping PARP than Olaparib.[12]
Signaling Pathways and Mechanisms
The efficacy of PARP inhibitors is rooted in their ability to disrupt DNA repair. The following diagrams illustrate the key signaling pathways and the mechanism of PARP inhibition.
Caption: DNA Repair Pathways and Synthetic Lethality.
The diagram above illustrates the principle of synthetic lethality. In normal cells, both BER and HR pathways are functional, ensuring DNA integrity. In BRCA-deficient cancer cells, the HR pathway is compromised. The addition of a PARP inhibitor blocks the BER pathway, leading to an accumulation of DSBs that cannot be repaired, ultimately resulting in cell death.
Caption: Mechanism of PARP Trapping.
This diagram details the molecular mechanism of PARP trapping. Normally, PARP binds to damaged DNA, becomes auto-PARylated, and then dissociates to recruit other repair factors. PARP inhibitors block the catalytic site, preventing PARP dissociation and trapping it on the DNA, which is a highly cytotoxic event.
Experimental Protocols
The following are summaries of key experimental protocols used to evaluate and compare PARP inhibitors.
1. PARP Trapping Assay
This assay is designed to measure the formation of PARP-DNA complexes.[18]
-
Principle: A fluorescence polarization (FP) based assay is commonly used.[18][19][20] A fluorescently labeled DNA oligonucleotide is used as a probe. When PARP binds to this probe, the larger complex tumbles slower in solution, resulting in a high FP signal. In the presence of NAD+, PARP auto-PARylates and dissociates, leading to a low FP signal.[3][19][21] A PARP inhibitor that "traps" PARP on the DNA will prevent this dissociation, thus maintaining a high FP signal.[3][19][21]
-
Workflow:
-
A master mix is prepared containing assay buffer, DTT, and the fluorescently labeled nicked DNA.[18]
-
The PARP enzyme (PARP1 or PARP2) is diluted and added to the wells of a microplate.[18]
-
The test compounds (e.g., 2-amino-6(5H)-phenanthridinone, Olaparib) at various concentrations are added to the wells.
-
NAD+ is added to initiate the PARylation reaction (except in "no NAD+" controls which represent maximum trapping).
-
The plate is incubated to allow for the reaction to proceed.
-
Fluorescence polarization is measured using a microplate reader.
-
The increase in FP signal in the presence of an inhibitor is proportional to its PARP trapping ability.[19]
-
Caption: Workflow for a PARP Trapping Assay.
2. Cell Viability Assay
This assay measures the cytotoxic effect of PARP inhibitors on cancer cell lines.
-
Principle: Assays like the CellTiter-Blue® or CellTiter-Glo® are used to assess cell viability by measuring metabolic activity or ATP content, respectively, which serve as a surrogate for the number of viable cells.[22][23][24]
-
Workflow:
-
Cancer cells (e.g., BRCA-mutant and wild-type cell lines) are seeded in 96-well plates and allowed to adhere for 24 hours.[22][23]
-
Cells are treated with a range of concentrations of the PARP inhibitors.
-
The cells are incubated with the inhibitors for a prolonged period (e.g., 5 days) to observe the antiproliferative effects.[22][24]
-
A viability reagent (e.g., CellTiter-Blue®) is added to each well.[23]
-
After a further incubation period, the fluorescence or luminescence is measured with a plate reader.
-
The data is normalized to untreated controls, and dose-response curves are generated to calculate the LC50 (lethal concentration 50%) or IC50 values.[22]
-
Conclusion
The cross-validation of 2-amino-6(5H)-phenanthridinone's mechanism of action reveals that while it does inhibit PARP1 and PARP2, its potency is significantly lower than clinically approved PARP inhibitors like Olaparib and Talazoparib. The dual mechanism of catalytic inhibition and PARP trapping is a key determinant of the clinical efficacy of these drugs. Talazoparib's high potency is largely attributed to its superior ability to trap PARP on DNA, a characteristic that is crucial for inducing cytotoxicity in HR-deficient cancer cells.[12][14][16] Future research on novel PARP inhibitors should focus not only on catalytic inhibition but also on optimizing PARP trapping efficiency to enhance therapeutic outcomes.
References
- 1. urology-textbook.com [urology-textbook.com]
- 2. urology-textbook.com [urology-textbook.com]
- 3. m.youtube.com [m.youtube.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 6. Olaparib - Wikipedia [en.wikipedia.org]
- 7. Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Olaparib? [synapse.patsnap.com]
- 9. Talazoparib | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 10. talzenna.pfizerpro.com [talzenna.pfizerpro.com]
- 11. Mechanism of Action for Advanced Ovarian Cancer – LYNPARZA® (olaparib) [lynparzahcp.com]
- 12. Talazoparib - Wikipedia [en.wikipedia.org]
- 13. Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. aacrjournals.org [aacrjournals.org]
- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. 4.3. Cell Viability Assays and Calculation of LC50 Doses for PARP Inhibitors [bio-protocol.org]
- 23. Establishment and Molecular Characterization of an In Vitro Model for PARPi-Resistant Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells | Springer Nature Experiments [experiments.springernature.com]
A Comparative Analysis of 2-amino-6(5H)-phenanthridinone and Other Leading PARP Inhibitors in Cancer Research
For Immediate Release
This guide provides a detailed comparative analysis of the efficacy of 2-amino-6(5H)-phenanthridinone against other prominent Poly (ADP-ribose) polymerase (PARP) inhibitors, namely Olaparib, Rucaparib, and Niraparib. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of their relative potencies, underlying mechanisms, and the experimental protocols used for their evaluation.
Introduction to PARP Inhibition
Poly (ADP-ribose) polymerases (PARP) are a family of enzymes crucial for DNA repair. In cancer therapy, PARP inhibitors have emerged as a significant class of targeted drugs. They function by blocking the PARP-mediated repair of single-strand DNA breaks. When these unrepaired breaks are encountered during DNA replication, they lead to double-strand breaks. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, this accumulation of DNA damage results in cell death through a process known as synthetic lethality.
Comparative Efficacy of PARP Inhibitors
The efficacy of PARP inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the enzymatic activity of PARP by 50%. The following tables summarize the available IC50 data for 2-amino-6(5H)-phenanthridinone and its derivatives in comparison to Olaparib, Rucaparib, and Niraparib against PARP1 and PARP2. It is important to note that the data for phenanthridinone derivatives and the other inhibitors are sourced from different studies and may have been determined under varying experimental conditions.
Table 1: In Vitro Inhibitory Activity (IC50) against PARP1
| Inhibitor | IC50 (nM) | Source |
| 2-substituted 5(H)phenanthridin-6-one derivative (Compound 1b) | 10 | [1] |
| 6(5H)-phenanthridinone | 390 | [2] |
| Olaparib | 1 - 19 | [3] |
| Rucaparib | 0.8 - 3.2 | [3] |
| Niraparib | 2 - 35 | [3] |
Table 2: In Vitro Inhibitory Activity (IC50) against PARP2
| Inhibitor | IC50 (nM) | Source |
| Olaparib | 1 - 251 | [3] |
| Rucaparib | 28.2 | [3] |
| Niraparib | 2 - 15.3 | [3] |
Note: Direct comparative IC50 data for 2-amino-6(5H)-phenanthridinone against PARP2 was not available in the reviewed literature.
Recent studies have also focused on developing novel phenanthridinone-based PARP inhibitors with improved potency. Some of these new derivatives have been reported to be approximately 10-fold more potent than the benchmark phenanthridinone derivative PJ34 and exhibit potency similar to that of Olaparib[4].
Signaling Pathway and Mechanism of Action
The diagram below illustrates the central role of PARP in DNA single-strand break repair and how PARP inhibitors disrupt this process, leading to synthetic lethality in cancer cells with homologous recombination deficiency (e.g., BRCA mutations).
Experimental Protocols
The determination of PARP inhibitor efficacy relies on robust and reproducible experimental protocols. Below is a representative methodology for an in vitro PARP1 enzymatic inhibition assay.
In Vitro PARP1 Enzymatic Inhibition Assay (Fluorometric)
This assay quantifies the activity of PARP1 by measuring the consumption of its substrate, nicotinamide adenine dinucleotide (NAD+).
Materials:
-
Recombinant human PARP1 enzyme
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
NAD+
-
PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
Test inhibitors (2-amino-6(5H)-phenanthridinone, Olaparib, Rucaparib, Niraparib) dissolved in DMSO
-
NAD+ cycling reagent (containing NADase and a fluorescent substrate)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing PARP assay buffer, activated DNA, and the test inhibitor at various concentrations.
-
Enzyme Addition: Add recombinant PARP1 enzyme to each well to initiate the reaction. Include a no-enzyme control for background subtraction and a no-inhibitor control for determining maximal enzyme activity.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
NAD+ Detection: Stop the PARP1 reaction and initiate the NAD+ detection by adding the NAD+ cycling reagent to each well. This reagent will convert the remaining NAD+ into a fluorescent product.
-
Fluorescence Measurement: Incubate the plate for a further period (e.g., 30 minutes) to allow for the development of the fluorescent signal. Measure the fluorescence intensity using a plate reader (e.g., excitation at 540 nm and emission at 590 nm).
-
Data Analysis: Calculate the percentage of PARP1 inhibition for each inhibitor concentration relative to the no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
While direct comparative data for 2-amino-6(5H)-phenanthridinone against leading PARP inhibitors is limited, the available evidence suggests that the phenanthridinone scaffold is a promising backbone for the development of potent PARP inhibitors. Derivatives of this compound have demonstrated IC50 values in the low nanomolar range, comparable to clinically approved drugs like Olaparib. Further head-to-head studies under standardized assay conditions are warranted to definitively establish the relative efficacy and selectivity of 2-amino-6(5H)-phenanthridinone and its analogs. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers pursuing further investigations in this critical area of cancer therapy.
References
- 1. Synthesis of substituted 5[H]phenanthridin-6-ones as potent poly(ADP-ribose)polymerase-1 (PARP1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative Analyses of Poly(ADP-Ribose) Polymerase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Making sure you're not a bot! [mspace.lib.umanitoba.ca]
Synergistic Potential of 2-amino-6(5H)-phenanthridinone with Conventional Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with a significant focus on combination strategies to enhance therapeutic efficacy and overcome resistance. This guide explores the synergistic potential of 2-amino-6(5H)-phenanthridinone, a poly(ADP-ribose) polymerase (PARP) inhibitor, when combined with standard chemotherapy agents. While direct experimental data for 2-amino-6(5H)-phenanthridinone in combination with chemotherapy is limited in publicly available literature, this guide leverages data from other well-studied PARP inhibitors to provide a comparative framework for its potential synergistic effects.
Quantitative Analysis of Synergistic Effects
The synergy between PARP inhibitors and chemotherapy is often quantified using the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The following table summarizes representative data from studies on various PARP inhibitors in combination with common chemotherapy drugs. This data serves as an illustrative proxy for the potential synergistic interactions of 2-amino-6(5H)-phenanthridinone.
| PARP Inhibitor | Chemotherapy Agent | Cancer Cell Line | Key Findings (Combination vs. Single Agents) | Reference |
| Olaparib | Cisplatin | Oral Squamous Carcinoma Cells | Significant dose-dependent synergistic effects. | [1] |
| Olaparib, Niraparib, Rucaparib, Talazoparib | Cisplatin | Bladder Cancer Cells | PARPi synergized with cisplatin to inhibit cell survival and tumor growth. Talazoparib showed the most potent single-agent and synergistic activity. | [2] |
| Olaparib | Doxorubicin | Prostate Cancer (LNCaP) | Combination treatment led to a more rapid and significant reduction in cell viability compared to single-drug treatments. | [3] |
| Olaparib | Paclitaxel | Ovarian Cancer (A2780, OVCAR-3) | The combination of cisplatin with olaparib showed a higher inhibition effect and a greater dose-reduction index compared to other combinations. | [4] |
| RBN-2397 (PARP7 Inhibitor) | Paclitaxel | Ovarian Cancer (OVCAR3, OVCAR4) | The combination treatment resulted in a more pronounced decrease in proliferation for both cell lines. | [5] |
| Talazoparib | Doxorubicin, Temozolomide | Leiomyosarcoma | Most synergistic combinations observed were Doxorubicin or Temozolomide with Talazoparib. | [6] |
Experimental Protocols
The assessment of synergistic effects between 2-amino-6(5H)-phenanthridinone and chemotherapy agents would involve a series of well-established in vitro and in vivo experimental protocols.
In Vitro Cell Viability and Synergy Analysis
1. Cell Culture:
-
The selected cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
2. MTT Assay for Cell Viability:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
Cells are then treated with varying concentrations of 2-amino-6(5H)-phenanthridinone, the chemotherapy agent, or a combination of both for a specified period (e.g., 48-72 hours).
-
Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.
-
The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).
3. Chou-Talalay Method for Synergy Quantification:
-
The dose-response data from the MTT assay for single agents and their combinations are analyzed using software like CompuSyn.
-
This method calculates the Combination Index (CI), where values less than 1 indicate synergism, a value of 1 indicates an additive effect, and values greater than 1 suggest antagonism.[7]
In Vivo Xenograft Studies
1. Animal Model:
-
Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Cancer cells are subcutaneously injected into the flanks of the mice.
2. Treatment:
-
Once tumors reach a palpable size, mice are randomized into different treatment groups: vehicle control, 2-amino-6(5H)-phenanthridinone alone, chemotherapy agent alone, and the combination of both.
-
Drugs are administered according to a predetermined schedule and dosage.
3. Tumor Growth Measurement:
-
Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
At the end of the study, tumors are excised and weighed.
4. Histopathological Analysis:
-
Tumor tissues are fixed, sectioned, and stained (e.g., with H&E, Ki-67 for proliferation, and TUNEL for apoptosis) to assess the cellular effects of the treatments.[1]
Visualizing the Path to Synergy
Experimental Workflow for Synergy Assessment
Caption: Workflow for assessing the synergistic effects of drug combinations.
Signaling Pathway of Synergistic Action
The primary mechanism by which PARP inhibitors like 2-amino-6(5H)-phenanthridinone synergize with DNA-damaging chemotherapy agents is through a concept known as "synthetic lethality."
Caption: Mechanism of synthetic lethality with PARP inhibitors and chemotherapy.
Chemotherapeutic agents that damage DNA, such as cisplatin and doxorubicin, induce single-strand breaks (SSBs).[8] Normally, these are efficiently repaired by the PARP enzyme. However, in the presence of a PARP inhibitor like 2-amino-6(5H)-phenanthridinone, these SSBs are not repaired. When the cell attempts to replicate its DNA, the unrepaired SSBs are converted into more lethal double-strand breaks (DSBs). In cancer cells that already have a compromised ability to repair DSBs (for example, due to mutations in BRCA1/2), this accumulation of DSBs leads to cell death, a classic example of synthetic lethality.[9] This synergistic interaction enhances the cancer-killing effect of the chemotherapy while potentially allowing for lower, less toxic doses to be used.[4]
References
- 1. mdpi.com [mdpi.com]
- 2. PARP inhibitors chemopotentiate and synergize with cisplatin to inhibit bladder cancer cell survival and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digitalcommons.pittstate.edu [digitalcommons.pittstate.edu]
- 4. Combination treatment with cisplatin, paclitaxel and olaparib has synergistic and dose reduction potential in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. ascopubs.org [ascopubs.org]
- 7. Synergistic interaction between cisplatin and PARP inhibitors in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synergistic interaction between cisplatin and PARP inhibitors in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
In Vitro to In Vivo Correlation of 2-amino-6(5H)-phenanthridinone Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the PARP inhibitor 2-amino-6(5H)-phenanthridinone and its alternatives, supported by experimental data to correlate in vitro activity with in vivo efficacy.
Introduction to PARP Inhibition
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for cellular processes, most notably DNA repair.[1][2][3] PARP1, the most abundant of the family, acts as a DNA damage sensor.[2][4] Upon detecting a single-strand break (SSB) in DNA, PARP1 binds to the damaged site and synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins.[5][6] This PARylation process recruits other DNA repair proteins to the site of damage to mend the break.[3]
PARP inhibitors are a class of drugs that block this activity. By inhibiting PARP, SSBs are not efficiently repaired. During DNA replication, these unrepaired SSBs can lead to the collapse of replication forks, resulting in the formation of more lethal double-strand breaks (DSBs). In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, these DSBs cannot be repaired, leading to cell death through a concept known as synthetic lethality.
Beyond catalytic inhibition, a key mechanism of action for many PARP inhibitors is "PARP trapping." This is where the inhibitor not only blocks the catalytic activity of PARP but also traps the PARP enzyme on the DNA at the site of the break.[7][8] This PARP-DNA complex is itself a cytotoxic lesion that obstructs DNA replication and transcription, contributing significantly to the inhibitor's anti-tumor effect.[7][9] The trapping potency of a PARP inhibitor does not always correlate with its catalytic inhibitory potency and is considered a critical factor in its overall efficacy.[9]
Comparative Analysis of PARP Inhibitors
This section compares the in vitro and in vivo activity of 2-amino-6(5H)-phenanthridinone and other well-characterized PARP inhibitors, including Olaparib, Rucaparib, and Talazoparib.
In Vitro Activity
The in vitro potency of PARP inhibitors is typically determined by their ability to inhibit the catalytic activity of the PARP enzyme (catalytic IC50) and their effectiveness at trapping PARP on DNA (PARP trapping EC50).
| Compound | Target(s) | Catalytic IC50 (nM) | PARP Trapping Potency | Cell Line(s) | Reference |
| 2-amino-6(5H)-phenanthridinone | PARP-1 | ~10-100 (range from various phenanthridinones) | Not Widely Reported | Not Specified | [7] |
| Olaparib | PARP1, PARP2 | 1-5 | ++ | Various | [10][11][12] |
| Rucaparib | PARP1, PARP2, PARP3 | 0.5-1.5 | +++ | Various | [10][11] |
| Talazoparib | PARP1, PARP2 | ~0.57 | ++++ | Various | [9][11][13] |
Note: IC50 values can vary depending on the assay conditions. The potency indicated is a general representation from multiple sources.
In Vivo Efficacy
The in vivo efficacy of PARP inhibitors is commonly evaluated in xenograft models, where human tumor cells are implanted in immunocompromised mice. The tumor growth inhibition (TGI) is a key endpoint.
| Compound | Tumor Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| Olaparib | BRCA2-mutated ovarian cancer xenograft | 50 mg/kg daily | Significant TGI | [14] |
| Rucaparib | BRCA-wild type HRD positive PDX | Not Specified | Monotherapy efficacy captured by model | [15] |
| Talazoparib | Ewing sarcoma xenografts | 0.25 mg/kg BID x 5 | Limited as single agent, potent in combination | [9] |
| 2-amino-6(5H)-phenanthridinone | Rat model of experimental autoimmune encephalomyelitis | 60 mg/kg | Reduced disease score | [16] |
Experimental Protocols
In Vitro PARP1 Enzymatic Inhibition Assay (ELISA-based)
This protocol outlines a common method for determining the catalytic IC50 of a PARP inhibitor.
-
Plate Coating : 96-well plates are pre-coated with histone proteins.
-
Reaction Mixture : A reaction buffer containing NAD+ (the substrate for PARP1) and the activator (nicked DNA) is prepared.
-
Compound Addition : The test compound (e.g., 2-amino-6(5H)-phenanthridinone) at various concentrations is added to the wells. A solvent control is also included.
-
Enzyme Addition : Recombinant human PARP1 enzyme is added to initiate the reaction. The plate is incubated for a set time (e.g., 1.5 hours) to allow for PARylation of the histones.
-
Detection : The plate is washed, and an anti-PAR polyclonal antibody is added to detect the newly synthesized PAR chains.
-
Secondary Antibody : A horseradish peroxidase (HRP)-conjugated secondary antibody is added.
-
Signal Development : A chemiluminescent or colorimetric HRP substrate is added, and the signal is measured using a microplate reader.
-
Data Analysis : The inhibition of PARP1 activity is calculated relative to the solvent control. The IC50 value is determined by fitting the data to a dose-response curve.
In Vitro PARP Trapping Assay (Fluorescence Polarization)
This protocol describes a method to quantify the ability of an inhibitor to trap PARP on DNA.
-
Principle : The assay uses a fluorescently labeled DNA probe. When PARP binds to this probe, the complex is large and rotates slowly, resulting in high fluorescence polarization (FP). Upon addition of NAD+, PARP auto-PARylates and dissociates from the DNA, leading to a decrease in FP. A trapping inhibitor will prevent this dissociation, thus maintaining a high FP signal.[8][17][18]
-
Reaction Setup : The reaction mixture contains the fluorescent DNA probe and purified PARP1 or PARP2 enzyme.
-
Inhibitor Addition : Test compounds are added at various concentrations.
-
Reaction Initiation : NAD+ is added to all wells except for the "no NAD+" control (which represents the maximum trapping/high FP signal).
-
Measurement : The fluorescence polarization is measured using a microplate reader.
-
Data Analysis : The increase in FP signal in the presence of the inhibitor, relative to the "no inhibitor" control, indicates PARP trapping. The EC50 for trapping is calculated from the dose-response curve.
In Vivo Tumor Xenograft Efficacy Study
This protocol provides a general workflow for assessing the in vivo anti-tumor activity of a PARP inhibitor.
-
Cell Culture : Human cancer cells of interest (e.g., with a specific DNA repair defect) are cultured in appropriate media.
-
Animal Model : Immunocompromised mice (e.g., athymic nude or NSG mice) are used.
-
Tumor Implantation : A suspension of the cancer cells is injected subcutaneously into the flank of each mouse.[19]
-
Tumor Growth Monitoring : Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly (e.g., twice a week) using calipers.[19]
-
Treatment : Once tumors reach a predetermined size, mice are randomized into treatment groups (vehicle control, test compound at different doses). The drug is administered via a clinically relevant route (e.g., oral gavage).
-
Endpoint : Treatment continues for a defined period. The primary endpoint is typically tumor growth inhibition. Body weight and general health of the mice are also monitored to assess toxicity.
-
Data Analysis : Tumor volumes are plotted over time for each treatment group. The tumor growth inhibition is calculated at the end of the study. Statistical analysis is performed to determine the significance of the anti-tumor effect.
Signaling Pathways and Experimental Workflows
PARP1 Signaling in DNA Single-Strand Break Repair
References
- 1. academic.oup.com [academic.oup.com]
- 2. Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PARP assay [assay-protocol.com]
- 4. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of substituted 5[H]phenanthridin-6-ones as potent poly(ADP-ribose)polymerase-1 (PARP1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Synergistic Activity of PARP Inhibition by Talazoparib (BMN 673) with Temozolomide in Pediatric Cancer Models in the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pnas.org [pnas.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Semi-mechanistic efficacy model for PARP + ATR inhibitors—application to rucaparib and talazoparib in combination with gartisertib in breast cancer PDXs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medkoo.com [medkoo.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. aacrjournals.org [aacrjournals.org]
A Head-to-Head Comparison of Synthetic Routes to 2-Amino-phenanthridinone: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, 2-amino-phenanthridinone stands out as a crucial scaffold in medicinal chemistry. This guide provides a head-to-head comparison of prominent synthetic routes to this valuable compound, offering detailed experimental protocols, quantitative data, and a critical evaluation of each method's advantages and disadvantages.
The phenanthridinone core is a recurring motif in a variety of biologically active natural products and synthetic pharmaceuticals. The introduction of an amino group at the 2-position further enhances its potential for developing new therapeutic agents. Consequently, the efficient and versatile synthesis of 2-amino-phenanthridinone is of significant interest. This comparative guide explores three distinct and effective strategies: Palladium-Catalyzed Intramolecular C-H Arylation, a classical approach involving the Pictet-Spengler reaction followed by oxidation, and a modern Transition-Metal-Free approach.
Comparative Analysis of Synthetic Routes
| Synthetic Route | Key Features | Yield | Reaction Conditions | Advantages | Disadvantages |
| Route 1: Palladium-Catalyzed Intramolecular C-H Arylation | Employs a palladium catalyst for the intramolecular cyclization of an N-aryl-2-halobenzamide precursor. | Good to Excellent | Typically requires elevated temperatures (100-140 °C) and a palladium catalyst with a suitable ligand. | High yields, good functional group tolerance, and a relatively straightforward one-pot procedure.[1][2] | Requires a pre-functionalized starting material (2-halobenzamide), and the cost and potential toxicity of the palladium catalyst can be a concern. |
| Route 2: Pictet-Spengler Reaction and Oxidation | A two-step process involving the acid-catalyzed cyclization of a β-arylethylamine with an aldehyde, followed by oxidation to form the aromatic phenanthridinone core. | Moderate | The Pictet-Spengler reaction is typically acid-catalyzed at room temperature to moderate heat. The subsequent oxidation step can vary in conditions. | Utilizes readily available starting materials and is a well-established reaction in organic synthesis. | Can be a multi-step process with potentially lower overall yields. The oxidation step may require harsh reagents. |
| Route 3: Transition-Metal-Free Intramolecular C-H Arylation | Achieves cyclization through radical or photo-induced pathways, avoiding the use of transition metal catalysts. | Moderate to Good | Conditions can vary from microwave irradiation with a base to visible-light-promoted reactions at room temperature.[3][4][5] | Avoids the cost and potential toxicity of transition metals, making it a "greener" alternative.[3] | May have a more limited substrate scope compared to palladium-catalyzed methods and can sometimes lead to side products. |
Experimental Protocols
Route 1: Palladium-Catalyzed Intramolecular C-H Arylation of 2-bromo-N-(4-nitrophenyl)benzamide followed by Reduction
This route involves the synthesis of a nitro-substituted phenanthridinone precursor, which is then reduced to the desired 2-amino-phenanthridinone.
Step 1: Synthesis of 2-bromo-N-(4-nitrophenyl)benzamide
To a solution of 4-nitroaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, 2-bromobenzoyl chloride (1.1 eq) is added dropwise. The reaction mixture is stirred at room temperature for 12 hours. After completion, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the crude product, which is purified by column chromatography (silica gel, hexane/ethyl acetate).
Step 2: Palladium-Catalyzed Intramolecular C-H Arylation
A mixture of 2-bromo-N-(4-nitrophenyl)benzamide (1.0 eq), palladium(II) acetate (0.05 eq), a suitable phosphine ligand (e.g., SPhos, 0.1 eq), and potassium carbonate (2.0 eq) in an anhydrous solvent such as toluene or 1,4-dioxane is heated at 110 °C under an inert atmosphere for 24 hours. The reaction mixture is then cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by column chromatography to yield 2-nitro-phenanthridinone.
Step 3: Reduction of the Nitro Group
To a solution of 2-nitro-phenanthridinone (1.0 eq) in ethanol, tin(II) chloride dihydrate (5.0 eq) is added, and the mixture is refluxed for 4 hours. The reaction is then cooled, and the pH is adjusted to ~8 with a saturated sodium bicarbonate solution. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to give 2-amino-phenanthridinone.
Route 2: Pictet-Spengler Reaction of 2-aminobiphenyl with Glyoxylic Acid followed by Oxidative Decarboxylation
Step 1: Pictet-Spengler Reaction
2-Aminobiphenyl (1.0 eq) and glyoxylic acid monohydrate (1.1 eq) are dissolved in a mixture of acetic acid and water. The solution is heated at 80 °C for 6 hours. After cooling, the precipitated solid is collected by filtration, washed with water, and dried to yield the tetrahydro-phenanthridine-6-carboxylic acid intermediate.
Step 2: Oxidative Decarboxylation
The intermediate from the previous step is suspended in a high-boiling solvent like diphenyl ether and heated at reflux (approximately 250 °C) in the presence of a palladium on carbon catalyst (10 mol%) for 8 hours. The reaction mixture is cooled, and the product is isolated by column chromatography to afford 2-amino-phenanthridinone. Note: This is a generalized protocol, and specific conditions for the 2-amino derivative may require optimization.
Route 3: Transition-Metal-Free Intramolecular C-H Arylation of N-(4-aminophenyl)-2-iodobenzamide
This method offers a more environmentally benign approach to the target molecule.
A mixture of N-(4-aminophenyl)-2-iodobenzamide (1.0 eq) and a strong base such as potassium tert-butoxide (2.0 eq) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) is subjected to microwave irradiation at 120 °C for 30 minutes.[3] Alternatively, the reaction can be promoted by visible light at room temperature.[5] After completion, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is then purified by column chromatography to yield 2-amino-phenanthridinone.
Visualization of Synthetic Pathways
Caption: Synthetic pathways to 2-amino-phenanthridinone.
Conclusion
The choice of synthetic route for 2-amino-phenanthridinone will ultimately depend on the specific requirements of the research, including scale, cost, available equipment, and desired purity.
-
Palladium-catalyzed C-H arylation offers a reliable and high-yielding method, particularly suitable for laboratory-scale synthesis where the cost of the catalyst is manageable.
-
The Pictet-Spengler reaction followed by oxidation provides a classical alternative that may be advantageous when starting from simple, bulk materials, though it may require more optimization.
-
Transition-metal-free methods represent the future of sustainable synthesis, offering a greener and potentially more cost-effective approach, especially as these technologies continue to mature.
Researchers are encouraged to carefully consider these factors when selecting the most appropriate synthetic strategy for their drug discovery and development endeavors.
References
- 1. Palladium-catalyzed intramolecular C–H arylation of 2-halo-N-Boc-N-arylbenzamides for the synthesis of N–H phenanthridinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium nanoparticles for the synthesis of phenanthridinones and benzo[c]chromenes via C–H activation reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthetic Strategies in the Preparation of Phenanthridinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ACS SUMMER SCHOOL - Visible light driven synthesis of phenanthridin-6(5h)-one derivatives through intramolecular c-h arylation - CONICET [bicyt.conicet.gov.ar]
- 5. researchgate.net [researchgate.net]
Assessing the Selectivity of 2-amino-6(5H)-phenanthridinone for PARP1 vs PARP2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Quantitative Comparison of 6(5H)-phenanthridinone Activity
The inhibitory activity of 6(5H)-phenanthridinone against PARP1 and PARP2 has been evaluated, demonstrating a preferential inhibition of PARP1. The half-maximal effective concentration (EC50) values from a cell-based assay using yeast expressing the human enzymes are summarized below.
| Compound | Target | EC50 (µM) | Selectivity (PARP2/PARP1) |
| 6(5H)-phenanthridinone | PARP1 | 10.2 | 3.56-fold |
| PARP2 | 36.3 |
Experimental Protocols
To rigorously assess the selectivity of a compound like 2-amino-6(5H)-phenanthridinone for PARP1 versus PARP2, a combination of biochemical and cellular assays is recommended.
Biochemical Enzymatic Activity Assay
This assay directly measures the inhibition of the catalytic activity of purified PARP1 and PARP2 enzymes.
Principle: The assay quantifies the amount of Poly(ADP-ribose) (PAR) produced by the PARP enzymes in the presence of varying concentrations of the inhibitor.
Methodology:
-
Reagents and Materials:
-
Recombinant human PARP1 and PARP2 enzymes
-
Histone proteins (substrate)
-
Biotinylated NAD+ (co-substrate)
-
Activated DNA (e.g., nicked DNA)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
96-well microplates
-
Test compound (2-amino-6(5H)-phenanthridinone) dissolved in a suitable solvent (e.g., DMSO)
-
-
Procedure:
-
Coat a 96-well plate with histone proteins.
-
Add the PARP enzyme (either PARP1 or PARP2), activated DNA, and varying concentrations of the test compound to the wells.
-
Initiate the PARP reaction by adding biotinylated NAD+.
-
Incubate the plate to allow for the PARylation reaction to occur.
-
Stop the reaction and wash the wells to remove unbound reagents.
-
Add streptavidin-HRP conjugate, which will bind to the biotinylated PAR chains.
-
After another wash step, add the chemiluminescent HRP substrate.
-
Measure the luminescence using a plate reader. The signal intensity is proportional to the PARP activity.
-
-
Data Analysis:
-
Plot the luminescence signal against the inhibitor concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the PARP activity by 50%.
-
The selectivity is determined by the ratio of the IC50 value for PARP2 to the IC50 value for PARP1.
-
Cellular PARP Trapping Assay
This assay measures the ability of an inhibitor to trap PARP enzymes on DNA within a cellular context.
Principle: PARP inhibitors can stabilize the PARP-DNA complex, preventing the enzyme from dissociating after DNA repair. This "trapping" can be more cytotoxic than catalytic inhibition alone.
Methodology:
-
Reagents and Materials:
-
Cancer cell line of interest
-
Test compound
-
DNA damaging agent (e.g., methyl methanesulfonate - MMS)
-
Cell lysis buffer
-
Antibodies specific for PARP1 and PARP2
-
Secondary antibodies conjugated to a fluorescent marker
-
DAPI for nuclear staining
-
Microscope slides
-
Fluorescence microscope
-
-
Procedure:
-
Culture cells on microscope slides.
-
Treat the cells with a DNA damaging agent to induce PARP recruitment to DNA.
-
Treat the cells with varying concentrations of the test compound.
-
Fix and permeabilize the cells.
-
Incubate with primary antibodies against PARP1 or PARP2.
-
Incubate with fluorescently labeled secondary antibodies.
-
Stain the nuclei with DAPI.
-
Visualize and quantify the PARP foci (accumulations of trapped PARP on DNA) using a fluorescence microscope.
-
-
Data Analysis:
-
Quantify the number and intensity of PARP1 and PARP2 foci per cell at different inhibitor concentrations.
-
A higher number and intensity of foci indicate a greater trapping efficiency.
-
Compare the trapping efficiency for PARP1 and PARP2 to determine selectivity.
-
Visualizations
Signaling Pathway of PARP in DNA Single-Strand Break Repair
Caption: PARP1/2 signaling in DNA repair and points of inhibition.
Experimental Workflow for Assessing PARP Inhibitor Selectivity
Caption: Workflow for determining PARP1 vs. PARP2 selectivity.
A Comparative Toxicological Profile of 2-amino-6(5H)-phenanthridinone and Clinically Approved PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative toxicological overview of the investigational PARP inhibitor, 2-amino-6(5H)-phenanthridinone, and four clinically approved PARP inhibitors: Olaparib, Rucaparib, Niraparib, and Talazoparib. The information is intended to support research and drug development efforts by presenting available preclinical and clinical toxicity data.
Disclaimer: Comprehensive toxicological data for 2-amino-6(5H)-phenanthridinone is not publicly available. The information presented herein for this compound is based on data for the parent molecule, 6(5H)-phenanthridinone, and related derivatives. Direct quantitative comparisons with the approved PARP inhibitors are therefore limited and should be interpreted with caution.
Executive Summary
Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a critical class of targeted therapies, particularly for cancers with deficiencies in DNA damage repair pathways. While their efficacy is well-documented, understanding their toxicological profiles is paramount for safe and effective clinical use. This guide summarizes key toxicological data for Olaparib, Rucaparib, Niraparib, and Talazoparib, and provides the limited available information for 2-amino-6(5H)-phenanthridinone to facilitate a preliminary comparative assessment.
Comparative Toxicological Data
The following tables summarize the available quantitative toxicological data for the selected PARP inhibitors.
Table 1: In Vitro Cytotoxicity of PARP Inhibitors in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Olaparib | U87 (Glioblastoma) | 27.7 ± 1.3 | [1] |
| U251 (Glioblastoma) | 8.0 ± 1.2 | [1] | |
| Pediatric Solid Tumors (Median) | 3.6 (range: 1-33.8) | [2][3] | |
| Myelodysplastic Syndromes (MDS) primary cultures (Median) | 5.4 (range: 2.0-24.8) | [4] | |
| Rucaparib | UWB1.289 (BRCA1 mutant Ovarian) | 0.375 | [5] |
| UWB1.289+BRCA1 (BRCA1 wild-type Ovarian) | 5.43 | [5] | |
| Ovarian Cancer Cell Lines (26 of 39) | ≤ 13 | [6][7] | |
| Niraparib | MIA PaCa-2 (Pancreatic) | 26 | [8][9] |
| PANC-1 (Pancreatic) | 50 | [8] | |
| Capan-1 (BRCA2 mutant Pancreatic) | 15 | [8] | |
| OVCAR8 (Ovarian) | 20 | [8] | |
| PEO1 (Ovarian) | 28 | [8] | |
| Talazoparib | MX-1 (BRCA1 mutant Breast) | 0.0003 | [10][11] |
| Capan-1 (BRCA2 mutant Breast) | 0.005 | [10][11] | |
| MX-1 (BRCA1 mutant Breast) | 0.015 | [12] | |
| Capan-1 (BRCA2 mutant Breast) | 0.003 | [12] | |
| 2-amino-6(5H)-phenanthridinone | Not Available | Not Available |
Table 2: Genotoxicity and In Vivo Toxicity of PARP Inhibitors
| Compound | Genotoxicity | Acute Oral Toxicity (LD50) | Key In Vivo Toxicities (Preclinical/Clinical) |
| Olaparib | Clastogenic in vitro (mammalian chromosomal aberration) and in vivo (rat bone marrow micronucleus). Not mutagenic in Ames test.[13] | Not Available | Hematopoietic (reduced red blood cells and leukocytes), gastrointestinal toxicity.[13] Clinically: Anemia, neutropenia, thrombocytopenia, fatigue, nausea, vomiting.[14] |
| Rucaparib | Clastogenic in vitro. Negative in bacterial mutagenicity assays.[15] | Not Available | Clinically: Anemia, fatigue, nausea, abdominal pain, elevated AST/ALT and creatinine.[12][16] |
| Niraparib | Not Available | Not Available | Clinically: Hematological toxicities (thrombocytopenia, anemia, neutropenia), gastrointestinal toxicities (nausea, vomiting), fatigue, hypertension, cardiovascular events.[17][18] |
| Talazoparib | Clastogenic in vitro (chromosomal aberration) and in vivo (rat micronucleus). Not mutagenic in Ames test.[11] | Not Available | Clinically: Hematologic toxicities (anemia, neutropenia, thrombocytopenia), fatigue, nausea, headache, diarrhea.[11][14] |
| 2-amino-6(5H)-phenanthridinone | Not Available | Not Available | For 6(5H)-phenanthridinone: Immunosuppressive effects on lymphocytes. For a pyridophenanthridin-6-one derivative: LC50 = 67.81 µM in zebrafish embryos.[11] |
Experimental Protocols
Detailed methodologies for key toxicological assays are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate overnight.[19]
-
Compound Treatment: Expose cells to a serial dilution of the test compound for a specified period (e.g., 24, 48, or 72 hours).[19][20]
-
MTT Incubation: After treatment, replace the culture medium with fresh, drug-free medium containing MTT solution (final concentration 0.5 mg/mL) and incubate for 3-4 hours at 37°C.[19][21]
-
Formazan Solubilization: Carefully aspirate the MTT solution and add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.[19][21]
-
Absorbance Measurement: Read the absorbance at a wavelength of 540-590 nm using a microplate reader.[19][20]
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by performing a non-linear regression analysis of the dose-response curve.[19]
Genotoxicity: Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method that uses several strains of the bacterium Salmonella typhimurium to test for a chemical's ability to cause mutations.
Procedure:
-
Strain Selection and Preparation: Select appropriate histidine-requiring (his- ) Salmonella typhimurium strains (e.g., TA98, TA100) and grow them in a nutrient broth.[17]
-
Test Compound Preparation: Dissolve the test compound in a suitable solvent (e.g., water or DMSO).[5]
-
Exposure: In the plate incorporation method, mix the test compound, bacterial culture, and molten top agar (with a trace amount of histidine) and pour it onto a minimal glucose agar plate. In the pre-incubation method, the bacteria and test compound are incubated together before plating.[2][17]
-
Incubation: Incubate the plates at 37°C for 48-72 hours.[5]
-
Colony Counting: Count the number of revertant colonies (colonies that have mutated back to being able to synthesize histidine) on each plate.
-
Data Analysis: A significant increase in the number of revertant colonies on the test plates compared to the negative control plates indicates that the substance is mutagenic.[5]
Genotoxicity: In Vivo Micronucleus Assay
The in vivo micronucleus test is used to detect the damage that a substance may cause to chromosomes. It is typically performed in rodents.
Procedure:
-
Animal Dosing: Administer the test substance to the animals, usually by oral gavage or intraperitoneal injection, at several dose levels.
-
Sample Collection: At appropriate time points after dosing (e.g., 24 and 48 hours), collect bone marrow or peripheral blood samples.[16]
-
Slide Preparation: Prepare smears of the bone marrow cells or peripheral blood on microscope slides.
-
Staining: Stain the slides with a dye that allows for the visualization of micronuclei (e.g., Giemsa or acridine orange).[22]
-
Microscopic Analysis: Score the number of micronucleated polychromatic erythrocytes (MN-PCEs) per a certain number of total PCEs.[16]
-
Data Interpretation: A statistically significant, dose-dependent increase in the frequency of MN-PCEs in the treated groups compared to the control group indicates that the test substance is clastogenic or aneugenic.[12]
Acute Oral Toxicity Study (OECD Guideline 423)
This method is used to determine the acute oral toxicity of a substance. It is a stepwise procedure with the use of a minimum number of animals.
Procedure:
-
Animal Selection and Acclimatization: Use a single sex of rodents (usually females) and allow them to acclimatize to the laboratory conditions.[23]
-
Dosing: Following a fasting period, administer the test substance orally by gavage at one of the defined starting dose levels (5, 50, 300, or 2000 mg/kg body weight).[24]
-
Observation: Observe the animals for mortality and clinical signs of toxicity at regular intervals for at least 14 days.[24]
-
Stepwise Procedure: The outcome of the first step determines the next step. If mortality is observed, the test is repeated at a lower dose level. If no mortality is observed, the test is repeated at a higher dose level.
-
Classification: The substance is classified into a toxicity category based on the number of animals that die at specific dose levels.[23]
Visualizations
Signaling Pathway: PARP Inhibition and Synthetic Lethality
Caption: Mechanism of synthetic lethality induced by PARP inhibitors in cancer cells with homologous recombination deficiency.
Experimental Workflow: In Vitro Cytotoxicity (MTT Assay)
Caption: A generalized workflow for determining the in vitro cytotoxicity of PARP inhibitors using the MTT assay.
Experimental Workflow: In Vivo Micronucleus Assay
Caption: A simplified workflow for the in vivo micronucleus assay to assess genotoxicity.
References
- 1. Micronucleus test - Wikipedia [en.wikipedia.org]
- 2. criver.com [criver.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. The Analysis of Structure-Activity Relationships in Selecting Potentially Toxic Compounds for Testing - Toxicity Testing - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. microbiologyinfo.com [microbiologyinfo.com]
- 6. Microbial Mutagenicity Assay: Ames Test [en.bio-protocol.org]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. PARP Inhibitors in Clinical Use Induce Genomic Instability in Normal Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. thesciencenotes.com [thesciencenotes.com]
- 11. mdpi.com [mdpi.com]
- 12. In vivo rodent micronucleus assay: protocol, conduct and data interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthetic Strategies in the Preparation of Phenanthridinones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oecd.org [oecd.org]
- 15. Frontiers | Acute Oral, Subacute, and Developmental Toxicity Profiling of Naphthalene 2-Yl, 2-Chloro, 5-Nitrobenzoate: Assessment Based on Stress Response, Toxicity, and Adverse Outcome Pathways [frontiersin.org]
- 16. In Vivo Micronucleus Assay in Mouse Bone Marrow and Peripheral Blood | Springer Nature Experiments [experiments.springernature.com]
- 17. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 18. A step-by-step approach for assessing acute oral toxicity without animal testing for additives of quasi-drugs and cosmetic ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Structure-activity relationship studies of phenanthridine-based Bcl-XL inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Acute Toxicants | Office of Research [bu.edu]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Acute oral toxicity –acute class method | PPTX [slideshare.net]
Safety Operating Guide
Proper Disposal of 6(5H)-Phenanthridinone, 2-amino-: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of 6(5H)-Phenanthridinone, 2-amino-, a chemical for which specific disposal instructions can be elusive. The following procedures are based on the available safety data for the parent compound, 6(5H)-Phenanthridinone, and general best practices for chemical waste management.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle 6(5H)-Phenanthridinone, 2-amino- with appropriate personal protective equipment (PPE). While some safety data sheets for the parent compound, 6(5H)-Phenanthridinone, do not classify it as a hazardous substance, others indicate potential for skin, eye, and respiratory irritation.[1][2][3] Therefore, a cautious approach is warranted.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat to prevent skin contact.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is recommended.
Handling Guidelines:
-
Avoid generating dust, as fine dust particles may form explosive mixtures with air.[1]
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood.
-
Prevent contact with skin and eyes.[1]
-
Do not eat, drink, or smoke while handling the chemical.[1]
II. Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Minor Spills:
-
Restrict Access: Cordon off the area to prevent unauthorized entry.
-
Wear PPE: Ensure you are wearing the appropriate PPE as listed above.
-
Containment: Use a dry clean-up procedure. Do not use water.
-
Collection: Carefully sweep or vacuum the spilled material.[1] If using a vacuum, ensure it is rated for combustible dust.
-
Packaging: Place the collected material into a clean, dry, and properly labeled, sealable container for disposal.[1]
Major Spills:
-
Evacuate: Immediately evacuate the area.
-
Ventilate: If it is safe to do so, increase ventilation to the area.
-
Alert Authorities: Notify your institution's environmental health and safety (EHS) office or the designated emergency response team.
-
Restrict Entry: Prevent personnel from entering the affected area until it has been deemed safe by professionals.
III. Step-by-Step Disposal Protocol
The recommended disposal method for 6(5H)-Phenanthridinone, 2-amino- is through a licensed chemical waste management company, typically via incineration. Do not dispose of this chemical down the drain or in regular solid waste.
-
Segregation: Ensure that 6(5H)-Phenanthridinone, 2-amino- waste is segregated from other waste streams, particularly incompatible materials. It should be collected as solid chemical waste.
-
Containerization:
-
Place the waste in a clearly labeled, sealed, and non-reactive container.
-
The container should be in good condition and compatible with the chemical.
-
The label should include the full chemical name: "6(5H)-Phenanthridinone, 2-amino-", the quantity, and any relevant hazard warnings.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure chemical waste storage area.
-
Keep the container away from heat, sparks, and open flames.
-
-
Arrangement for Pickup:
-
Contact your institution's EHS office to schedule a pickup for the chemical waste.
-
Provide them with all necessary information about the waste, including the chemical name and quantity.
-
IV. Data Presentation: Safety and Physical Properties
The following table summarizes key data for the parent compound, 6(5H)-Phenanthridinone, which can serve as a reference in the absence of specific data for the 2-amino derivative.
| Property | Data |
| Appearance | Powder[4] |
| Melting Point | 290-292 °C[4] |
| Hazards | May cause skin, eye, and respiratory irritation[3] |
| Combustible solid; dust may form explosive mixtures with air[1] | |
| Disposal | Sweep up and shovel into suitable containers for disposal[2] |
| Should not be released into the environment[2] |
V. Mandatory Visualization: Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 6(5H)-Phenanthridinone, 2-amino-.
Caption: Disposal decision workflow for 6(5H)-Phenanthridinone, 2-amino-.
Disclaimer: This information is based on the available data for the parent compound 6(5H)-Phenanthridinone and general best practices. Always consult the specific Safety Data Sheet (SDS) for 6(5H)-Phenanthridinone, 2-amino- if available, and follow your institution's specific waste disposal guidelines.
References
Personal protective equipment for handling 6(5h)-Phenanthridinone, 2-amino-
Essential Safety and Handling Guide for 6(5H)-Phenanthridinone, 2-amino-
This guide provides crucial safety and logistical information for the handling and disposal of 6(5H)-Phenanthridinone, 2-amino-. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory operations.
While some safety data for the parent compound, 6(5H)-Phenanthridinone, suggest it is not classified as a hazardous substance, other sources indicate it may cause skin, eye, and respiratory irritation.[1][2][3] The addition of an amino group to the aromatic structure warrants a higher degree of caution, as aromatic amines as a class can be toxic.[4][5][6] Therefore, it is prudent to handle 6(5H)-Phenanthridinone, 2-amino- as a potentially hazardous substance.
Key Compound Information
Below is a summary of the available data for the parent compound, 6(5H)-Phenanthridinone. This information should be used as a reference, with the understanding that the 2-amino derivative may have different properties.
| Property | Data | Citations |
| Appearance | White to tan or yellow to orange crystalline powder. | [1][7][8] |
| Molecular Formula | C₁₃H₉NO (parent compound) | [9] |
| Molecular Weight | 195.22 g/mol (parent compound) | [9] |
| Melting Point | 290-292 °C | [9] |
| Solubility | Insoluble in water; Soluble in DMSO. | [10] |
| Stability | Considered stable under normal conditions. | [1] |
| Incompatibilities | Strong oxidizing agents, strong reducing agents, strong acids and bases. | [1] |
Operational and Safety Protocols
Adherence to the following operational and disposal plans is essential for the safe handling of 6(5H)-Phenanthridinone, 2-amino-.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure.[11]
| Equipment | Specification | Citations |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Inspect for tears before use. | [12] |
| Eye Protection | Safety glasses with side shields or goggles. | [12] |
| Body Protection | A lab coat should be worn at all times in the laboratory. | [12] |
| Respiratory Protection | Use in a well-ventilated area. A fume hood should be used when handling the powder. | [12] |
Handling and Storage
Proper handling and storage are critical to prevent contamination and accidental exposure.[13]
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2]
-
Keep away from incompatible materials such as strong oxidizing agents.[1]
Weighing and Solution Preparation:
-
Handle the solid powder exclusively within a chemical fume hood to minimize inhalation risk.[12]
-
When weighing, use a container with a lid to prevent the generation of dust.[12]
-
Use dedicated, clean spatulas and glassware. Do not return excess material to the original container.[13]
-
Prepare solutions by slowly adding the powder to the solvent to avoid splashing.
Spill Management
In the event of a spill, immediate and appropriate action is necessary.
Minor Spills (Powder):
-
Restrict access to the area.
-
Wearing appropriate PPE, gently sweep up the spilled material, avoiding dust generation.[1]
-
Place the material into a sealed, labeled container for hazardous waste disposal.[1]
-
Clean the area with a suitable solvent and dispose of the cleaning materials as hazardous waste.
Major Spills:
-
Evacuate the area and alert others.
-
Contact your institution's environmental health and safety office immediately.[1]
Experimental Protocol Example: Preparing a Stock Solution
This section provides a general methodology for preparing a stock solution of 6(5H)-Phenanthridinone, 2-amino- for use in an in vitro assay, such as those investigating its role as a PARP inhibitor.[7][9][10]
-
Preparation:
-
Ensure all necessary PPE is worn correctly.
-
Perform all work in a chemical fume hood.
-
Use an analytical balance for accurate measurement.
-
-
Procedure:
-
Tare a clean, dry weighing vessel with a lid on the balance.
-
Carefully add the desired amount of 6(5H)-Phenanthridinone, 2-amino- to the vessel and securely close the lid.
-
Record the precise weight.
-
In the fume hood, transfer the powder to an appropriate volumetric flask.
-
Add a small amount of DMSO to dissolve the powder.
-
Once dissolved, bring the solution to the final volume with additional DMSO.
-
Cap the flask and invert several times to ensure a homogenous solution.
-
-
Storage:
-
Transfer the stock solution to a clearly labeled, sealed container.
-
Store at the recommended temperature, away from light if necessary.
-
Disposal Plan
Proper disposal of 6(5H)-Phenanthridinone, 2-amino- and its containers is crucial to prevent environmental contamination.[6]
Waste Segregation and Collection:
-
Solid Waste: All unused powder and contaminated materials (e.g., weighing paper, gloves) should be collected in a designated, sealed hazardous waste container.[4]
-
Liquid Waste: Solutions containing the compound should be collected in a separate, sealed hazardous waste container for liquid chemical waste.[4]
-
Labeling: All waste containers must be clearly labeled with the chemical name and hazard warnings.[4]
Disposal Procedure:
-
All chemical waste must be disposed of in accordance with local, state, and federal regulations.[1]
-
Contact your institution's hazardous waste management group for collection and disposal.
-
Do not dispose of this chemical down the drain or in regular trash.[4]
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. fishersci.com [fishersci.com]
- 3. 6(5H)-Phenanthridinone | C13H9NO | CID 1853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. collectandrecycle.com [collectandrecycle.com]
- 5. witpress.com [witpress.com]
- 6. Aromatic Amine Pollution → Term [pollution.sustainability-directory.com]
- 7. Page loading... [guidechem.com]
- 8. cymitquimica.com [cymitquimica.com]
- 9. 6-(5H)-Phenanthridinone technical grade 1015-89-0 [sigmaaldrich.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 12. pharmaguideline.co.uk [pharmaguideline.co.uk]
- 13. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
